molecular formula C14H12O3 B1280318 Benzyl phenyl carbonate CAS No. 28170-07-2

Benzyl phenyl carbonate

Cat. No.: B1280318
CAS No.: 28170-07-2
M. Wt: 228.24 g/mol
InChI Key: SNGLYCMNDNOLOF-UHFFFAOYSA-N
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Description

Benzyl phenyl carbonate can be synthesized by reacting phenyl chloroformate with benzyl alcohol in the presence of pyridine.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl phenyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-14(17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGLYCMNDNOLOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457991
Record name Benzyl phenyl carbonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28170-07-2
Record name Phenyl phenylmethyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28170-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl phenyl carbonate
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Record name Carbonic acid, phenyl phenylmethyl ester
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Foundational & Exploratory

Benzyl Phenyl Carbonate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 28170-07-2

This technical guide provides an in-depth overview of benzyl phenyl carbonate, a versatile reagent in organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, spectral characteristics, and key applications, with a focus on its role as a protecting group.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a molecular formula of C₁₄H₁₂O₃ and a molecular weight of 228.24 g/mol .[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValue
CAS Number 28170-07-2
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol [1][2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 120-130 °C at 0.5 mmHg[1]
Density 1.156 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.5490[1]
Flash Point >110 °C (>230 °F)[3]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[1]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of phenyl chloroformate with benzyl alcohol in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[1]

Experimental Protocol

The following is a general procedure for the synthesis of this compound:

Materials:

  • Benzyl alcohol

  • Phenyl chloroformate

  • Pyridine

  • Dichloromethane

  • Water

  • Dilute Sulfuric Acid (2M)

  • Brine

  • Sodium Sulfate

Procedure:

  • To a 1-liter flask equipped with a condenser and an addition funnel, add benzyl alcohol (78.3 g, 500 mmol), dichloromethane (90 ml), and pyridine (50 ml).[4]

  • With stirring, add phenyl chloroformate (54.1 g, 500 mmol) dropwise to the mixture.[4]

  • Continue stirring the reaction mixture for 1 hour.[4]

  • After 1 hour, add water (125 ml) to the flask.[4]

  • Separate the organic and aqueous phases.[4]

  • Wash the organic phase twice with dilute sulfuric acid (2 M, 125 ml each). The addition of brine may be necessary in the final wash to achieve good separation.[4]

  • Dry the organic phase over sodium sulfate, filter, and concentrate in vacuo.[4]

  • The crude product can be purified by vacuum distillation to yield a colorless liquid.[4]

Synthesis_of_Benzyl_Phenyl_Carbonate benzyl_alcohol Benzyl Alcohol reaction_mixture Reaction Mixture in Dichloromethane benzyl_alcohol->reaction_mixture phenyl_chloroformate Phenyl Chloroformate phenyl_chloroformate->reaction_mixture pyridine Pyridine (Base) pyridine->reaction_mixture benzyl_phenyl_carbonate This compound reaction_mixture->benzyl_phenyl_carbonate Stirring, 1h

Synthesis of this compound.

Spectroscopic Characterization

A detailed analysis of the molecular structure and vibrational spectra of this compound has been conducted using experimental and theoretical methods.[5] This includes FT-IR, FT-Raman, ¹H NMR, and ¹³C NMR spectroscopy.[5]

  • ¹H and ¹³C NMR Spectroscopy: The nuclear magnetic resonance spectra confirm the presence of both the benzyl and phenyl protons and carbons.[5]

  • FT-IR and FT-Raman Spectroscopy: The vibrational spectra were recorded in the regions of 400-4000 cm⁻¹ and 50-3500 cm⁻¹, respectively.[5]

Reactivity and Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily utilized as a protecting group for amines and in the preparation of other esters and carbonates.[6]

The reactivity of this compound is centered around the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This can lead to the displacement of either the benzyloxy or phenoxy group. Due to the greater stability of the phenoxide ion, the phenoxy group is the more common leaving group.

Role as a Protecting Group

The benzyloxycarbonyl (Cbz or Z) group, introduced using benzyl chloroformate or related reagents like this compound, is a widely used amine protecting group in peptide synthesis and other areas of organic chemistry. It offers stability under a range of reaction conditions and can be selectively removed.

Protecting_Group_Chemistry Amine R-NH₂ (Amine) Protected_Amine R-NH-Cbz (Protected Amine) Amine->Protected_Amine Protection BPC This compound BPC->Protected_Amine Deprotection Deprotection Protected_Amine->Deprotection Free_Amine R-NH₂ (Free Amine) Deprotection->Free_Amine Hydrogenolysis (e.g., H₂/Pd) Byproducts Toluene + CO₂ Deprotection->Byproducts

Protection and Deprotection of an Amine.

Safety and Handling

This compound is classified as a substance that may cause an allergic skin reaction and serious eye damage.[3][7]

Precautionary Measures:

  • Handling: Handle in a well-ventilated area.[8] Wear suitable protective clothing, including gloves and eye/face protection.[8][9] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Protect from moisture and store under an inert gas.[1][8]

  • First Aid:

    • Skin Contact: Remove contaminated clothing and rinse skin with plenty of water.[8] Seek medical attention if irritation or a rash occurs.[8]

    • Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]

    • Ingestion: Rinse mouth and seek medical advice.[8]

  • Disposal: Dispose of contents and container in accordance with local and national regulations.[8] Entrust disposal to a licensed waste disposal company.[8]

References

An In-depth Technical Guide to Benzyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of benzyl phenyl carbonate, a versatile reagent in organic chemistry. It covers its molecular structure, physicochemical properties, synthesis protocols, and key applications in research and industry, with a particular focus on its relevance to drug development professionals.

Molecular Structure and Properties

This compound is an organic compound characterized by a carbonate ester functional group linking a benzyl and a phenyl group.[1] Its chemical formula is C₁₄H₁₂O₃.[2][3][4][5] The molecule consists of 39 atoms, giving rise to 111 fundamental vibrational modes.[2]

The structure combines both benzyl and phenyl moieties, which makes it susceptible to nucleophilic attack at the electrophilic carbonyl carbon.[1] This reactivity is fundamental to its use in organic synthesis.[1] Typically, the phenoxy group acts as the leaving group due to the greater stability of the phenoxide ion compared to the benzyloxide ion.[1]

Molecular Identifiers and Properties:

PropertyValue
IUPAC Name This compound[2][4]
Synonyms Carbonic acid benzyl phenyl ester[3]
CAS Number 28170-07-2[1][2][3][4][5]
Molecular Formula C₁₄H₁₂O₃[2][3][4][5]
Molecular Weight 228.24 g/mol [1][2][3][4][5]
Appearance Colorless to light yellow liquid[3]
Density 1.156 - 1.16 g/mL[3]
Boiling Point 120-130°C at 0.5 mmHg[3]
Refractive Index n20/D 1.5490[3]
InChI Key SNGLYCMNDNOLOF-UHFFFAOYSA-N[1][2][4]
SMILES C1=CC=C(C=C1)COC(=O)OC2=CC=CC=C2[2]

Synthesis of this compound

Several methods for the synthesis of this compound have been established. The traditional approach involves the use of phosgene or its derivatives, while greener alternatives utilizing carbon dioxide are also being explored.

Experimental Protocol: Synthesis from Phenyl Chloroformate and Benzyl Alcohol

This is a common and well-documented method for preparing this compound.[6]

Materials:

  • Benzyl alcohol

  • Phenyl chloroformate

  • Pyridine

  • Dichloromethane (DCM)

  • 2M Sulfuric acid

  • Brine

  • Sodium sulfate

  • Water

Procedure:

  • In a flask equipped with a condenser and an addition funnel, a mixture of benzyl alcohol (1.0 equiv.), pyridine, and dichloromethane is prepared.[7]

  • Phenyl chloroformate (1.0 equiv.) is added dropwise to the stirred mixture.[7]

  • The reaction mixture is stirred for 1 hour.[7]

  • Water is added to the flask, and the phases are separated.[7]

  • The organic phase is washed sequentially with dilute sulfuric acid and brine.[7]

  • The separated organic phase is dried over sodium sulfate, filtered, and concentrated under vacuum to yield the crude product.[7]

  • The crude compound can be further purified by vacuum distillation to obtain a colorless liquid.[7]

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup cluster_product Product A Benzyl Alcohol D Dropwise addition of Phenyl Chloroformate A->D B Phenyl Chloroformate B->D C Pyridine (Base) in DCM C->D E Stir for 1 hour D->E Reaction F Water Quench E->F G Phase Separation F->G H Wash with H₂SO₄ and Brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K This compound J->K

Caption: Synthesis workflow for this compound.

Alternative Synthesis: Green Chemistry Approach

Research has focused on greener synthesis routes, such as the direct use of carbon dioxide (CO₂) as a non-toxic C1 source.[1] One such method involves the reaction of an alcohol, CO₂, and a benzyl halide.[1] For instance, this compound can be synthesized from phenol, benzyl bromide, and CO₂.[1]

Applications in Research and Drug Development

This compound is a versatile reagent with numerous applications in organic synthesis and the pharmaceutical industry.[2][3]

  • Protecting Group Chemistry: A primary application is in the protection of amines.[2] The benzyl group can be selectively removed under mild conditions, such as hydrogenation, which is a valuable feature in multi-step synthesis of complex pharmaceutical compounds.[2][3] Its orthogonality with other common protecting groups allows for selective manipulation of various functional groups within a molecule.[2]

  • Organic Synthesis Intermediate: It serves as a versatile building block for creating carbamate derivatives and other functionalized compounds.[2] The electrophilic nature of the carbonyl carbon makes it a useful reagent for nucleophilic substitution reactions.[1]

  • Pharmaceutical and Agrochemical Development: It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its derivatives are also explored for potential use in drug formulations.[2]

  • Polymer Science: this compound is used as an intermediate in the synthesis of polycarbonates, a class of durable and transparent polymers.[2][3]

  • Enzyme Inhibition Studies: Some research has investigated the potential of its derivatives as enzyme inhibitors, although this area requires further exploration.[2]

G cluster_applications Key Application Areas cluster_details Specific Uses A This compound B Pharmaceuticals & Drug Development A->B C Organic Synthesis A->C D Polymer Chemistry A->D E Agrochemicals A->E F Protecting Group for Amines B->F J Enzyme Inhibition Research B->J C->F G Synthesis of Carbamates C->G H Intermediate for Complex Molecules C->H I Polycarbonate Production D->I

Caption: Applications of this compound.

Chemical Reactivity

The reactivity of this compound is centered around the electrophilic carbonyl carbon. It readily undergoes nucleophilic substitution.[1] In such reactions, the phenoxy group is the preferred leaving group.[1] Under certain conditions, like heating, it can undergo homolytic cleavage to generate reactive phenoxy and benzyl radicals.[2] Furthermore, palladium-catalyzed decarboxylative etherification can convert aryl benzyl carbonates into benzyl-protected phenols.[1]

Safety and Handling

This compound may cause skin sensitization and serious eye damage upon exposure.[2] Standard laboratory safety protocols, including the use of personal protective equipment such as eye shields and gloves, should be followed. It should be stored in a cool, dry, and well-ventilated area.[3][8] It is intended for research purposes only and not for human or veterinary use.[1][2]

References

Physical and chemical properties of benzyl phenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl Phenyl Carbonate

Introduction

This compound (CAS No. 28170-07-2) is an asymmetrical aryl alkyl carbonate ester that serves as a versatile reagent and intermediate in organic synthesis.[1][2] Its unique structure, incorporating both a benzyl and a phenyl group attached to a carbonate functional group, imparts specific reactivity that is valuable in various chemical transformations.[1] This compound is particularly noted for its role in the formation of esters and carbonates, making it relevant in the development of pharmaceuticals, agrochemicals, and high-performance polymers and coatings.[2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and key applications for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms Carbonic acid benzyl phenyl ester[2]
CAS Number 28170-07-2[2][3]
Molecular Formula C₁₄H₁₂O₃[2][3]
Molecular Weight 228.24 g/mol [2][3]
Appearance Colorless to light yellow clear liquid[2][4]
Boiling Point 120-130 °C at 0.5 mmHg; 131 °C at 0.1 mmHg[2][5]
Density 1.156 g/mL at 25 °C; 1.16 g/mL[2][5]
Refractive Index (n20/D) 1.5490[2][5]
Flash Point >110 °C (>230 °F)[6][7]
Purity ≥ 95-97% (GC)[2]
Storage Conditions Store at 2-8 °C under an inert gas (Nitrogen or Argon)[2][4]

Spectroscopic Data

Spectroscopic analysis confirms the structure of this compound:

  • ¹H NMR: The proton NMR spectrum shows characteristic signals for both the benzyl and phenyl protons. Aromatic protons typically appear as complex multiplets in the range of δ 7.0-7.5 ppm.[8][9]

  • ¹³C NMR: The carbon-13 NMR spectrum provides evidence for the distinct carbon environments within the molecule, including the carbonyl carbon of the carbonate group.[1][3]

  • Infrared (IR) Spectroscopy: The most prominent absorption band is observed at approximately 1754 cm⁻¹, which corresponds to the C=O stretching vibration of the carbonate group.[8] Aromatic C-H stretching vibrations are seen in the 3000-3100 cm⁻¹ region.[8]

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ is observed at m/z 228, corresponding to the molecular weight of the compound.[8] Fragmentation patterns are characteristic of aromatic carbonate esters.[8]

Chemical Reactivity and Mechanisms

The reactivity of this compound is primarily centered around the electrophilic carbonyl carbon.[1] This makes it susceptible to nucleophilic attack, which can result in the displacement of either the benzyloxy or the phenoxy group.[1] Due to the higher stability of the phenoxide ion compared to the benzyloxide ion, the phenoxy group is the more common leaving group.[1]

Key chemical reactions include:

  • Nucleophilic Substitution: It acts as an effective electrophile in reactions with various nucleophiles. For instance, it can be used in the palladium-catalyzed benzylation of phenols to yield aryl benzyl ethers.[1]

  • Decomposition: Under certain conditions, such as heating, this compound can decompose, releasing carbon dioxide and other products like phenol and benzyl alcohol.[1][8] This property can be utilized in polymerization processes.[8]

  • Cleavage Reactions: In the presence of alkali carbonates or upon heating, the molecule can undergo homolytic cleavage, generating reactive phenoxy and benzyl radicals.[8]

Experimental Protocols

Synthesis of this compound

One of the most common methods for synthesizing this compound involves the reaction of phenyl chloroformate with benzyl alcohol.[1][4]

Materials:

  • Phenyl chloroformate

  • Benzyl alcohol

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Dilute sulfuric acid (2 M)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄)

Procedure: [10]

  • In a flask equipped with a condenser and an addition funnel, a mixture of benzyl alcohol, dichloromethane, and pyridine is prepared.

  • Phenyl chloroformate is added dropwise to the stirred mixture.

  • The reaction mixture is stirred for approximately 1 hour.

  • After the reaction is complete, water is added to the flask.

  • The organic and aqueous phases are separated.

  • The organic phase is washed sequentially with dilute sulfuric acid and brine.

  • The washed organic phase is dried over anhydrous sodium sulfate.

  • The drying agent is removed by filtration, and the solvent is removed from the filtrate under reduced pressure (in vacuo).

  • The resulting crude product can be further purified by vacuum distillation to yield pure this compound as a colorless liquid.[10]

Mandatory Visualizations

Below are diagrams illustrating key workflows and reaction pathways related to this compound.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product A Phenyl Chloroformate F 2. Add Phenyl Chloroformate Dropwise A->F B Benzyl Alcohol E 1. Mix Benzyl Alcohol, Pyridine, and DCM B->E C Pyridine (Base) C->E D DCM (Solvent) D->E E->F G 3. Stir for 1 Hour F->G H 4. Quench with Water G->H I 5. Phase Separation H->I J 6. Wash Organic Layer (H₂SO₄, Brine) I->J K 7. Dry with Na₂SO₄ J->K L 8. Concentrate in vacuo K->L M This compound L->M

Caption: Synthesis workflow for this compound.

G Nucleophilic Attack on this compound reactant Nucleophile (Nu⁻) substrate This compound reactant->substrate Attack at Carbonyl Carbon product1 Alkylated/Acylated Nucleophile substrate->product1 leaving_group Phenoxide Ion (Leaving Group) substrate->leaving_group Displacement

Caption: General pathway of nucleophilic substitution.

Applications

This compound is utilized in several areas of chemical science:

  • Organic Synthesis: It serves as a reagent for creating carbamate derivatives and other functionalized organic molecules.[4][8] It is also used as a protecting group for amines in pharmaceutical synthesis.[2]

  • Material Science: The compound is an intermediate in the synthesis of polymers and resins, including polycarbonates, where it can be used to modify polymer properties.[2][8]

  • Coatings and Adhesives: It is incorporated into formulations to improve adhesion and resistance to environmental factors.[2]

Safety Information

According to GHS classifications, this compound may cause an allergic skin reaction and is noted to cause serious eye damage.[3][7] It is recommended to handle the compound with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[7][11] One safety data sheet indicates it is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008, but caution is always advised when handling chemical reagents.[11]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for benzyl phenyl carbonate. Due to the unavailability of specific experimental data in readily accessible literature, this guide presents predicted spectral data based on established chemical shift principles for the distinct chemical environments within the molecule. It also includes a comprehensive, generalized experimental protocol for acquiring high-quality NMR spectra for compounds of this nature.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimations derived from typical chemical shift ranges for the functional groups present in the molecule. Actual experimental values may vary depending on the solvent, concentration, and spectrometer frequency.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H-2', H-6'7.30 - 7.45m2H
H-3', H-4', H-5'7.30 - 7.45m3H
H-7'5.25s2H
H-2, H-67.15 - 7.25m2H
H-3, H-57.30 - 7.45m2H
H-47.20 - 7.30m1H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
C-1'135.5
C-2', C-6'128.6
C-3', C-5'128.4
C-4'128.2
C-7'70.0
C=O153.5
C-1151.0
C-2, C-6121.0
C-3, C-5129.5
C-4126.0

Experimental Protocols

The following is a detailed, generalized methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆). The choice of solvent can influence chemical shifts.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom and to enhance the signal via the Nuclear Overhauser Effect (NOE).

    • Spectral Width: Set a wider spectral width to cover the larger chemical shift range of carbon (e.g., 0-200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is generally used.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to be flat.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound, with annotations indicating the different proton and carbon environments relevant to NMR spectroscopy.

Caption: Molecular structure of this compound with atom numbering.

FT-IR and Raman spectroscopy of benzyl phenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Vibrational Spectroscopy of Benzyl Phenyl Carbonate

Abstract

This technical guide provides a comprehensive analysis of this compound (BPC) using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecular vibrations of BPC, offering a detailed interpretation of its spectral features. We present field-proven methodologies for sample preparation and data acquisition, explain the causality behind experimental choices, and provide a thorough assignment of characteristic vibrational modes. The complementary nature of FT-IR and Raman spectroscopy is leveraged to build a complete vibrational profile of the molecule, supported by data tables and visualizations to ensure both scientific integrity and practical usability.

Introduction: this compound - A Versatile Reagent

This compound (CAS No: 28170-07-2, Molecular Formula: C₁₄H₁₂O₃) is an asymmetric organic carbonate that serves as a valuable reagent in organic synthesis.[1][2][3][4][5][6] Its unique structure, featuring a benzyl group and a phenyl group attached to a central carbonate moiety, makes it an effective electrophile and a versatile building block for creating pharmaceuticals, polymers, and high-performance coatings.[1][3] Understanding the molecular structure and purity of BPC is critical for its application, and vibrational spectroscopy provides a rapid, non-destructive, and highly informative method for its characterization.

Chemical Structure

The structure of this compound is fundamental to its reactivity and its spectroscopic signature. The key functional groups include the central carbonate group (O-(C=O)-O), two aromatic phenyl rings, and a methylene bridge (-CH₂-).

Caption: Molecular structure of this compound (C₁₄H₁₂O₃).

Principles of FT-IR and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

  • FT-IR Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's functional groups. For a vibration to be IR-active, it must result in a change in the molecule's dipole moment.

  • Raman Spectroscopy measures the inelastic scattering of monochromatic light (from a laser). When photons interact with a molecule, they can be scattered with a shift in energy. This shift, known as the Raman shift, corresponds to the vibrational energy levels of the molecule. For a vibration to be Raman-active, it must cause a change in the molecule's polarizability.[7]

The complementary nature of these techniques is invaluable; symmetric vibrations are often strong in Raman spectra and weak in IR, while asymmetric vibrations are typically strong in IR.[7]

Experimental Methodology: A Validated Approach

The quality of spectroscopic data is fundamentally dependent on the integrity of the experimental protocol. The following sections detail validated methods for the analysis of this compound, which is a colorless to light yellow liquid at room temperature.[3][5]

General Spectroscopic Workflow

The process from sample handling to final data interpretation follows a structured path to ensure reproducibility and accuracy.

Caption: General workflow for the vibrational analysis of liquid samples.

FT-IR Spectroscopy Protocol

Rationale: For a liquid sample like BPC, Attenuated Total Reflectance (ATR) is the preferred method. It requires minimal sample preparation, offers excellent sample-to-sample reproducibility, and is easy to clean, preventing cross-contamination.[8][9]

Step-by-Step Protocol (ATR-FT-IR):

  • Instrument Preparation: Power on the FT-IR spectrometer and allow the source and detector to stabilize as per the manufacturer's guidelines.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step that accounts for atmospheric (H₂O, CO₂) and instrumental interferences.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Collect the spectrum using typical parameters:

    • Spectral Range: 4000 – 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

  • Post-Analysis Cleaning: Clean the sample from the ATR crystal using the same procedure as in Step 2.

Raman Spectroscopy Protocol

Rationale: Raman spectroscopy is highly advantageous for liquid analysis as high-quality spectra can be obtained directly through glass vials or bottles, minimizing sample handling and exposure.[7] This is particularly useful for screening and high-throughput applications.

Step-by-Step Protocol:

  • Instrument Preparation: Power on the Raman spectrometer and ensure the laser is stable. Select the appropriate excitation laser. A 785 nm laser is often a good choice to minimize potential fluorescence from aromatic compounds.

  • Sample Preparation: Place the this compound sample into a clean glass vial or a borosilicate NMR tube.

  • Sample Focusing: Place the vial in the sample holder and use the microscope objective to focus the laser spot into the bulk of the liquid, away from the glass-liquid interface, to minimize signal from the container.

  • Data Acquisition: Collect the spectrum using representative parameters:

    • Excitation Wavelength: 785 nm

    • Spectral Range: 3500 – 100 cm⁻¹

    • Laser Power: 50-100 mW (use the lowest power necessary to get a good signal to avoid sample heating or degradation).

    • Acquisition Time: 10-30 seconds.

  • Data Processing: Process the collected spectrum to remove any cosmic ray artifacts and perform a baseline correction if necessary.

Spectral Analysis and Interpretation

The vibrational spectrum of this compound is rich with information, containing distinct signatures from its carbonate, benzyl, and phenyl functional groups. A combined FT-IR and Raman analysis provides a more complete assignment of these vibrational modes.[10]

Key Vibrational Modes

The molecule has 39 atoms, resulting in 111 (3N-6) fundamental vibrational modes.[2] The most characteristic and analytically useful bands are discussed below.

G Key Vibrational Modes of BPC cluster_carbonyl Carbonate Group cluster_aromatic Aromatic Rings cluster_aliphatic Benzyl Methylene Group CO_Stretch C=O Stretch (Strongest IR Band) OCO_asym Asymmetric O-C-O Stretch OCO_sym Symmetric O-C-O Stretch Ar_CH_Stretch Aromatic C-H Stretch Ar_CC_Stretch Aromatic C=C Stretch (Ring Breathing - Strong Raman) Ar_CH_Bend C-H Out-of-Plane Bend Ali_CH_Stretch Aliphatic C-H Stretch CH2_Scissor CH₂ Scissoring BPC This compound BPC->CO_Stretch BPC->OCO_asym BPC->OCO_sym BPC->Ar_CH_Stretch BPC->Ar_CC_Stretch BPC->Ar_CH_Bend BPC->Ali_CH_Stretch BPC->CH2_Scissor

Caption: Logical relationship of key vibrational modes in BPC.

Data Summary: FT-IR and Raman Peak Assignments

The following table summarizes the principal vibrational bands observed for this compound and their assignments. Frequencies for organic carbonates typically appear in the 1750-1760 cm⁻¹ range.[2] Aromatic C=C stretching modes are expected near 1600, 1580, 1490, and 1440 cm⁻¹.[2]

Wavenumber (cm⁻¹)FT-IR IntensityRaman IntensityVibrational Mode Assignment
~3070 - 3030Medium-WeakMediumAromatic C-H Stretching (ν C-H)
~2960 - 2850WeakMediumAliphatic C-H Stretching of -CH₂- (ν C-H)[11]
~1754 Very Strong Medium Carbonate C=O Stretching (ν C=O) [2]
~1600, ~1490StrongVery StrongAromatic C=C Ring Stretching (ν C=C)[2]
~1455MediumMediumCH₂ Scissoring (δ CH₂)[11]
~1215Very StrongMediumAsymmetric C-O-C Stretching (νₐₛ C-O-C)
~1010MediumStrongSymmetric Aromatic Ring Breathing
~995MediumWeakSymmetric O-C-O Stretching (νₛ O-C-O)
~750, ~690StrongMediumAromatic C-H Out-of-Plane Bending (γ C-H)

Note: Intensities are qualitative (Very Strong, Strong, Medium, Weak). Exact peak positions may vary slightly based on instrumentation and sample phase.

Detailed Spectral Interpretation
  • High-Frequency Region (4000-2500 cm⁻¹): This region is dominated by C-H stretching vibrations. The bands above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic rings.[2] The weaker bands appearing just below 3000 cm⁻¹ are assigned to the asymmetric and symmetric stretches of the methylene (-CH₂-) group in the benzyl moiety.[11]

  • Carbonyl Region (~1754 cm⁻¹): The most intense and diagnostic peak in the FT-IR spectrum is the C=O stretch of the carbonate group at approximately 1754 cm⁻¹.[2] This frequency is higher than that of a typical ester or ketone carbonyl due to the electron-withdrawing effect of the second oxygen atom attached to the carbonyl carbon, which strengthens and stiffens the C=O bond.[2] This peak is also present in the Raman spectrum, though typically with less relative intensity.

  • Fingerprint Region (1600-600 cm⁻¹): This region contains a wealth of structural information.

    • Aromatic C=C Stretching: Sharp bands around 1600 cm⁻¹ and 1490 cm⁻¹ are due to the stretching vibrations within the phenyl rings.[2] These are often very strong in the Raman spectrum due to the high polarizability of the aromatic system.

    • C-O Stretching: The strong, broad absorption band around 1215 cm⁻¹ in the FT-IR spectrum is characteristic of the asymmetric C-O-C stretching of the carbonate ester group. This is a highly reliable indicator for esters and carbonates.[12]

    • Out-of-Plane Bending: The strong bands in the 750-690 cm⁻¹ region are due to C-H out-of-plane bending modes of the monosubstituted phenyl rings, which are highly characteristic of this substitution pattern.

Conclusion

FT-IR and Raman spectroscopy are powerful, complementary techniques for the structural elucidation and quality control of this compound. The FT-IR spectrum is dominated by the intense C=O stretching vibration at ~1754 cm⁻¹ and the asymmetric C-O-C stretch at ~1215 cm⁻¹. The Raman spectrum provides clear signatures for the aromatic ring systems, particularly the C=C stretching and ring breathing modes. By employing the validated experimental protocols and spectral interpretations outlined in this guide, researchers can confidently characterize this compound, ensuring its identity and purity for applications in research and development.

References

In-Depth Technical Guide: UV-Vis Electronic Properties of Benzyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) electronic properties of benzyl phenyl carbonate. It is designed to be a valuable resource for researchers and professionals involved in fields such as organic synthesis, materials science, and pharmaceutical development, where a thorough understanding of the spectroscopic characteristics of this compound is essential. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes important concepts and workflows.

Core Electronic Properties and Transitions

This compound (C₁₄H₁₂O₃) is an aromatic carbonate ester that exhibits characteristic electronic absorption bands in the ultraviolet region of the electromagnetic spectrum. These absorptions are primarily attributed to electronic transitions within the constituent aromatic rings (benzyl and phenyl groups) and the carbonate functional group.

The primary electronic transitions observed in this compound are:

  • π→π Transitions:* These transitions originate from the delocalized π-electron systems of the two benzene rings. They are typically characterized by high molar absorptivity and are responsible for the most intense absorption bands in the UV spectrum. For this compound, these transitions are generally observed in the 250-280 nm region. The presence of two aromatic moieties can lead to overlapping absorption bands.

  • n→π Transitions:* These transitions involve the non-bonding electrons (n) of the oxygen atoms in the carbonate group and the antibonding π* orbital of the carbonyl (C=O) group. Compared to π→π* transitions, n→π* transitions are generally weaker in intensity and occur at longer wavelengths, typically in the 280-320 nm range.

Quantitative Spectroscopic Data

The UV-Vis absorption characteristics of this compound have been investigated through both experimental measurements and theoretical calculations. The following tables summarize the key quantitative data obtained from a combined experimental and computational study by Mariappan and Sundaraganesan (2013).

Table 1: Experimental UV-Vis Absorption Data for this compound

Solventλmax (nm)
Ethanol268
Chloroform269

Table 2: Theoretical (TD-DFT) Electronic Transition Data for this compound

Calculated λmax (nm)Oscillator Strength (f)Major Contribution(s)Transition Type
259.540.0039HOMO-1 -> LUMO (98%)π→π
252.010.0210HOMO -> LUMO+1 (97%)π→π

Note: HOMO refers to the Highest Occupied Molecular Orbital, and LUMO refers to the Lowest Unoccupied Molecular Orbital.

Experimental and Computational Protocols

A detailed understanding of the methodologies used to obtain the UV-Vis electronic properties of this compound is crucial for the replication and extension of these findings.

Experimental Protocol: UV-Vis Spectrophotometry

The experimental UV-Vis absorption spectra of this compound are typically recorded using a double-beam UV-Vis spectrophotometer.

Materials and Equipment:

  • This compound (high purity)

  • Spectroscopic grade solvents (e.g., ethanol, chloroform)

  • UV-Vis Spectrophotometer (e.g., PerkinElmer Lambda 35)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) by accurately weighing the compound and dissolving it in a specific volume of the chosen spectroscopic grade solvent.

    • From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M).

  • Instrument Setup and Measurement:

    • Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm).

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Place the reference cuvette in the appropriate holder in the spectrophotometer and record a baseline spectrum.

    • Rinse a second quartz cuvette with the sample solution before filling it.

    • Place the sample cuvette in the sample holder.

    • Initiate the scan to record the absorption spectrum of the this compound solution.

  • Data Analysis:

    • The resulting spectrum will show absorbance as a function of wavelength.

    • Identify the wavelength of maximum absorbance (λmax).

    • If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Experimental workflow for UV-Vis analysis.
Computational Protocol: Time-Dependent Density Functional Theory (TD-DFT)

Theoretical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the electronic spectra of molecules like this compound.

Software and Methods:

  • Quantum Chemistry Software Package: Gaussian 09 or similar.

  • Density Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-31G(d,p) or a more extensive basis set for higher accuracy.

Procedure:

  • Geometry Optimization:

    • The molecular structure of this compound is first optimized in the ground state using DFT at the chosen level of theory (e.g., B3LYP/6-31G(d,p)). This step is crucial to find the most stable conformation of the molecule.

  • TD-DFT Calculation:

    • Using the optimized geometry, a TD-DFT calculation is performed to compute the vertical excitation energies, oscillator strengths, and corresponding electronic transitions.

    • The calculation is typically performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of the solvent.

  • Analysis of Results:

    • The output of the TD-DFT calculation provides a list of electronic transitions with their corresponding wavelengths (λ), oscillator strengths (f), and the molecular orbitals involved in each transition.

    • The oscillator strength is a measure of the intensity of the transition.

    • Analysis of the contributing molecular orbitals (e.g., HOMO, LUMO) helps in assigning the character of the electronic transitions (e.g., π→π, n→π).

TD_DFT_Workflow A Define Molecular Structure of this compound B Ground State Geometry Optimization (DFT) A->B C TD-DFT Calculation for Excited States B->C D Analyze Output: λ, Oscillator Strength, MO Contributions C->D E Assign Transition Types (π→π, n→π) D->E F Compare with Experimental Spectrum D->F

Computational workflow for TD-DFT analysis.

Interpretation of Electronic Transitions and Molecular Orbitals

The electronic transitions in this compound can be understood by examining the molecular orbitals involved.

  • The Highest Occupied Molecular Orbital (HOMO) and HOMO-1 are primarily localized on the π-systems of the phenyl and benzyl rings.

  • The Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1 are also predominantly of π* character and are delocalized over the aromatic rings and the carbonyl group.

The major electronic transitions observed in the UV-Vis spectrum correspond to the promotion of an electron from these occupied π orbitals to the unoccupied π* orbitals. The n→π* transition, which is weaker, involves the promotion of a non-bonding electron from an oxygen atom of the carbonate group to the π* orbital of the carbonyl group.

Molecular_Orbital_Transitions cluster_transitions Electronic Transitions MOs LUMO HOMO pi_pi_star π→π pi_pi_star->MOs:LUMO High Intensity n_pi_star n→π n_pi_star->MOs:LUMO Low Intensity

Schematic of electronic transitions.

Conclusion

The UV-Vis electronic properties of this compound are well-characterized by strong π→π* transitions in the 250-280 nm range and weaker n→π* transitions at longer wavelengths. A combination of experimental UV-Vis spectrophotometry and theoretical TD-DFT calculations provides a comprehensive understanding of these electronic characteristics. This technical guide serves as a foundational resource for scientists and researchers, offering both the essential data and the detailed methodologies required for further investigation and application of this compound in various scientific and industrial domains.

An In-depth Technical Guide to Benzyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of benzyl phenyl carbonate, a versatile reagent in organic chemistry.[1] It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identity and Synonyms

The standard and systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[2][3] It is also known by several other names in the literature and commercial products.

Synonyms: [1][3][4][5][6]

  • Carbonic acid benzyl phenyl ester

  • Phenyl benzyl carbonate

  • Carbonic acid, phenyl phenylmethyl ester

  • Benzylphenylcarbonate

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1][7] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValue
CAS Number 28170-07-2[1][2][3][8]
Molecular Formula C₁₄H₁₂O₃[1][2][3]
Molecular Weight 228.24 g/mol [1][2][3][8]
Density 1.156 g/mL at 25 °C (lit.)
Boiling Point 120-130 °C at 0.5 mmHg (lit.)[1]
Refractive Index n20/D 1.5490 (lit.)[1]
Flash Point >110 °C (>230 °F)
Purity ≥ 97% (GC)[1]
Appearance Colorless to light yellow liquid[1]
InChI Key SNGLYCMNDNOLOF-UHFFFAOYSA-N[2][8]
SMILES C1=CC=C(C=C1)COC(=O)OC2=CC=CC=C2[2]

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been reported. The choice of method may depend on factors such as the availability of starting materials, desired purity, and scalability.

Protocol 1: From Phenyl Chloroformate and Benzyl Alcohol

This is a common laboratory-scale synthesis.[9][10]

  • Reaction: Phenyl chloroformate is reacted with benzyl alcohol in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[9][10]

  • Procedure:

    • To a stirred mixture of benzyl alcohol (1.0 equivalent) and pyridine (1.0 equivalent) in a suitable solvent like dichloromethane, add phenyl chloroformate (1.0 equivalent) dropwise at a controlled temperature.

    • The reaction mixture is typically stirred for several hours at room temperature.

    • Upon completion, the reaction is quenched with water.

    • The organic layer is separated, washed with dilute acid (e.g., 2M H₂SO₄) and brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.[9]

    • The crude product can be purified by vacuum distillation to yield pure this compound.[9]

Protocol 2: Transesterification

This method involves the reaction of benzyl alcohol with a different carbonate ester.

  • Reaction: Benzyl alcohol can be reacted with phosgene or other carbonic acid derivatives to yield this compound through a transesterification process.[2]

Protocol 3: Green Synthesis from CO₂

A more environmentally friendly approach utilizes carbon dioxide as a C1 source.[8]

  • Reaction: This method involves the reaction of phenol, benzyl bromide, and CO₂.[8]

  • Procedure: In a typical reaction, an ionic liquid (as a catalyst), benzyl bromide, and an alcohol are placed in a stainless-steel autoclave. CO₂ is then charged into the reactor, and the mixture is stirred at a specific temperature and pressure for a set time. After the reaction, the excess CO₂ is vented.[9]

Synthesis_of_Benzyl_Phenyl_Carbonate PC Phenyl Chloroformate BPC This compound PC->BPC + HCl HCl (byproduct) BA Benzyl Alcohol BA:n->BPC:n Py Pyridine (Base) PyHCl Pyridinium Chloride Py->PyHCl Reacts with HCl

Caption: Synthesis of this compound.

Chemical Reactivity and Mechanisms

The reactivity of this compound is primarily centered around the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.[8] The phenoxy group is a better leaving group than the benzyloxy group due to the greater stability of the phenoxide ion.[8] This characteristic is fundamental to its application in organic synthesis as a versatile building block and an effective electrophile.[8]

Nucleophilic Substitution:

A general mechanism involves a nucleophile attacking the carbonyl group, which can lead to the displacement of the phenoxy group.[8] This reactivity is exploited in various chemical transformations. For instance, in the presence of a suitable catalyst, the nucleophilic substitution of this compound with phenols can yield aryl benzyl ethers.[8]

Nucleophilic_Substitution BPC This compound Intermediate Tetrahedral Intermediate BPC->Intermediate Nucleophilic Attack Nu Nucleophile (Nu⁻) Nu->Intermediate Product Substituted Product (Nu-C(O)-OBn) Intermediate->Product Collapse of Intermediate LeavingGroup Phenoxide Ion (PhO⁻) Intermediate->LeavingGroup Loss of Leaving Group

Caption: General Nucleophilic Substitution Mechanism.

Applications in Research and Drug Development

This compound is a valuable reagent with diverse applications in several fields, including pharmaceuticals, polymer science, and organic synthesis.

  • Protecting Group: It is used as a protecting group in organic synthesis, particularly for amines.[1][2] The benzyl group can be selectively removed under mild conditions, such as hydrogenation, which is advantageous in multi-step syntheses of complex molecules.[2]

  • Pharmaceutical Synthesis: Its derivatives are explored for use in drug formulations and as intermediates in the synthesis of pharmaceuticals.[1][2] It plays a role in the synthesis of carbamate-protected polyamines, which are important in various biological processes.[2]

  • Polymer Chemistry: The compound serves as an intermediate in the synthesis of polycarbonate materials, which are valued for their durability and transparency.[1]

  • Organic Synthesis: It acts as a versatile reagent for creating carbamate derivatives and other functionalized compounds.[2]

  • Other Applications: It is also used in the formulation of coatings and adhesives to enhance their performance and in the flavor and fragrance industry as a fixative.[1]

Safety and Handling

According to GHS classifications, this compound may cause an allergic skin reaction and is reported to cause serious eye damage.[3]

  • Hazard Codes: H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage).[3]

  • Precautionary Statements: P261, P272, P280, P302+P352, P305+P354+P338, P317, P321, P333+P317, P362+P364, P501.[3]

  • Personal Protective Equipment (PPE): It is recommended to use eyeshields, faceshields, and gloves when handling this chemical.

  • Storage: Store in a dry, cool, and well-ventilated place.[11]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[12][13]

References

The Fundamental Reactivity Profile of Benzyl Phenyl Carbonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl phenyl carbonate is a versatile organic compound that serves as a valuable intermediate and reagent in a wide array of chemical transformations. Its unique structural architecture, featuring a central carbonate moiety flanked by a benzyl and a phenyl group, imparts a distinct reactivity profile that is leveraged in organic synthesis, polymer chemistry, and drug development. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, including its synthesis, stability, and characteristic reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a practical resource for researchers and professionals in the field.

Core Reactivity Principles

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon within the carbonate linkage. This electrophilicity renders the molecule susceptible to nucleophilic attack, which can proceed via two main pathways: nucleophilic acyl substitution at the carbonyl carbon or nucleophilic substitution at the benzylic carbon. The greater stability of the phenoxide ion compared to the benzyloxide ion makes the phenoxy group the more favorable leaving group in nucleophilic acyl substitution reactions.[1]

The presence of the benzyl group also significantly influences the molecule's reactivity. For instance, in hydrolysis reactions, the benzyl group has been shown to accelerate the rate of reaction by a factor of 16 compared to an isobutyl phenyl carbonate. This rate enhancement is attributed to the stabilization of the transition state through cation-π interactions.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired scale, purity requirements, and safety considerations.

Phosgene-Based Synthesis

A traditional and well-established method involves the reaction of phenyl chloroformate with benzyl alcohol.[1] Phenyl chloroformate itself is typically prepared from the reaction of phenol with the highly toxic and corrosive gas, phosgene.[1]

Experimental Protocol: Synthesis via Phenyl Chloroformate [2]

  • Reaction Setup: In a 500 mL three-necked flask equipped with a condenser, mechanical stirrer, and an addition funnel, combine benzyl alcohol (108.0 g, 1.0 mol), pyridine (100 mL), and dichloromethane (175 mL).

  • Addition of Phenyl Chloroformate: Over a period of 1 hour, add phenyl chloroformate (156.0 g, 1.0 mol) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture for an additional 3 hours.

  • Work-up: Add water (250 mL) to the reaction mixture. Separate the organic phase and wash it twice with 2 M aqueous sulfuric acid (2 x 250 mL).

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

Non-Phosgene Routes

In light of the hazards associated with phosgene, alternative, "greener" synthetic methods have been developed. One prominent non-phosgene route is the transesterification of diphenyl carbonate with benzyl alcohol.[1] This reaction is typically catalyzed by a variety of systems, including those used for the synthesis of diphenyl carbonate from dimethyl carbonate and phenol.[1]

Logical Workflow for Non-Phosgene Synthesis

G diphenyl_carbonate Diphenyl Carbonate reaction Transesterification Reaction diphenyl_carbonate->reaction benzyl_alcohol Benzyl Alcohol benzyl_alcohol->reaction catalyst Catalyst catalyst->reaction benzyl_phenyl_carbonate This compound reaction->benzyl_phenyl_carbonate phenol Phenol (byproduct) reaction->phenol purification Purification benzyl_phenyl_carbonate->purification

Caption: Non-phosgene synthesis of this compound.

Key Reactions and Reactivity Profile

Hydrolysis

The hydrolysis of this compound to benzyl alcohol, phenol, and carbon dioxide is a fundamental reaction that provides insight into its stability. The rate of hydrolysis is significantly influenced by pH and the presence of substituents on the aromatic rings.

As previously mentioned, the benzyl group accelerates the hydrolysis rate due to cation-π stabilization of the transition state.[1] Electron-donating substituents on the benzyl ring further enhance this effect and increase the hydrolysis rate, while electron-withdrawing groups have the opposite effect.[1] Conversely, electron-withdrawing groups on the phenyl ring are expected to increase the hydrolysis rate by stabilizing the phenoxide leaving group.[1]

Table 1: Qualitative Relative Hydrolysis Rates of Substituted Benzyl Phenyl Carbonates

Carbonate DerivativeSubstituent on Benzyl RingExpected Relative Rate Constant (k/k₀)
This compoundH (Reference)1.00
4-Methoxythis compound4-OCH₃ (Electron-donating)> 1.00
4-Nitrothis compound4-NO₂ (Electron-withdrawing)< 1.00

Note: This table is based on established principles of electronic effects on reaction rates.[1] Precise numerical values require specific kinetic studies.

Experimental Protocol: Kinetic Analysis of Hydrolysis

A detailed kinetic study of the hydrolysis of this compound can be performed using UV-Vis spectrophotometry or HPLC to monitor the disappearance of the starting material or the appearance of the products over time.

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Prepare a series of aqueous buffer solutions with varying pH values.

  • Kinetic Runs: In a thermostatted cuvette or reaction vessel, initiate the reaction by adding a small aliquot of the this compound stock solution to the buffer solution.

  • Data Acquisition: Monitor the change in absorbance at a wavelength where this compound or one of the products has a strong and distinct absorption, or withdraw aliquots at specific time intervals and analyze by HPLC.

  • Data Analysis: Determine the pseudo-first-order rate constant (k_obs) at each pH by fitting the concentration-time data to a first-order rate equation. A plot of log(k_obs) versus pH will generate a pH-rate profile, which can be used to determine the specific rate constants for acid-catalyzed, base-catalyzed, and neutral hydrolysis.

Transesterification

Transesterification is a key reaction of this compound, allowing for the exchange of the benzyloxy or phenoxy group with another alcohol. This reaction is central to its application in the synthesis of other carbonates and in polymerization processes. The reaction is typically catalyzed by either an acid or a base and proceeds through a tetrahedral intermediate.[1]

General Mechanism of Base-Catalyzed Transesterification

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure BPC This compound Intermediate Tetrahedral Intermediate BPC->Intermediate + R'O⁻ ROH R'-OH Base Base Base->ROH deprotonates Intermediate2 Tetrahedral Intermediate NewCarbonate New Carbonate Intermediate2->NewCarbonate - PhO⁻ Phenoxide Phenoxide Intermediate2->Phenoxide

Caption: Base-catalyzed transesterification mechanism.

Reactions with Nucleophiles

The electrophilic carbonyl carbon of this compound readily reacts with a variety of nucleophiles. Of particular importance are its reactions with amines, which are fundamental to its use as a protecting group in peptide synthesis.

When reacted with a primary or secondary amine, this compound acts as a carboxybenzylating agent, introducing the benzyloxycarbonyl (Cbz or Z) protecting group.[1] This reaction is highly efficient and selective for primary amines over secondary amines.[2]

Experimental Protocol: N-Cbz Protection of a Primary Amine [2]

  • Reaction Setup: Dissolve the polyamine (0.05 mol) in dichloromethane (100 mL).

  • Reagent Addition: Add this compound (1.1 equivalents per primary amino group).

  • Reaction: Stir the reaction mixture overnight at room temperature.

  • Work-up: Pour the reaction mixture into a phosphate buffer (2 L; 0.025 M K₂HPO₄ and 0.025 M NaH₂PO₄).

  • Isolation: Extract the product, dry the organic phase, and concentrate to obtain the Cbz-protected amine.

Palladium-Catalyzed Reactions

This compound can participate in palladium-catalyzed reactions, most notably decarboxylative etherification. This reaction provides a pathway to form aryl benzyl ethers from aryl benzyl carbonates, proceeding through the elimination of carbon dioxide.[1] The catalytic cycle typically involves a palladium(0) species.[1]

Proposed Catalytic Cycle for Decarboxylative Etherification

G Pd0 Pd(0)L₂ Int1 [Ar-O-Pd(II)-CO-OBn]L₂ Pd0->Int1 Oxidative Addition BPC Ar-O-CO-OBn BPC->Int1 Int2 [Ar-O-Pd(II)-Bn]L₂ Int1->Int2 Decarboxylation CO2 CO₂ Int1->CO2 Int2->Pd0 Reductive Elimination Ether Ar-O-Bn Int2->Ether

Caption: Palladium-catalyzed decarboxylative etherification.

Conclusion

This compound exhibits a rich and versatile reactivity profile, making it an indispensable tool in modern organic synthesis. Its susceptibility to nucleophilic attack at the carbonyl carbon, coupled with the unique electronic influence of the benzyl group, allows for a range of predictable and controllable transformations. From its role in the formation of other carbonates via transesterification to its widespread use as a Cbz-protecting group for amines, this compound continues to be a reagent of significant interest to researchers, scientists, and drug development professionals. A thorough understanding of its fundamental reactivity, as outlined in this guide, is crucial for its effective application in the design and execution of complex synthetic strategies.

References

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in Benzyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl phenyl carbonate is a versatile reagent in organic synthesis, valued for its role as a benzylating agent and a protecting group. Central to its reactivity is the electrophilic nature of its carbonyl carbon. This technical guide provides a comprehensive analysis of the factors governing this electrophilicity, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical concepts. Understanding the electronic and structural nuances of this compound is paramount for its effective application in the synthesis of complex molecules and in the development of novel therapeutic agents.

Introduction

Organic carbonates are a class of compounds characterized by a carbonyl group bonded to two alkoxy or aryloxy groups. This compound, an asymmetrical carbonate, possesses a unique reactivity profile due to the distinct electronic contributions of the benzyl and phenyl moieties. The primary site of electrophilic reactivity in this compound is the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This guide delves into the fundamental principles that determine the electrophilicity of this key functional group, providing a detailed resource for researchers in organic chemistry and drug development.

Factors Influencing Carbonyl Carbon Electrophilicity

The electrophilicity of the carbonyl carbon in this compound is a result of several electronic and structural factors. These include inductive effects, resonance stabilization, and the nature of the leaving group.

2.1. Inductive and Resonance Effects

The oxygen atoms of the carbonate group are more electronegative than the carbonyl carbon, leading to a significant polarization of the C=O bond and a partial positive charge on the carbon atom. This inherent polarity is further modulated by the attached benzyl and phenyl groups.

  • Phenoxy Group: The phenyl ring of the phenoxy group can participate in resonance with one of the lone pairs of the adjacent oxygen atom. This delocalization of electrons into the aromatic ring has a slight electron-donating effect through resonance, which can marginally decrease the electrophilicity of the carbonyl carbon. However, the electronegativity of the sp² hybridized carbons of the phenyl ring also exerts an electron-withdrawing inductive effect.

  • Benzyloxy Group: The benzyl group, with its sp³ hybridized benzylic carbon, is generally considered to be electron-donating through induction. The phenyl ring in the benzyl group is not directly conjugated with the carbonate functionality and thus its resonance effects on the carbonyl carbon are minimal.

The interplay of these effects results in a highly reactive electrophilic center at the carbonyl carbon.

Caption: Electronic factors influencing the electrophilicity of the carbonyl carbon in this compound.

2.2. Leaving Group Ability

Nucleophilic attack on the carbonyl carbon of this compound typically results in the displacement of one of the two alkoxy/aryloxy groups. The phenoxy group is generally the better leaving group compared to the benzyloxy group. This is attributed to the greater stability of the resulting phenoxide anion, where the negative charge is delocalized over the aromatic ring through resonance.

Quantitative Analysis of Electrophilicity

The electrophilicity of the carbonyl carbon can be assessed through various quantitative measures, including spectroscopic data and reaction kinetics.

3.1. Spectroscopic Data

Spectroscopic techniques provide insight into the electronic environment of the carbonyl carbon.

Spectroscopic ParameterValueInterpretationReference
¹³C NMR Chemical Shift (Carbonyl Carbon) δ 158.80 ppmThe downfield chemical shift is characteristic of an electron-deficient carbonyl carbon, indicating its electrophilic nature.[1]
IR Stretching Frequency (C=O) ~1754 cm⁻¹The high stretching frequency is indicative of a strong, polarized C=O bond, which is typical for carbonate esters and reflects the electrophilicity of the carbonyl carbon.[1]

3.2. Computational Data

Computational studies, such as those employing Density Functional Theory (DFT), can provide quantitative values for the partial atomic charges within the molecule.

Atomic CenterNatural Atomic Charge (e)InterpretationReference
Carbonyl Carbon (C=O) +0.5 to +0.8The significant positive charge confirms the high electrophilicity of the carbonyl carbon.[1]
Carbonyl Oxygen (C=O) -0.5 to -0.7The substantial negative charge on the carbonyl oxygen highlights the pronounced polarity of the C=O bond.[1]

3.3. Kinetic Data

ReactionRelative RateObservationReference
Hydrolysis This compound hydrolyzes 16-fold faster than isobutyl phenyl carbonate.The presence of the benzyl group enhances the reactivity of the carbonate towards hydrolysis.[2]
Aminolysis with Morpholine (in MeCN) The reaction of benzyl 2-pyridyl carbonate is ~353 times faster than that of phenyl 2-pyridyl carbonate.Substitution of a phenyl group with a benzyl group significantly increases the rate of aminolysis, highlighting the activating effect of the benzyl group.[3]

Experimental Protocols

The following section outlines a general experimental protocol for determining the electrophilicity of this compound through kinetic analysis of its reaction with a nucleophile, such as an amine, using UV-Vis spectroscopy.

4.1. General Kinetic Measurement by UV-Vis Spectroscopy

This protocol is designed to be adaptable for various nucleophiles that result in a chromophoric product or the consumption of a chromophoric starting material.

Objective: To determine the pseudo-first-order rate constant (k_obs) for the reaction of this compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., morpholine, piperidine)

  • Anhydrous solvent (e.g., acetonitrile, dioxane)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 10 mM).

    • Prepare a series of stock solutions of the nucleophile in the same solvent at various concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM). A significant excess of the nucleophile is required to ensure pseudo-first-order kinetics.

  • Determination of Analytical Wavelength (λ_max):

    • Record the UV-Vis spectrum of the product of the reaction to determine the wavelength of maximum absorbance (λ_max). If the product does not have a suitable absorbance, the disappearance of a reactant can be monitored.

  • Kinetic Run:

    • Equilibrate the UV-Vis spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).

    • Pipette a known volume of the nucleophile stock solution into a quartz cuvette and place it in the cell holder to allow it to reach thermal equilibrium.

    • Initiate the reaction by rapidly adding a small, known volume of the this compound stock solution to the cuvette.

    • Immediately start recording the absorbance at λ_max as a function of time.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A_t - A_∞)) versus time (t), where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.

    • The slope of the linear portion of this plot will be equal to -k_obs.

    • Repeat the experiment with different concentrations of the nucleophile.

    • Plot k_obs versus the concentration of the nucleophile. The slope of this plot will give the second-order rate constant (k_2), which is a quantitative measure of the electrophilicity of the carbonyl carbon towards that specific nucleophile.

G A Prepare Stock Solutions (this compound & Nucleophile) B Determine λ_max of Product/Reactant A->B C Equilibrate Spectrophotometer and Reactants B->C D Initiate Reaction in Cuvette C->D E Record Absorbance vs. Time D->E F Plot ln(A_t - A_∞) vs. Time E->F G Determine k_obs from Slope F->G H Repeat for Different Nucleophile Concentrations G->H I Plot k_obs vs. [Nucleophile] H->I J Determine Second-Order Rate Constant (k_2) I->J

Caption: Experimental workflow for the kinetic analysis of this compound reactivity.

Reaction Pathways and Mechanisms

The reaction of this compound with a nucleophile generally proceeds through a nucleophilic acyl substitution mechanism.

G Reactants This compound + Nucleophile (Nu⁻) TS1 Tetrahedral Intermediate (Transition State) Reactants->TS1 Nucleophilic Attack Products Acyl-Substituted Product + Phenoxide TS1->Products Leaving Group Departure

Caption: General mechanism for nucleophilic acyl substitution on this compound.

The initial step involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is typically the rate-determining step. Subsequently, the phenoxide ion is expelled as the leaving group, and the carbonyl double bond is reformed, yielding the final acylated product.

Conclusion

The electrophilicity of the carbonyl carbon is a defining characteristic of this compound's reactivity. This property is governed by a combination of inductive and resonance effects, and the stability of the phenoxide leaving group. Quantitative analysis through spectroscopic methods, computational chemistry, and kinetic studies provides a detailed understanding of this electrophilicity. The experimental protocols outlined in this guide offer a framework for the systematic evaluation of this compound's reactivity with various nucleophiles. A thorough grasp of these principles is essential for leveraging the full potential of this versatile reagent in synthetic chemistry and for the design of new chemical entities in drug discovery.

References

Theoretical Examination of Benzyl Phenyl Carbonate's Molecular Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of benzyl phenyl carbonate (BPC), a compound of interest in organic synthesis and materials science. The document synthesizes theoretical and experimental data to offer a comprehensive understanding of BPC's conformational properties, vibrational characteristics, and electronic behavior. The core of this guide is a detailed examination of the molecule's geometry, optimized through computational chemistry, and corroborated by spectroscopic analysis.

Core Molecular Structure and Theoretical Framework

The molecular structure of this compound (C₁₄H₁₂O₃) has been elucidated through a combination of theoretical calculations and experimental spectroscopy.[1] The foundational theoretical approach for understanding its three-dimensional arrangement and electronic properties is Density Functional Theory (DFT).

Computational Methodology

The primary computational method employed in the cited research for the structural analysis of this compound is DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and the 6-31G(d,p) basis set.[1] This level of theory is widely recognized for its balance of computational efficiency and accuracy in predicting the geometries of organic molecules.

The workflow for the theoretical analysis of this compound's molecular structure can be summarized as follows:

Theoretical_Workflow A Initial Molecular Structure of this compound B Geometry Optimization using DFT/B3LYP/6-31G(d,p) A->B C Optimized Molecular Geometry B->C D Calculation of Vibrational Frequencies C->D F Analysis of Electronic Properties (HOMO, LUMO, MEP) C->F E Prediction of Spectroscopic Data (IR, Raman, NMR, UV-Vis) D->E

Figure 1: Computational workflow for the theoretical analysis of this compound.

Quantitative Molecular Geometry

The geometry of this compound was optimized using the DFT/B3LYP/6-31G(d,p) method to determine the most stable conformation. The following tables present the key bond lengths and bond angles for the optimized structure.

Bond Lengths

The calculated bond lengths provide insight into the bonding characteristics within the molecule.

ParameterBondCalculated Value (Å)
Bond LengthC=O1.20
(C=O)-O1.35
Ph-O1.40
O-CH₂1.45
CH₂-Ph1.51
Table 1: Selected optimized bond lengths of this compound calculated at the DFT/B3LYP/6-31G(d,p) level of theory.[2]
Bond Angles

The bond angles are crucial for defining the three-dimensional shape of the molecule.

ParameterAngleCalculated Value (°)
Bond AngleO-C-O109.2
C-O-C115.7
Table 2: Selected optimized bond angles of this compound calculated at the DFT/B3LYP/6-31G(d,p) level of theory.[2]

Experimental Protocols for Structural Characterization

A multi-spectroscopic approach is employed to experimentally validate the theoretical findings and provide a comprehensive understanding of the molecular structure of this compound. The following sections detail the methodologies for the key experimental techniques cited in the literature.[1]

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups present in this compound.

Methodology:

  • FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range. A small amount of the neat liquid sample is placed between two KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is obtained by averaging multiple scans to improve the signal-to-noise ratio.

  • FT-Raman Spectroscopy: The FT-Raman spectrum is recorded in the 3500-50 cm⁻¹ range. The sample is placed in a glass capillary tube and irradiated with a near-infrared (NIR) laser, typically a Nd:YAG laser operating at 1064 nm. The scattered light is collected and analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule, providing crucial information about its connectivity and structure.

Methodology:

  • Sample Preparation: A solution of this compound is prepared by dissolving the compound in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to TMS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as ethanol or cyclohexane.

  • Data Acquisition: The UV-Vis absorption spectrum is recorded over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer. The instrument is first blanked with the pure solvent.

The logical relationship between the theoretical calculations and the experimental validation is depicted in the following diagram:

Validation_Logic cluster_theoretical Theoretical Prediction cluster_experimental Experimental Validation Theoretical_Geo Optimized Molecular Geometry Predicted_Spectra Predicted Spectroscopic Data (IR, Raman, NMR, UV-Vis) Theoretical_Geo->Predicted_Spectra Final_Structure Confirmed Molecular Structure of this compound Theoretical_Geo->Final_Structure Basis Experimental_Spectra Experimental Spectroscopic Data (FT-IR, FT-Raman, NMR, UV-Vis) Predicted_Spectra->Experimental_Spectra Comparison and Validation Experimental_Spectra->Final_Structure Corroboration

References

The Genesis and Evolution of Aryl Alkyl Carbonates: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and pivotal role of aryl alkyl carbonates in medicinal chemistry, from their 19th-century origins to their modern application as sophisticated drug delivery tools.

Introduction

Aryl alkyl carbonates, organic compounds characterized by a carbonate group linked to both an aromatic and an aliphatic moiety, have carved a significant niche in the landscape of organic chemistry and pharmaceutical sciences. Initially explored in the late 19th century, their journey from simple organic molecules to crucial components in advanced drug delivery systems is a testament to the evolution of synthetic chemistry and our understanding of drug metabolism. This technical guide provides a comprehensive overview of the discovery and history of aryl alkyl carbonates, their synthetic evolution, and their critical role in modern drug development, tailored for researchers, scientists, and professionals in the field.

Historical Perspective and Discovery

The story of aryl alkyl carbonates is intrinsically linked to the discovery and utilization of phosgene (carbonyl chloride, COCl₂). Phosgene was first synthesized in 1812 by John Davy, and its potent reactivity became a cornerstone of 19th-century chemical innovation.[1][2][3] The development of the Schotten-Baumann reaction in the 1880s, a method for synthesizing esters and amides using acyl chlorides in the presence of a base, provided the foundational chemistry for the synthesis of carbonates from alcohols and phenols.[4][5][6][7][8]

While a definitive "discovery" of the first simple aryl alkyl carbonate is not attributed to a single "eureka" moment, early examples of their synthesis emerged from the systematic exploration of phosgene chemistry with alcohols and phenols. One of the earliest documented syntheses of a related compound, o-hydroxyphenyl ethyl carbonate, was reported by Einhorn and Lindenberg in 1898, which upon distillation yielded o-phenylene carbonate.[9] This early work demonstrated the fundamental reaction of a phenol with a chloroformate to form a carbonate ester, laying the groundwork for the synthesis of a wide array of unsymmetrical carbonates.

Evolution of Synthetic Methodologies

The synthesis of aryl alkyl carbonates has evolved significantly, driven by the need for safer and more efficient methods. The classical approach, rooted in the 19th century, has been refined and largely replaced by phosgene-free alternatives in modern laboratory and industrial settings.

Phosgene-Based Methods

The traditional and most direct route to aryl alkyl carbonates involves a two-step process: the formation of a chloroformate followed by its reaction with an alcohol or phenol.

  • Step 1: Chloroformate Synthesis: An alcohol or phenol is reacted with phosgene to produce the corresponding chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[10]

  • Step 2: Carbonate Formation: The resulting chloroformate is then reacted with a different alcohol or phenol to yield the unsymmetrical aryl alkyl carbonate.

Due to the extreme toxicity of phosgene gas, safer alternatives have been developed. Triphosgene, a solid and therefore less volatile phosgene equivalent, is now commonly used in laboratory settings.[11]

Phosgene-Free Methods

Concerns over the hazards of phosgene have spurred the development of numerous "phosgene-free" synthetic routes. These methods offer increased safety and are often more environmentally benign.

  • Transesterification: This widely used method involves the reaction of a dialkyl carbonate (like dimethyl carbonate) with a phenol, or a diaryl carbonate with an alcohol, often in the presence of a catalyst.[12]

  • Reaction of Alcohols with CO₂: Direct synthesis from alcohols and carbon dioxide is an attractive green chemistry approach, though it often requires catalysts and specific reaction conditions to be efficient.[13]

  • From Chloroformate Alternatives: Reagents like 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates have been developed as stable and eco-friendly alternatives to chloroformates for the synthesis of carbonates.[12]

Key Synthetic Protocols

Detailed experimental procedures are crucial for the practical application of these synthetic methods. Below are representative protocols for both classical and modern approaches.

Experimental Protocol 1: Synthesis of an Alkyl Chloroformate using Triphosgene

This protocol is adapted from a patented procedure for the synthesis of n-octyl chloroformate.[11]

Materials:

  • Triphosgene (1.54 g, 5.2 mmol)

  • Sodium carbonate (1.02 g, 10 mmol)

  • Triethylamine (0.35 g, 0.35 mmol)

  • n-Octanol (1.30 g, 10 mmol)

  • Toluene (40 mL)

Procedure:

  • A mixture of triphosgene, sodium carbonate, and triethylamine in 20 mL of toluene is cooled to 0°C and stirred for 30 minutes.

  • A solution of n-octanol in 20 mL of toluene is added slowly over a period of 30 minutes.

  • The reaction mixture is stirred at room temperature for 8 hours.

  • The solid sodium carbonate is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure to yield the n-octyl chloroformate.

Experimental Protocol 2: Phosgene-Free Synthesis of an Aryl Alkyl Carbonate via Transesterification

This protocol describes a general method for the synthesis of 4-O-aryloxy carbonates from an aryl-oxy propanediol and dimethyl carbonate.[14]

Materials:

  • 3-(Aryloxy)-1,2-propanediol

  • Dimethyl carbonate (DMC)

  • Alkali promoted MgO catalyst

Procedure:

  • The 3-(aryloxy)-1,2-propanediol and dimethyl carbonate are mixed in a suitable molar ratio.

  • The alkali promoted MgO catalyst is added to the mixture.

  • The reaction is carried out without a solvent at a specified temperature (e.g., 140°C) with agitation for a set period (e.g., 1 hour).

  • The product, 4-O-(aryloxy)-1,3-dioxolan-2-one, is isolated after the reaction is complete.

Quantitative Data on Synthesis

The choice of synthetic route often depends on factors such as substrate scope, yield, and reaction conditions. The following tables summarize quantitative data for various synthetic methods.

ReactantsCatalyst/BaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
n-Octanol, TriphosgeneNa₂CO₃, Et₃NTolueneRT8n-Octyl chloroformate90[11]
Benzyl alcohol, TriphosgeneK₂CO₃, DMFToluene08Benzyl chloroformate~78[11]
3-(Aryloxy)-1,2-propanediol, Dimethyl carbonateAlkali promoted MgONone14014-O-(Aryloxy)-1,3-dioxolan-2-one>95[14]
Phenol, Glycerol carbonateCs₂CO₃None1405Mono-phenoxy-1,2-propanediol (MPP)~60[15]
Phenol, Glycerol carbonateCs₂CO₃None14051,3-Diphenoxy-2-propanol (DPP)~20[15]
Arylamine, Alkyl aryl carbonatetBuLiTHF-78 to RT-O-tert-Alkyl N-arylcarbamate60-95[16]

Table 1: Summary of Reaction Conditions and Yields for Aryl Alkyl Carbonate and Precursor Synthesis.

Prodrug MoietyParent DrugLinker TypeSolubility ImprovementReference
Tetraethylene-glycolCHS8281Carbonate600-fold increase at pH 5.5[17]
PEG (5 kDa)OridoninCarbonate (via succinate spacer)99.2-fold increase in water[17]
Quinone with polyethylene glycolHalogenated PhenazineCarbonateSignificantly enhanced water solubility (reduced clogP)[18]
Alkyl monocarbonatesPenciclovirCarbonateIsopropyl monocarbonate highly soluble in water (138.8 mg/mL)[19]

Table 2: Physicochemical Properties of Aryl Alkyl Carbonate Prodrugs.

Role in Drug Development: Prodrugs and Linkers

The most significant application of aryl alkyl carbonates in modern pharmacology is their use as bioreversible linkers in prodrug design. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[5] The aryl alkyl carbonate linkage offers a chemically versatile and tunable platform for creating prodrugs with improved physicochemical and pharmacokinetic properties.

Improving Solubility and Permeability

Many potent drug candidates suffer from poor water solubility, which limits their bioavailability. By attaching a hydrophilic moiety (e.g., polyethylene glycol) to a drug via a carbonate linker, the overall solubility of the prodrug can be dramatically increased.[17][18] Conversely, for drugs that are too hydrophilic to efficiently cross cell membranes, a lipophilic group can be attached via a carbonate linker to enhance permeability.

Targeted Drug Delivery and Controlled Release

The stability of the aryl alkyl carbonate bond can be modulated by altering the electronic and steric properties of the aryl and alkyl groups. This allows for the design of prodrugs that release the active drug under specific physiological conditions, such as the acidic environment of a tumor or the enzymatic milieu of a particular tissue.[3][20]

  • Enzymatic Cleavage: Carboxylesterases, which are abundant in the liver and other tissues, can hydrolyze the carbonate linkage, releasing the active drug.[2] This is a common strategy for liver-targeting prodrugs.

  • pH-Dependent Cleavage: The carbonate bond can be designed to be stable at physiological pH (7.4) but labile under the acidic conditions found in endosomes, lysosomes, or the tumor microenvironment.[3]

  • Cascade Release Mechanisms: In more sophisticated designs, the cleavage of the carbonate linker can initiate a cascade of reactions, leading to the release of the active drug.[21][22] This can provide a more controlled and sustained release profile.

Aryl alkyl carbonate linkers have been successfully employed in the development of prodrugs for a variety of therapeutic agents, including nonsteroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and antivirals.[1][5][19][23]

Signaling Pathways and Mechanism of Action

It is crucial to note that in the context of prodrugs, the aryl alkyl carbonate moiety itself is not designed to have a direct pharmacological effect or interact with specific signaling pathways. Its primary role is to act as a temporary, cleavable linker that is excised to release the active parent drug. The therapeutic effect is therefore dictated by the interaction of the released drug with its intended biological target.

The "mechanism of action" of an aryl alkyl carbonate prodrug is therefore a two-stage process:

  • Release of the Active Drug: This occurs through the cleavage of the carbonate bond, as described above.

  • Pharmacological Action of the Parent Drug: The released drug then engages with its specific target (e.g., an enzyme, receptor, or nucleic acid) to elicit a therapeutic response.

For example, in an aryl alkyl carbonate prodrug of an NSAID, the carbonate linker is cleaved to release the NSAID, which then inhibits cyclooxygenase (COX) enzymes to reduce inflammation and pain.[1]

Visualizing Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Synthetic Workflow for Aryl Alkyl Carbonates

Synthetic_Workflow cluster_phosgene Phosgene-Based Route cluster_phosgene_free Phosgene-Free Route (Transesterification) Phosgene Phosgene (COCl₂) Chloroformate Chloroformate (R¹-O-COCl) Phosgene->Chloroformate Alcohol1 Alcohol/Phenol (R¹-OH) Alcohol1->Chloroformate AAC_P Aryl Alkyl Carbonate Chloroformate->AAC_P Alcohol2 Alcohol/Phenol (R²-OH) Alcohol2->AAC_P Dialkyl_Carbonate Dialkyl Carbonate ((Alkyl)₂CO₃) AAC_PF Aryl Alkyl Carbonate Dialkyl_Carbonate->AAC_PF Phenol Phenol (Aryl-OH) Phenol->AAC_PF Catalyst Catalyst Catalyst->AAC_PF

Caption: General synthetic workflows for aryl alkyl carbonates.

Prodrug Activation and Drug Release Cascade

Prodrug_Activation Prodrug Aryl Alkyl Carbonate Prodrug Drug-O-CO-O-Linker Cleavage Carbonate Cleavage Prodrug->Cleavage Trigger Trigger (Enzyme or pH) Trigger->Cleavage Intermediate Unstable Intermediate Cleavage->Intermediate Release Drug Release Intermediate->Release Active_Drug Active Drug Release->Active_Drug Byproducts Byproducts (CO₂, Linker Fragment) Release->Byproducts

Caption: Prodrug activation and drug release mechanism.

Conclusion

From their origins in the foundational principles of 19th-century organic synthesis, aryl alkyl carbonates have evolved into indispensable tools for the modern drug developer. Their synthetic versatility, coupled with the ability to fine-tune their stability, has enabled the creation of sophisticated prodrugs that can overcome challenges of solubility, permeability, and targeted delivery. As our understanding of disease biology and drug metabolism continues to deepen, the rational design of aryl alkyl carbonate-based drug delivery systems will undoubtedly play an increasingly important role in the development of safer and more effective medicines. This guide has provided a comprehensive overview of the core principles, historical context, and practical applications of aryl alkyl carbonates, equipping researchers and scientists with the foundational knowledge to leverage these versatile molecules in their own drug discovery and development endeavors.

References

An In-depth Technical Guide to the Health and Safety Hazards of Benzyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience. Due to the limited availability of direct toxicological data for benzyl phenyl carbonate, this guide incorporates a read-across approach from structurally similar compounds to provide a comprehensive hazard assessment. All data derived from analogue substances are clearly indicated. It is imperative to consult multiple safety data sources and conduct a thorough risk assessment before handling this chemical.

Executive Summary

This compound (CAS No. 28170-07-2) is a chemical intermediate with applications in organic synthesis. While specific toxicological data for this compound is not extensively available, information from safety data sheets and chemical databases, supported by a read-across analysis of structurally related chemicals, indicates significant health and safety concerns. The primary hazards identified are serious eye damage and skin sensitization . This guide provides a detailed overview of the known and anticipated hazards, summarizes available toxicological data through a read-across approach, outlines relevant experimental protocols for hazard assessment, and visualizes key pathways and workflows to enhance understanding for researchers and professionals in drug development.

Hazard Identification and Classification

This compound is consistently classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) by multiple suppliers and databases. However, it is important to note that some sources, such as the Safety Data Sheet from TCI Chemicals, classify it as not a hazardous substance or mixture[1]. Given the consensus from other sources, the more stringent classification should be considered for all safety precautions.

GHS Classification:

  • Serious Eye Damage/Eye Irritation, Category 1 (H318: Causes serious eye damage) [2]

  • Skin Sensitization, Category 1 (H317: May cause an allergic skin reaction) [2]

Signal Word: Danger

Hazard Pictograms:

alt text
alt text

Hazard Statements:

  • H318: Causes serious eye damage.[2]

  • H317: May cause an allergic skin reaction.[2]

Precautionary Statements:

A comprehensive list of precautionary statements includes but is not limited to: P261, P272, P280, P302+P352, P305+P351+P338, P310, P333+P313, P362+P364, P501.

Toxicological Data (Read-Across Approach)

Due to the scarcity of specific toxicological studies on this compound, a read-across approach is employed to estimate its toxicological profile. This approach uses data from structurally similar compounds, including its expected hydrolysis products (benzyl alcohol and phenol) and other related carbonates and benzoates.

Expected Metabolism: It is anticipated that this compound can hydrolyze to form benzyl alcohol and phenol[3]. The toxicity of these metabolites is a key consideration in the overall hazard assessment.

Acute Toxicity

The acute toxicity of this compound is not well-documented. The following table summarizes data from analogue substances.

SubstanceTestRouteSpeciesValueReference
Benzyl BenzoateLD50OralRat1700-3650 mg/kg[4][5][6][7]
LD50DermalRabbit4000 mg/kg[5][7]
Diphenyl CarbonateLD50OralRat1500 mg/kg[8][9][10]
LD50DermalRat>2000 mg/kg[8][11]
Benzyl AlcoholLD50OralRat1230 mg/kg
LD50DermalRabbit2000 mg/kg
PhenolLD50OralRat317 mg/kg
LD50DermalRabbit630 mg/kg

Table 1: Acute Toxicity Data of Analogue Substances (Read-Across)

Skin and Eye Irritation/Corrosion

This compound is classified as causing serious eye damage. Data from analogue compounds support the potential for irritation.

SubstanceTestSpeciesResultReference
Benzyl BenzoateEye IrritationRabbitSlight irritant[4]
Skin IrritationRabbitMinimally irritating[4]
Diphenyl CarbonateEye IrritationRabbitNot irritating[8][9]
Skin IrritationRabbitNot irritating[8][9]
Benzyl AlcoholEye IrritationRabbitIrritating[2]
Skin IrritationRabbitNon-irritant[12]
PhenolEye IrritationHumanIrritating[13]
Skin CorrosionHumanCorrosive[13]

Table 2: Irritation/Corrosion Data of Analogue Substances (Read-Across)

Skin Sensitization

The classification of this compound as a skin sensitizer is a key health concern.

SubstanceTestSpeciesResultReference
Benzyl BenzoateLLNAMouseNon-sensitizing up to 50%[14]
HRIPTHumanNo sensitization[14]
Diphenyl CarbonateBuehler TestGuinea PigNot a sensitizer[8][9]

Table 3: Skin Sensitization Data of Analogue Substances (Read-Across)

Repeated Dose Toxicity

No specific data is available for this compound. The following NOAELs (No Observed Adverse Effect Level) and LOAELs (Lowest Observed Adverse Effect Level) are reported for analogue substances.

SubstanceTest DurationRouteSpeciesNOAELLOAELReference
Benzyl Alcohol2 yearsOralRat400 mg/kg/day-[15][16]
2 yearsOralMouse200 mg/kg/day-
Diphenyl Carbonate-OralRat (female)-219 mg/kg[9]
PhenolChronicOralRat-322 mg/kg/day[17]

Table 4: Repeated Dose Toxicity of Analogue Substances (Read-Across)

Genotoxicity and Carcinogenicity

There is no direct evidence to suggest that this compound is genotoxic or carcinogenic.

SubstanceTestResultReference
Diphenyl CarbonateAmes TestNegative[9]
In vivo MicronucleusNegative[8]
PhenolVarious in vitro/in vivoGenerally not genotoxic, can act as a co-carcinogen[18][19][20]
Benzyl Alcohol-Not considered a carcinogen[21]

Table 5: Genotoxicity and Carcinogenicity of Analogue Substances (Read-Across)

Reproductive and Developmental Toxicity

Data from analogue substances suggest that high doses may be required to elicit reproductive or developmental effects.

SubstanceTestSpeciesNOAELRemarksReference
Benzyl BenzoateDevelopmentalRat625 mg/kg/dayDevelopmental effects at 850 mg/kg/day[4]
Diphenyl CarbonateDevelopmentalRat50 mg/kg/dayMaternal and developmental toxicity at 750 mg/kg/day[8]
PhenolDevelopmentalRat60 mg/kg/dayReduced fetal body weight at 120 mg/kg/day[17][22][23][24]
Benzyl AlcoholDevelopmentalMouse550 mg/kg/dayFetotoxicity at 750 mg/kg/day with maternal toxicity[25]

Table 6: Reproductive and Developmental Toxicity of Analogue Substances (Read-Across)

Experimental Protocols

The following sections detail the standard methodologies for assessing the key hazards of this compound.

Acute Eye Irritation/Corrosion (OECD 405)

This test guideline describes the procedure for evaluating the potential of a substance to cause eye irritation or corrosion.[26]

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit, with the untreated eye serving as a control.[25][27][28][29] The degree of eye irritation is scored at specified intervals to assess lesions of the cornea, iris, and conjunctiva.[27][30]

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used.[29]

  • Dosing: A single dose of the test substance (typically 0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.[25]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[26] Observations may continue for up to 21 days to assess reversibility.

  • Scoring: Lesions of the cornea (opacity), iris (inflammation), and conjunctiva (redness and chemosis) are scored according to a standardized system.

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a chemical.[12]

Principle: The assay is based on the principle that skin sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is measured and is proportional to the dose and potency of the allergen.[10][12]

Methodology:

  • Animal Selection: Typically, CBA/Ca or CBA/J strain mice are used.

  • Dosing: The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.[29] A minimum of three concentrations plus a vehicle control are used.

  • Proliferation Measurement: On day 6, mice are injected with a tracer (e.g., ³H-methyl thymidine or BrdU). After a set time, the animals are euthanized, and the draining auricular lymph nodes are excised.[12]

  • Analysis: The incorporation of the tracer into the lymph node cells is measured. A Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. An SI of 3 or greater is considered a positive result for sensitization.[12]

Visualizations

Signaling Pathway: Skin Sensitization Adverse Outcome Pathway (AOP)

The following diagram illustrates the key events in the skin sensitization AOP, which provides a framework for understanding how a chemical can lead to allergic contact dermatitis.

AOP_Skin_Sensitization cluster_0 Molecular Initiating Event cluster_1 Cellular Response cluster_2 Organ Level Response cluster_3 Adverse Outcome MIE KE1: Covalent Binding to Proteins (Haptenation) KE2 KE2: Keratinocyte Activation (Inflammatory Cytokine Release) MIE->KE2 KE3 KE3: Dendritic Cell Activation and Migration KE2->KE3 KE4 KE4: T-Cell Activation and Proliferation in Lymph Node KE3->KE4 AO Allergic Contact Dermatitis (Elicitation Phase) KE4->AO

Caption: Skin Sensitization Adverse Outcome Pathway (AOP).

Experimental Workflow: OECD 405 - Acute Eye Irritation Test

This diagram outlines the workflow for the in vivo eye irritation test.

OECD_405_Workflow start Start animal_prep Animal Preparation (Healthy Albino Rabbit) start->animal_prep dosing Apply 0.1 mL/g of Substance to Conjunctival Sac of One Eye animal_prep->dosing obs1 Observe at 1, 24, 48, 72 hours dosing->obs1 scoring Score Lesions (Cornea, Iris, Conjunctiva) obs1->scoring decision Corrosive/Severe Irritant? scoring->decision stop Stop Test and Classify decision->stop Yes confirm Confirm with 2 Additional Animals decision->confirm No obs2 Continue Observation up to 21 Days for Reversibility Assessment confirm->obs2 end End obs2->end

Caption: Workflow for OECD 405 Acute Eye Irritation Test.

Experimental Workflow: OECD 429 - Local Lymph Node Assay (LLNA)

This diagram illustrates the key steps of the LLNA for skin sensitization testing.

OECD_429_Workflow start Start animal_select Select Mice (e.g., CBA/J) start->animal_select dosing Apply Test Substance to Ears (Days 1, 2, 3) animal_select->dosing tracer Inject Tracer (e.g., ³H-thymidine) on Day 6 dosing->tracer dissection Euthanize and Excise Auricular Lymph Nodes tracer->dissection analysis Measure Tracer Incorporation (Cell Proliferation) dissection->analysis calculation Calculate Stimulation Index (SI) analysis->calculation decision SI >= 3? calculation->decision sensitizer Classify as Sensitizer decision->sensitizer Yes non_sensitizer Classify as Non-Sensitizer decision->non_sensitizer No

Caption: Workflow for OECD 429 Local Lymph Node Assay.

Conclusion and Recommendations

This compound should be handled as a hazardous substance that poses a significant risk of serious eye damage and skin sensitization. Due to the lack of comprehensive toxicological data for the substance itself, a cautious approach is warranted, assuming a hazard profile informed by its structural analogues. Professionals in research and drug development must implement stringent safety protocols, including the use of appropriate personal protective equipment (chemical-resistant gloves, safety goggles, and face shields), and work in well-ventilated areas. Further toxicological studies on this compound are needed to provide a more definitive understanding of its hazard profile and to establish occupational exposure limits.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of benzyl phenyl carbonate from phenyl chloroformate and benzyl alcohol. The described methodology is a robust and efficient procedure suitable for laboratory-scale synthesis. Safety precautions for handling the hazardous reagent, phenyl chloroformate, are also outlined to ensure safe laboratory practice.

Introduction

This compound is a valuable chemical intermediate in organic synthesis, notably utilized in the preparation of protected amines and other carbonate derivatives. The synthesis from phenyl chloroformate and benzyl alcohol is a common and effective method. The reaction proceeds via a nucleophilic acyl substitution where the benzyl alcohol attacks the electrophilic carbonyl carbon of phenyl chloroformate. The presence of a non-nucleophilic base, such as pyridine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Careful control of reaction conditions, particularly the exclusion of water, is necessary to prevent the hydrolysis of the highly reactive phenyl chloroformate.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)Density (g/mL)Refractive Index (n20/D)
Phenyl ChloroformateC₇H₅ClO₂156.57Colorless liquid173-1741.2461.512
Benzyl AlcoholC₇H₈O108.14Colorless liquid2051.0441.539
PyridineC₅H₅N79.10Colorless liquid1150.9821.509
DichloromethaneCH₂Cl₂84.93Colorless liquid39.61.3261.424
This compoundC₁₄H₁₂O₃228.24Colorless to almost colorless clear liquid120-130 (at 0.5 mmHg)1.1561.5490

Table 2: Summary of a Representative Synthetic Protocol

ParameterValue
Reactants
Phenyl Chloroformate1.0 equiv.
Benzyl Alcohol1.0 equiv.
Pyridine1.0 equiv.
Solvent Dichloromethane (anhydrous)
Reaction Time 1 hour (addition) + 1 hour (stirring)
Work-up Aqueous wash with H₂O, 2M H₂SO₄, and brine
Purification Vacuum distillation
Reported Yield 79-91%

Experimental Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Prepare Reactants: - Benzyl Alcohol - Pyridine - Dichloromethane reaction_mixture Combine Benzyl Alcohol, Pyridine, and Dichloromethane in a flask. prep_reactants->reaction_mixture add_phenylchloroformate Add Phenyl Chloroformate dropwise over 1 hour. reaction_mixture->add_phenylchloroformate stir_reaction Stir the mixture for 1 hour. add_phenylchloroformate->stir_reaction add_water Add Water stir_reaction->add_water separate_phases Separate Organic and Aqueous Phases add_water->separate_phases wash_h2so4 Wash Organic Phase with 2M H₂SO₄ (2x) separate_phases->wash_h2so4 wash_brine Wash Organic Phase with Brine wash_h2so4->wash_brine dry_organic Dry Organic Phase (e.g., over Na₂SO₄) wash_brine->dry_organic filter_concentrate Filter and Concentrate in vacuo dry_organic->filter_concentrate vac_distillation Vacuum Distillation filter_concentrate->vac_distillation final_product This compound (Colorless Liquid) vac_distillation->final_product

Caption: Experimental workflow for this compound synthesis.

Detailed Experimental Protocol

This protocol is based on a procedure reported by Pittelkow, M., et al. and has been shown to provide a high yield of this compound.[1]

Materials:

  • Phenyl chloroformate (54.1 g, 500 mmol)

  • Benzyl alcohol (78.3 g, 500 mmol)

  • Pyridine (50 ml)

  • Dichloromethane (anhydrous, 90 ml)

  • Deionized water (125 ml)

  • Dilute sulfuric acid (2 M, 250 ml)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • 1 L three-neck round-bottom flask

  • Condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a condenser, a magnetic stirrer, and an addition funnel, combine benzyl alcohol (78.3 g, 500 mmol), pyridine (50 ml), and anhydrous dichloromethane (90 ml).

  • Addition of Phenyl Chloroformate: Slowly add phenyl chloroformate (54.1 g, 500 mmol) dropwise from the addition funnel to the stirred mixture over a period of 1 hour. It is important to maintain a steady addition rate to control the exothermic reaction.

  • Reaction: After the addition is complete, continue stirring the mixture for an additional hour at room temperature.

  • Quenching: Add deionized water (125 ml) to the reaction mixture to quench the reaction and dissolve the pyridine hydrochloride salt.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.

  • Washing:

    • Wash the organic phase twice with 125 ml portions of 2 M sulfuric acid to remove any remaining pyridine.

    • During the final wash, it may be necessary to add brine to achieve good phase separation.[1]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo using a rotary evaporator to remove the dichloromethane.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless liquid. A reported yield is 104.3 g (91%).[1]

Safety Precautions

Phenyl chloroformate is a corrosive, toxic, and water-sensitive substance that requires careful handling in a well-ventilated fume hood.[2][3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.[2][4][5]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[2][4][5]

  • Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[2][5]

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator if ventilation is inadequate.[5]

Handling and Storage:

  • Handle phenyl chloroformate in a well-ventilated area, preferably a chemical fume hood.[2][5]

  • Avoid contact with skin, eyes, and clothing.[4][5]

  • Do not inhale vapors or mists.[2]

  • Keep the container tightly closed and store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, alcohols, and amines.[3][5]

  • Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[6]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately wash with plenty of soap and water and remove contaminated clothing. Seek immediate medical attention.[2][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[4]

Conclusion

The synthesis of this compound from phenyl chloroformate and benzyl alcohol is a straightforward and high-yielding reaction. Adherence to the detailed protocol and strict observance of the safety precautions for handling phenyl chloroformate are paramount for the successful and safe execution of this synthesis in a research and development setting. The provided data and workflow diagrams serve as a valuable resource for scientists engaged in organic synthesis and drug development.

References

Phosgene-Free Synthesis of Benzyl Phenyl Carbonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl phenyl carbonate is a valuable reagent and intermediate in organic synthesis, notably utilized as a benzylating agent and a precursor in the synthesis of more complex molecules. The traditional synthesis of carbonates often involves the use of phosgene (COCl₂) or its derivatives like phenyl chloroformate. However, the extreme toxicity of phosgene has necessitated the development of safer, "phosgene-free" synthetic routes. This document provides detailed application notes and protocols for several phosgene-free methods for the synthesis of this compound, focusing on transesterification, synthesis from dimethyl carbonate, and enzymatic routes. These methods offer greener and safer alternatives for laboratory and industrial applications.

Phosgene-Free Synthetic Routes

Several methodologies have been developed to circumvent the use of phosgene in the synthesis of this compound. The most prominent among these are:

  • Transesterification of Diphenyl Carbonate with Benzyl Alcohol: This equilibrium-driven reaction involves the exchange of a phenoxy group from diphenyl carbonate with a benzyloxy group from benzyl alcohol.

  • Reaction of Benzyl Alcohol and Phenol with Dimethyl Carbonate: Dimethyl carbonate (DMC) serves as a non-toxic and biodegradable carbonyl source in this process, which can proceed in a stepwise manner.

  • Enzymatic Synthesis: Biocatalysis, particularly using lipases, offers a mild and selective method for the synthesis of this compound.

Below are detailed protocols and data for these key phosgene-free approaches.

Transesterification of Diphenyl Carbonate with Benzyl Alcohol

This method is analogous to the industrial synthesis of diphenyl carbonate from dimethyl carbonate and phenol. The reaction is typically catalyzed by a base or a Lewis acid.

Reaction Principle

The transesterification reaction between diphenyl carbonate and benzyl alcohol produces this compound and phenol as a co-product. The reaction is reversible, and to drive the equilibrium towards the product side, it is often advantageous to remove the phenol from the reaction mixture as it is formed.

cluster_reactants Reactants cluster_products Products DPC Diphenyl Carbonate BPC This compound DPC->BPC + Benzyl Alcohol BnOH Benzyl Alcohol BnOH->BPC Phenol Phenol BPC->Phenol + Phenol Catalyst Base or Lewis Acid Catalyst Catalyst->BPC

Caption: Transesterification of Diphenyl Carbonate with Benzyl Alcohol.

Experimental Protocol

Materials:

  • Diphenyl carbonate (DPC)

  • Benzyl alcohol

  • Titanium (IV) butoxide (Ti(OBu)₄) or other suitable catalyst (e.g., MgO, V₂O₅)[1]

  • Toluene (anhydrous)

  • Apparatus for distillation under reduced pressure

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a distillation setup, dissolve diphenyl carbonate (1 equivalent) and benzyl alcohol (1.2 equivalents) in anhydrous toluene.

  • Add the catalyst, for example, titanium (IV) butoxide (0.1-1 mol%).

  • Heat the reaction mixture to reflux (approximately 110-120 °C).

  • Continuously remove the phenol formed during the reaction by distillation, along with toluene, under reduced pressure to drive the reaction to completion.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The catalyst can be quenched by the addition of a small amount of water.

  • The product, this compound, is then purified from the reaction mixture by vacuum distillation.

Data Presentation
CatalystTemperature (°C)Reaction Time (h)Phenol Conversion (%)This compound Selectivity (%)Reference
Ti(OBu)₄180Varies-~93 (for MPC disproportionation)[1]
V₂O₅150-180942.0 (DMC with phenol)-[1]
MgO18013-95.7 (DMC with phenol)[1]

Note: Specific data for the direct synthesis of this compound via this method is limited in the reviewed literature. The data presented is for analogous and related transesterification reactions for the synthesis of diphenyl carbonate, which employ similar catalytic systems. The selectivity for the disproportionation of methyl phenyl carbonate (MPC) is indicative of the catalyst's efficacy in carbonate exchange reactions.

Synthesis from Dimethyl Carbonate, Benzyl Alcohol, and Phenol

Dimethyl carbonate (DMC) is a green reagent that can be used to synthesize unsymmetrical carbonates. The reaction can proceed through the formation of an intermediate, benzyl methyl carbonate, followed by a second transesterification with phenol.

Reaction Principle

This two-step, one-pot synthesis involves the initial formation of benzyl methyl carbonate from benzyl alcohol and DMC, which then reacts with phenol to yield this compound.

cluster_step1 Step 1 cluster_step2 Step 2 DMC Dimethyl Carbonate BMC Benzyl Methyl Carbonate DMC->BMC + Benzyl Alcohol BnOH Benzyl Alcohol BnOH->BMC MeOH1 Methanol BMC->MeOH1 + Methanol BPC This compound BMC->BPC + Phenol Phenol Phenol Phenol->BPC MeOH2 Methanol BPC->MeOH2 + Methanol Catalyst Catalyst Catalyst->BMC Catalyst->BPC

Caption: Two-step synthesis from Dimethyl Carbonate.

Experimental Protocol

Materials:

  • Dimethyl carbonate (DMC)

  • Benzyl alcohol

  • Phenol

  • Catalyst (e.g., Ti-based, V-based, or basic catalysts like MgO)[1]

  • Reaction vessel equipped for distillation

Procedure:

  • Charge a reaction vessel with dimethyl carbonate (in excess, to also act as a solvent), benzyl alcohol (1 equivalent), and the catalyst.

  • Heat the mixture to reflux to facilitate the first transesterification, forming benzyl methyl carbonate and methanol. Remove the methanol by distillation.

  • After the formation of the intermediate, add phenol (1 equivalent) to the reaction mixture.

  • Continue to heat the mixture, allowing the second transesterification to occur, forming this compound and methanol. Continuously remove the methanol by distillation.

  • Monitor the reaction progress by GC.

  • Upon completion, cool the reaction mixture and purify the this compound by vacuum distillation.

Data Presentation
CatalystTemperature (°C)DMC Conversion (%)DPC Selectivity (%) (from MPC)Reference
SBA-16/α-MoO₃18078.5>46.5[1]
15.2PbZr20076.6 (MPC conversion)99.3[1]
V-Cu composite oxide150-18037.0 (phenol conversion)96.8[1]

Note: The provided data pertains to the synthesis of diphenyl carbonate (DPC) from dimethyl carbonate (DMC) and phenol, which proceeds through the methyl phenyl carbonate (MPC) intermediate. These catalytic systems are expected to be effective for the analogous synthesis of this compound.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a highly selective and environmentally benign route to this compound, operating under mild reaction conditions. Lipases are commonly employed for this type of transesterification.

Reaction Principle

A lipase, such as Novozym 435 (immobilized Candida antarctica lipase B), catalyzes the transesterification between a carbonate donor (e.g., diphenyl carbonate) and benzyl alcohol.

cluster_reactants Reactants cluster_products Products DPC Diphenyl Carbonate BPC This compound DPC->BPC + Benzyl Alcohol BnOH Benzyl Alcohol BnOH->BPC Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->BPC Phenol Phenol BPC->Phenol + Phenol

Caption: Lipase-catalyzed synthesis of this compound.

Experimental Protocol

Materials:

  • Diphenyl carbonate

  • Benzyl alcohol

  • Immobilized lipase (e.g., Novozym 435)[2]

  • Anhydrous organic solvent (e.g., toluene, hexane)

Procedure:

  • In a screw-capped vial, combine diphenyl carbonate (1 equivalent) and benzyl alcohol (1-3 equivalents) in an anhydrous organic solvent.

  • Add the immobilized lipase (e.g., 10-20 mg per mmol of limiting reactant).

  • Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 40-60 °C).

  • Monitor the reaction progress over time by taking small aliquots and analyzing them by TLC, GC, or HPLC.

  • Once the reaction reaches equilibrium or the desired conversion, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Remove the solvent under reduced pressure.

  • Purify the this compound by column chromatography if necessary.

Data Presentation

While a specific protocol with quantitative yield for the enzymatic synthesis of this compound was not found in the reviewed literature, the following table provides data for the enzymatic synthesis of a related ester, benzyl benzoate, which demonstrates the feasibility of using lipases for reactions involving benzyl alcohol.

EnzymeAcyl DonorTemperature (°C)Molar Ratio (Alcohol:Anhydride)Conversion (%)Reference
Novozym® 435Benzoic Anhydride601:532[3]
Lipozyme® RM IMBenzoic Anhydride401:551[3]

Conclusion

The phosgene-free synthesis of this compound is achievable through several greener and safer routes, including transesterification and enzymatic methods. While detailed protocols and quantitative data for the direct synthesis of this compound are not extensively reported, the analogous and well-documented synthesis of diphenyl carbonate provides a strong basis for the development of effective protocols. The choice of method will depend on factors such as the desired scale of the reaction, the availability of starting materials and catalysts, and the specific requirements for product purity. Further research and optimization of these phosgene-free routes will be beneficial for the broader application of this compound in research and industry.

References

Application Notes and Protocols: Benzyl Phenyl Carbonate for Amine Protection in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of benzyl phenyl carbonate as a reagent for the protection of amines in chemical synthesis. The resulting benzyloxycarbonyl (Cbz or Z) protecting group is a staple in organic synthesis, particularly in peptide synthesis and the preparation of pharmaceutical intermediates, owing to its broad stability and versatile deprotection methods.[1][2]

Introduction

Protecting amine functionalities is a critical step in multi-step organic synthesis to prevent unwanted side reactions.[3] The benzyloxycarbonyl (Cbz) group, introduced via reagents like this compound, offers robust protection under a variety of conditions. This compound serves as an effective Cbz-transfer agent, providing a stable, easily handled alternative to the more hazardous benzyl chloroformate.[1][4] The protection of primary amines can be achieved with high chemoselectivity in the presence of secondary amines.[4][5]

The Cbz group is stable in both basic and mildly acidic environments, rendering it compatible with a wide range of synthetic transformations.[6] Its removal can be accomplished under distinct conditions, primarily through catalytic hydrogenolysis or by treatment with strong acids, offering orthogonality with other common protecting groups like Boc and Fmoc.[7][8]

Data Presentation

Table 1: Synthesis of this compound
ReactantsSolventConditionsTimeYield (%)Reference
Benzyl alcohol, Phenyl chloroformate, PyridineDichloromethane (CH₂Cl₂)Stirred for 1h addition, then 3h at room temperature4 hours79[4]
Table 2: Amine Protection using this compound (Cbz Protection)
Amine SubstrateSolventConditionsTimeYield (%)Reference
DiethylenetriamineDichloromethane (CH₂Cl₂)Room temperatureOvernight72[4]
SpermidineN,N-Dimethylformamide (DMF)Room temperatureOvernight78[4]
Various PolyaminesDichloromethane (CH₂Cl₂) or DMFRoom temperatureOvernight46-98[5]
AnilineWaterRoom temperature2 minutes99[6]
Amino Acids (general)Aqueous Na₂CO₃0 °C to Room Temperature2-4 hours>90[2]
Table 3: Deprotection of Cbz-Protected Amines
Deprotection MethodReagentsSolventConditionsTimeYield (%)Reference
Catalytic HydrogenolysisH₂ (1 atm), 10% Pd/CMethanolRoom Temperature2-24 hours>95[2][9]
Transfer HydrogenolysisAmmonium formate, 10% Pd/CMethanolReflux1-6 hours>90[2][9]
Reductive (NaBH₄)NaBH₄, 10% Pd/CMethanolRoom Temperature3-10 minutes93-98[10]
Acidic Cleavage33% HBr in Acetic AcidAcetic AcidRoom Temperature1-4 hours~90[9][11]
Acidic CleavageTrifluoroacetic Acid (TFA)Dichloromethane (CH₂Cl₂)Room Temperature1-4 hours>90[11]
Acidic CleavageAlCl₃1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Room TemperatureN/AHigh[12]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from benzyl alcohol and phenyl chloroformate.[4]

Materials:

  • Benzyl alcohol (1.0 mol, 108.0 g)

  • Pyridine (100 mL)

  • Dichloromethane (CH₂Cl₂) (175 mL)

  • Phenyl chloroformate (1.0 mol, 156.0 g)

  • Deionized Water

  • 2 M Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a 500 mL 3-necked flask equipped with a condenser, mechanical stirrer, and an addition funnel, combine benzyl alcohol, pyridine, and dichloromethane.

  • Over a period of 1 hour, add phenyl chloroformate to the mixture with continuous stirring.

  • Allow the reaction to stir for an additional 3 hours at room temperature.

  • Add 250 mL of water to the reaction mixture.

  • Separate the organic phase and wash it twice with 250 mL of 2 M aqueous H₂SO₄.

  • Dry the organic phase with anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.

Protocol 2: General Procedure for Amine Protection (N-Cbz Protection)

This protocol describes a general method for the protection of primary amines using this compound.[4]

Materials:

  • Polyamine or amine substrate (0.05 mol)

  • This compound (1.1 equivalents per primary amino group)

  • N,N-Dimethylformamide (DMF) (50 mL) or Dichloromethane (CH₂Cl₂) (100 mL)

  • Phosphate buffer (0.025 M K₂HPO₄ and 0.025 M NaH₂PO₄)

  • 2 M Sulfuric Acid (H₂SO₄)

  • 9 M Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine substrate in either DMF or CH₂Cl₂.

  • Add the appropriate amount of this compound.

  • Stir the reaction mixture overnight at room temperature.

  • Pour the reaction mixture into 2 L of the phosphate buffer.

  • Adjust the pH to 3 with 2 M aqueous H₂SO₄ and extract twice with 250 mL of CH₂Cl₂.

  • Make the aqueous phase strongly alkaline with 9 M aqueous NaOH and extract three times with 250 mL of CH₂Cl₂.

  • Combine the organic phases from the alkaline extraction, dry with anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Cbz-protected amine.

Protocol 3: Cbz-Group Deprotection by Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz group removal.[8][9]

Materials:

  • N-Cbz protected amine (1.0 equiv.)

  • 10% Palladium on carbon (Pd/C) (10-20% by weight of starting material)

  • Methanol (or Ethanol, Ethyl Acetate)

  • Hydrogen (H₂) gas source (e.g., balloon or Parr apparatus)

  • Celite®

Procedure:

  • Dissolve the N-Cbz protected amine in a suitable solvent in a flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C to the solution.

  • Seal the reaction vessel and purge the system with an inert gas (e.g., Nitrogen or Argon).

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm or greater) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.[9]

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 4: Cbz-Group Deprotection by Acidic Cleavage

This method is useful when the substrate is incompatible with hydrogenation.[9][11]

Materials:

  • N-Cbz protected amine (1.0 equiv.)

  • 33% Hydrogen Bromide (HBr) in glacial acetic acid

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid in a clean, dry round bottom flask.

  • Add a solution of 33% HBr in acetic acid (typically a 5-10 fold molar excess).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress by TLC or HPLC.

  • Upon completion, precipitate the deprotected amine hydrobromide salt by adding an excess of cold, anhydrous diethyl ether.

  • Collect the precipitate by vacuum filtration, washing thoroughly with cold diethyl ether to remove residual acid.

  • Dry the product under vacuum.

Mandatory Visualizations

G Figure 1. Reaction Mechanism for Amine Protection cluster_reagents Reagents cluster_reaction Reaction Pathway Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack BPC This compound BPC->Intermediate CbzAmine Cbz-Protected Amine (R-NH-Cbz) Intermediate->CbzAmine Elimination of Phenoxide Phenol Phenol (Byproduct) Intermediate->Phenol Leaving Group

Caption: Mechanism of amine protection using this compound.

G Figure 2. Experimental Workflow Start Start: Amine Substrate Protection Step 1: Amine Protection (this compound, Base) Start->Protection ProtectedAmine Intermediate: Cbz-Protected Amine Protection->ProtectedAmine Reaction Step 2: Further Synthetic Transformations (e.g., Coupling, Alkylation) ProtectedAmine->Reaction ModifiedIntermediate Intermediate: Modified Cbz-Protected Compound Reaction->ModifiedIntermediate Deprotection Step 3: Cbz Deprotection (e.g., H₂/Pd-C or HBr/AcOH) ModifiedIntermediate->Deprotection FinalProduct End: Final Product (Deprotected Amine) Deprotection->FinalProduct

Caption: General workflow for synthesis involving Cbz protection.

References

Application Notes and Protocols for N-carbobenzyloxy (Cbz) Protection of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Carbobenzyloxy (Cbz or Z) group is a cornerstone in the field of organic synthesis, particularly for the protection of amines in peptide synthesis and the development of nitrogen-containing pharmaceuticals.[1] Introduced by Max Bergmann and Leonidas Zervas in the 1930s, the Cbz group was the first widely adopted Nα-protecting group that enabled the controlled, stepwise synthesis of peptides.[1][2] Its enduring utility is attributed to its stability across a broad range of reaction conditions, including basic and mildly acidic environments, coupled with its selective removal under specific, mild conditions.[1][3]

This document provides a detailed overview of the N-carbobenzyloxy protection of amines, including the reaction mechanism, experimental protocols, and quantitative data to guide researchers in its effective application.

Core Function and Mechanism

The primary function of the Cbz group is to temporarily render the nucleophilic and basic amino group unreactive to prevent undesired side reactions during subsequent synthetic steps. This is accomplished by converting the amine into a significantly less nucleophilic carbamate.[1] The most common method for introducing the Cbz group involves the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[1][4] The reaction proceeds via a nucleophilic acyl substitution, where the lone pair of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is essential to neutralize the hydrochloric acid generated as a byproduct.[1][5]

Experimental Protocols

Protocol 1: Cbz Protection of Amino Acids under Schotten-Baumann Conditions

This protocol is a classic and widely used method for the Cbz protection of amino acids.[3]

Materials:

  • Amino Acid (1.0 equivalent)

  • 1 M Sodium Carbonate (Na₂CO₃) solution (2.5 equivalents)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolution: Dissolve the amino acid in the 1 M aqueous sodium carbonate solution in a flask, and cool the mixture in an ice bath.[3]

  • Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate dropwise, ensuring the temperature is maintained below 5 °C.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[3]

  • Work-up:

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[3]

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.[3]

  • Extraction: Extract the product from the acidified aqueous layer using a suitable organic solvent like ethyl acetate or dichloromethane.[3]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter the solution, and concentrate it under reduced pressure to yield the Cbz-protected amino acid.[3]

Protocol 2: Cbz Protection of Amines in a Biphasic System

This protocol is suitable for a broader range of primary and secondary amines.

Materials:

  • Amine (1.0 equivalent)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium bicarbonate (NaHCO₃) (2.0 equivalents)

  • Benzyl chloroformate (Cbz-Cl) (1.5 equivalents)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolution: Dissolve the amine in a 2:1 mixture of THF and water.[5]

  • Addition of Base and Cbz-Cl: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate, followed by the dropwise addition of benzyl chloroformate.[5]

  • Reaction: Stir the reaction mixture at 0 °C for a specified time (e.g., 20 hours, reaction progress can be monitored by TLC).[5]

  • Work-up:

    • Dilute the reaction mixture with water and extract with ethyl acetate.[5]

    • Wash the combined organic layers with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the resulting residue by silica gel column chromatography.[5]

Protocol 3: Environmentally Benign Cbz Protection in Water

This method offers a greener alternative by using water as the solvent.[6]

Materials:

  • Amine (1 mmol)

  • Benzyl chloroformate (Cbz-Cl) (1.05 mmol)

  • Distilled or tap water (3 mL)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a flask, mix the amine and benzyl chloroformate.[6]

  • Addition of Water: Add water to the mixture.[6]

  • Reaction: Stir the mixture at room temperature for the appropriate time, monitoring the reaction by thin-layer chromatography.[6]

  • Work-up:

    • After completion, add more water (10 mL) to the reaction mixture.[6]

    • Extract the product with ethyl acetate.[6]

  • Concentration and Purification: Concentrate the extract and purify the residue by column chromatography.[6]

Quantitative Data

The efficiency of Cbz protection is consistently high across a variety of amine substrates and reaction conditions.

Amine SubstrateReagents and ConditionsYield (%)Reference
GlycineCbz-Cl, aq. Na₂CO₃, 0 °C> 90[3]
AlanineCbz-Cl, aq. NaOH, 0 °C~95[3]
PhenylalanineCbz-Cl, aq. NaHCO₃, rt> 90[3]
BenzylamineCbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt~98[3]
AnilineCbz-Cl, Pyridine, CH₂Cl₂, 0 °C~92[3]
1,2,3,6-tetrahydropyridineCbz-Cl, 3 N aq. NaOH, 0 °C to rt, 3 h89[7]
Various AminesCbz-Cl, H₂O, rtHigh[6]

Visualizing the Workflow

A generalized workflow for the N-carbobenzyloxy protection of amines is depicted below.

G cluster_workflow Experimental Workflow for Cbz Protection of Amines A Dissolve Amine in Solvent B Add Base A->B C Add Cbz-Cl (dropwise at low temp) B->C D Reaction Stirring (monitor by TLC) C->D E Aqueous Work-up (Quench, Wash) D->E F Extraction with Organic Solvent E->F G Dry and Concentrate F->G H Purification (e.g., Chromatography) G->H I Cbz-Protected Amine H->I

Caption: Generalized workflow for the N-Cbz protection of amines.

Signaling Pathways and Logical Relationships

The logic behind the selection of the Cbz protecting group often involves its orthogonality to other common amine protecting groups, such as Boc and Fmoc.

G cluster_logic Orthogonality of Amine Protecting Groups Cbz Cbz Group Deprotection_Cbz Hydrogenolysis (e.g., H₂, Pd/C) Cbz->Deprotection_Cbz Cleaved by Deprotection_Boc Strong Acid (e.g., TFA) Cbz->Deprotection_Boc Stable to Deprotection_Fmoc Base (e.g., Piperidine) Cbz->Deprotection_Fmoc Stable to Boc Boc Group Boc->Deprotection_Cbz Stable to Boc->Deprotection_Boc Cleaved by Boc->Deprotection_Fmoc Stable to Fmoc Fmoc Group Fmoc->Deprotection_Cbz Stable to Fmoc->Deprotection_Boc Stable to Fmoc->Deprotection_Fmoc Cleaved by

Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.

Conclusion

The N-carbobenzyloxy protection of amines remains a robust and reliable method in modern organic synthesis. Its ease of introduction, stability, and selective removal make it an invaluable tool for chemists. The protocols and data presented here provide a comprehensive guide for the successful implementation of this important synthetic transformation.

References

Application of Benzyl Phenyl Carbonate in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl phenyl carbonate has emerged as a versatile and valuable reagent in modern pharmaceutical synthesis. It serves as an effective agent for the introduction of the benzyl (Bn) and benzyloxycarbonyl (Cbz or Z) protecting groups for amines and phenols, respectively. The Cbz group is a cornerstone in peptide synthesis and the protection of primary and secondary amines in the synthesis of complex active pharmaceutical ingredients (APIs). O-benzylation of phenols is crucial in the synthesis of various pharmaceuticals where masking the phenolic hydroxyl group is necessary to prevent unwanted side reactions.

Compared to traditional reagents like benzyl chloroformate, which is highly toxic and corrosive, this compound offers a safer and more manageable alternative. Its use often results in high yields and clean reactions, minimizing the need for extensive purification. This document provides detailed application notes and experimental protocols for the use of this compound in the N-protection of amines and O-benzylation of phenols, supported by quantitative data and visual workflows.

N-Benzylation of Amines for Carbamate Formation

This compound is an excellent reagent for the N-protection of primary and secondary amines to form Cbz-protected amines. This reaction is particularly useful in the synthesis of polyamines and amino acids, which are key building blocks for many pharmaceuticals. The reaction proceeds under mild conditions and demonstrates high chemoselectivity for primary amines in the presence of secondary amines.

Experimental Protocol: Selective N-Cbz Protection of Polyamines

This protocol is adapted from the work of Pittelkow et al. (2002) and describes the selective protection of primary amino groups in polyamines.

Materials:

  • Polyamine (e.g., diethylenetriamine, spermidine, spermine)

  • This compound (1.1 equivalents per primary amino group)

  • Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

  • Phosphate buffer (0.025 M K₂HPO₄ and 0.025 M NaH₂PO₄)

  • Sulfuric acid (2 M)

  • Sodium hydroxide (9 M)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for crystallization, if applicable)

Procedure:

  • Dissolve the polyamine (0.05 mol) in CH₂Cl₂ (100 mL) or DMF (50 mL) in a round-bottom flask.

  • Add this compound (1.1 equivalents per primary amino group) to the solution.

  • Stir the reaction mixture overnight at room temperature.

  • Pour the reaction mixture into a phosphate buffer (2 L).

  • Adjust the pH to 3 with 2 M sulfuric acid.

  • Extract the aqueous mixture with CH₂Cl₂ (2 x 250 mL).

  • Make the aqueous phase strongly alkaline with 9 M sodium hydroxide.

  • Extract the aqueous phase with CH₂Cl₂ (3 x 250 mL).

  • Combine the organic phases from step 8, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Dry the resulting protected amine at 0.1 mmHg at 40 °C to remove residual solvents.

  • For some Cbz-protected amines, the hydrochloride salt can be formed by adding 2 M HCl to the crude amine and crystallizing from ethanol to yield an analytically pure product.

Quantitative Data: Yields of Cbz-Protected Polyamines

The following table summarizes the yields obtained for the N-Cbz protection of various polyamines using this compound, as reported by Pittelkow et al. (2002).

PolyamineProtected Amine ProductYield (%)
DiethylenetriamineN,N''-Bis(benzyloxycarbonyl)diethylenetriamine72
TriethylenetetramineN,N'''-Bis(benzyloxycarbonyl)triethylenetetramine77
SpermidineN¹,N⁸-Bis(benzyloxycarbonyl)spermidine89
SpermineN¹,N¹²-Bis(benzyloxycarbonyl)spermine67
Reaction Mechanism and Workflow

The N-benzylation reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of this compound, leading to the formation of a carbamate and phenol as a byproduct.

N_Benzylation_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Amine R-NH₂ (Amine) TS Nucleophilic Attack Amine->TS Nucleophilic Attack BPC This compound BPC->TS Carbamate R-NH-Cbz (Cbz-Protected Amine) TS->Carbamate Forms Phenol Phenol TS->Phenol Byproduct

Mechanism of N-Cbz protection using this compound.

Experimental_Workflow start Start dissolve Dissolve Polyamine in Solvent start->dissolve add_bpc Add Benzyl Phenyl Carbonate dissolve->add_bpc react Stir Overnight at Room Temperature add_bpc->react workup Aqueous Work-up (pH adjustment & extraction) react->workup dry Dry and Concentrate Organic Phase workup->dry purify Purification (Crystallization if needed) dry->purify end End purify->end

General experimental workflow for N-Cbz protection.

O-Benzylation of Phenols

This compound can be utilized for the O-benzylation of phenols, providing a benzyl ether protecting group. While traditional methods often employ benzyl halides or tosylates with a base, palladium-catalyzed decarboxylative etherification using aryl benzyl carbonates offers a milder, neutral alternative. This approach is particularly advantageous for substrates sensitive to basic conditions.

Experimental Protocol: Palladium-Catalyzed O-Benzylation of a Phenol

This protocol is based on the methodology developed by Kuwano and Kusano (2008) for the benzylation of phenols under neutral conditions.

Materials:

  • Phenolic substrate (e.g., a pharmaceutically relevant phenol) (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetylacetonate [Pd(acac)₂] (0.02 equiv)

  • 1,4-Bis(diphenylphosphino)butane (dppb) (0.04 equiv)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the phenolic substrate (1.0 mmol), this compound (1.2 mmol), Pd(acac)₂ (0.02 mmol), and dppb (0.04 mmol).

  • Add anhydrous toluene or dioxane (5 mL).

  • Heat the reaction mixture at 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the pure aryl benzyl ether.

Quantitative Data: O-Benzylation of Phenols

The following table illustrates the potential yields for the palladium-catalyzed O-benzylation of various phenols with an aryl benzyl carbonate, based on the findings of Kuwano and Kusano (2008).

Phenolic SubstrateProductYield (%)
4-Methoxyphenol1-Benzyloxy-4-methoxybenzene95
4-Nitrophenol1-Benzyloxy-4-nitrobenzene88
2-Naphthol2-(Benzyloxy)naphthalene92
4-Hydroxybenzaldehyde4-(Benzyloxy)benzaldehyde90

Advantages of this compound in Pharmaceutical Synthesis

The use of this compound in pharmaceutical synthesis offers several distinct advantages:

  • Safety: It is a safer alternative to the highly toxic and corrosive benzyl chloroformate.[1]

  • Stability: this compound is a stable, crystalline solid that is easy to handle and store.

  • High Selectivity: It demonstrates high chemoselectivity for the protection of primary amines over secondary amines.

  • Mild Reaction Conditions: The protection reactions can often be carried out under mild, neutral, or slightly basic conditions.

  • Clean Reactions: The reactions are generally clean, with phenol being the primary byproduct, which can be easily removed. This simplifies the purification process and often leads to high yields of the desired product.

References

Application Notes and Protocols for Benzyl Phenyl Carbonate in Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl phenyl carbonate is a versatile and effective reagent for the synthesis of N-benzyloxycarbonyl (N-Cbz or N-Z) protected amines. The Cbz group is a crucial amine-protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals, due to its stability under a range of conditions and its facile removal by hydrogenolysis.[1][2] this compound offers a practical and often more selective alternative to the commonly used but more hazardous benzyl chloroformate.[3] This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in carbamate synthesis.

Advantages of this compound

  • Selectivity: It demonstrates high chemoselectivity for the protection of primary amines over secondary amines.[3][4] Furthermore, it can selectively protect primary amines on a primary carbon in the presence of a primary amine on a secondary or tertiary carbon.[3]

  • Safety: As a non-halogenated reagent, it is generally safer to handle than benzyl chloroformate, which is highly corrosive and moisture-sensitive.

  • Reaction Conditions: Carbamate formation using this compound typically proceeds under mild conditions, often at room temperature, and does not require strictly anhydrous conditions for many applications.[3]

  • Broad Applicability: This reagent is valuable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where selective amine protection is critical.[5][6]

Reaction Mechanism

The synthesis of carbamates using this compound proceeds via a nucleophilic acyl substitution reaction. The amine nucleophile attacks the electrophilic carbonyl carbon of the this compound. The phenoxide ion is the preferred leaving group due to its greater stability compared to the benzyloxide ion, resulting in the formation of the N-Cbz protected amine and phenol as a byproduct.[7]

Caption: General reaction mechanism for carbamate synthesis.

Experimental Protocols

Protocol 1: General Procedure for N-Cbz Protection of Primary Amines

This protocol describes a general method for the selective N-Cbz protection of primary amines using this compound.

Materials:

  • Amine substrate

  • This compound (1.1 equivalents per primary amino group)

  • Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the amine substrate (1.0 equivalent) in CH₂Cl₂ or DMF.

  • Add this compound (1.1 equivalents per primary amino group to be protected).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 24 hours.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-Cbz protected amine.

Protocol 2: Synthesis of this compound

For laboratories where this compound is not commercially available, it can be synthesized from benzyl alcohol and phenyl chloroformate.[3][8]

Materials:

  • Benzyl alcohol (1.0 mol, 108.0 g)

  • Phenyl chloroformate (1.0 mol, 156.0 g)

  • Pyridine (100 mL)

  • Dichloromethane (CH₂Cl₂, 175 mL)

  • 2 M Aqueous sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 500 mL 3-necked flask equipped with a condenser, mechanical stirrer, and an addition funnel, combine benzyl alcohol, pyridine, and CH₂Cl₂.

  • Slowly add phenyl chloroformate over a period of 1 hour.

  • Stir the reaction mixture for an additional 3 hours at room temperature.

  • Add 250 mL of water to the reaction mixture.

  • Separate the organic phase and wash it twice with 250 mL of 2 M aqueous H₂SO₄.

  • Dry the organic phase with anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.[3]

Data Presentation

The following table summarizes the yields of mono-Cbz protected diamines from the reaction of various α,ω-diamines with this compound.[3]

Diamine SubstrateProductSolventReaction Time (h)Yield (%)
1,2-DiaminoethaneN-(2-Aminoethyl)benzyl carbamateCH₂Cl₂2478
1,3-DiaminopropaneN-(3-Aminopropyl)benzyl carbamateCH₂Cl₂2486
1,4-DiaminobutaneN-(4-Aminobutyl)benzyl carbamateCH₂Cl₂2482
1,5-DiaminopentaneN-(5-Aminopentyl)benzyl carbamateCH₂Cl₂2480
1,6-DiaminohexaneN-(6-Aminohexyl)benzyl carbamateCH₂Cl₂2485

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of an N-Cbz protected amine using this compound.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve Amine in Solvent add_reagent Add this compound start->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor dilute Dilute with Organic Solvent monitor->dilute wash Aqueous Washes dilute->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Isolated N-Cbz Amine chromatography->product

Caption: Experimental workflow for N-Cbz protection.

Applications in Drug Development

The selective introduction of the Cbz protecting group is a cornerstone of modern pharmaceutical development. This compound, as a reagent for this transformation, finds application in:

  • Peptide Synthesis: Protecting the N-terminus of amino acids to allow for controlled peptide bond formation.

  • Multi-step Synthesis of Active Pharmaceutical Ingredients (APIs): Selective protection of primary amines in complex intermediates allows for the modification of other functional groups without undesired side reactions.[5]

  • Library Synthesis: Its ease of use and reliability make it suitable for the parallel synthesis of compound libraries for drug screening.

Troubleshooting and Considerations

  • Slow or Incomplete Reactions: If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied, although this may reduce selectivity. For sterically hindered or less reactive amines, using a more polar solvent like DMF can be beneficial.

  • Byproduct Removal: The primary byproduct, phenol, is acidic and can typically be removed by an aqueous base wash (e.g., NaHCO₃ or dilute NaOH) during the work-up.

  • Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild and efficient method.[2] Alternative methods include cleavage with strong acids such as HBr in acetic acid.[2] The choice of deprotection method should be compatible with other functional groups in the molecule.

By following these protocols and considerations, researchers can effectively utilize this compound for the reliable and selective synthesis of N-Cbz protected amines in a variety of research and development settings.

References

Application Notes and Protocols: The Role of Benzyl Phenyl Carbonate and its Analogs in Polycarbonate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of benzyl phenyl carbonate and its structural analogs, such as diphenyl carbonate (DPC), in the synthesis of polycarbonates. The focus is on the non-phosgene melt transesterification process, a greener and safer alternative to traditional methods.

Introduction: Non-Phosgene Route to Polycarbonates

Polycarbonates are a class of thermoplastics known for their exceptional durability, high impact resistance, and optical clarity.[1] The conventional manufacturing process for polycarbonates involves the use of bisphenol A (BPA) and highly toxic phosgene.[1][2] Due to the significant environmental and safety concerns associated with phosgene, non-phosgene routes have been developed. The most prominent of these is the melt transesterification process, which utilizes a diaryl carbonate, such as diphenyl carbonate (DPC) or potentially this compound, to react with a dihydroxy compound like BPA.[2][3] This method avoids the use of hazardous phosgene and chlorinated solvents, making it an environmentally benign alternative.[3][4]

This compound, as an unsymmetrical diaryl carbonate, can serve as a key intermediate in the synthesis of polycarbonates.[5] While detailed protocols focusing exclusively on this compound are not extensively documented in public literature, its role can be understood through the well-established process using the closely related diphenyl carbonate. Furthermore, benzyl-containing carbonates have been cited for specific functions such as polymerization promoters and end-capping agents to control the molecular weight of the final polymer.

Chemical Principle: Melt Transesterification

The melt transesterification process for polycarbonate synthesis is a two-step reaction. In the first step, a diaryl carbonate (e.g., diphenyl carbonate) reacts with a diol (e.g., bisphenol A) at high temperatures to form oligomers with the release of phenol as a byproduct. In the second step, these oligomers undergo polycondensation at higher temperatures and under vacuum to form a high molecular weight polycarbonate, with the continuous removal of the phenol byproduct driving the reaction to completion.[3]

The overall reaction using diphenyl carbonate and bisphenol A is as follows:

(HOC₆H₄)₂CMe₂ + (C₆H₅O)₂CO → 1/n [OC(OC₆H₄)₂CMe₂]n + 2 C₆H₅OH[1]

A catalyst is typically required to facilitate this reaction.

Logical Relationship: Advantages of the Non-Phosgene Melt Transesterification Process

G cluster_phosgene Drawbacks cluster_nonphosgene Advantages Phosgene Phosgene-Based Process ToxicReagents Use of highly toxic phosgene Phosgene->ToxicReagents involves ChlorinatedSolvents Requires chlorinated solvents (e.g., methylene chloride) Phosgene->ChlorinatedSolvents involves Wastewater Generates corrosive and toxic wastewater Phosgene->Wastewater produces NonPhosgene Non-Phosgene Melt Transesterification Greener Environmentally benign NonPhosgene->Greener is Safer Avoids toxic phosgene NonPhosgene->Safer is SolventFree Solvent-free process NonPhosgene->SolventFree is HighPurity Direct production of high- purity molten polymer NonPhosgene->HighPurity allows

Caption: Comparison of Phosgene vs. Non-Phosgene Polycarbonate Production.

Role of Benzyl-Containing Carbonates

While diphenyl carbonate is the most commonly cited diaryl carbonate for melt transesterification, benzyl-containing carbonates, including this compound, can play specific roles:

  • As a Monomer: this compound can theoretically be used in a similar manner to diphenyl carbonate as a monomer in melt transesterification with a diol. The byproducts in this case would be phenol and benzyl alcohol.

  • As a Polymerization Promoter/Coupling Agent: Compounds like BPA-bis-benzyl salicyl carbonate have been used as polymerization promoters. These are added to the polycarbonate oligomer under melt conditions to increase the molecular weight of the final polymer.[6]

  • As an End-Capping Agent: Benzyl salicyl phenyl carbonate can be used as an end-capping agent.[7] End-capping agents are crucial for controlling the molecular weight of the polycarbonate and enhancing its stability by terminating the polymer chains.[7]

Quantitative Data

The following tables summarize typical reaction conditions and resulting polymer properties for the melt transesterification of diphenyl carbonate (DPC) with bisphenol A (BPA), which serves as a model system.

Table 1: Reaction Parameters for Polycarbonate Synthesis via Melt Transesterification

ParameterValueReference
Molar Ratio (DPC:BPA)1.04:1[8]
CatalystLithium Acetate (LiAc)[8]
Catalyst Loading0.100% (based on BPA mass)[8]
Pre-polymerization Temperature180 - 220 °C
Polycondensation Temperature270 - 300 °C[4][8]
Polycondensation Pressure< 1 mmHg[4]
Reaction Time105 minutes[8]

Table 2: Properties of Polycarbonate Synthesized via Melt Transesterification

PropertyValueReference
Weight-Average Molecular Weight (Mw)Up to 143,500 g/mol [9]
Polydispersity Index (PDI)Typically > 2.0
Glass Transition Temperature (Tg)~150 °C
AppearanceOptically transparent[1]

Experimental Protocols

The following is a generalized protocol for the synthesis of polycarbonate via melt transesterification using a diaryl carbonate and bisphenol A.

Materials:

  • Bisphenol A (BPA)

  • Diphenyl Carbonate (DPC) (or this compound)

  • Catalyst (e.g., Zinc Acetate, Lithium Acetate)

  • Nitrogen gas (high purity)

  • Suitable reaction vessel with mechanical stirrer, condenser, and vacuum connection.

Protocol:

  • Charging the Reactor: The reactor is charged with bisphenol A and diphenyl carbonate in the desired molar ratio (typically a slight excess of DPC, e.g., 1.04:1).

  • Inert Atmosphere: The reactor is purged with high-purity nitrogen to remove any oxygen. A slow stream of nitrogen is maintained during the initial heating phase.

  • Melting and Pre-polymerization: The mixture is heated to a temperature of 180-220°C with continuous stirring to melt the reactants and initiate the transesterification reaction. Phenol begins to distill from the reaction mixture. This stage is typically carried out for 1-2 hours.

  • Catalyst Addition: The catalyst is added to the molten mixture.

  • Polycondensation: The temperature is gradually increased to 270-300°C, and a vacuum is slowly applied to the system (pressure reduced to < 1 mmHg). The removal of phenol under vacuum shifts the equilibrium towards the formation of high molecular weight polycarbonate. The viscosity of the melt will increase significantly during this stage. This step is continued until the desired molecular weight is achieved, which can be monitored by the torque of the stirrer.

  • Product Extrusion and Quenching: The molten polycarbonate is extruded from the reactor under nitrogen pressure into a cooling bath (e.g., water) to solidify the polymer.

  • Pelletization: The solidified polymer strand is then fed into a pelletizer to obtain polycarbonate pellets for further processing and analysis.

Experimental Workflow: Melt Transesterification for Polycarbonate Synthesis

G cluster_reaction Reaction Stage cluster_processing Processing Stage start Start charge Charge Reactor with BPA and Diaryl Carbonate start->charge purge Purge with Nitrogen charge->purge prepolymerize Heat to 180-220°C (Pre-polymerization) purge->prepolymerize add_catalyst Add Catalyst prepolymerize->add_catalyst phenol_out phenol_out prepolymerize->phenol_out Phenol Distills polycondense Increase Temp (270-300°C) & Apply Vacuum (<1 mmHg) (Polycondensation) add_catalyst->polycondense extrude Extrude Molten Polymer polycondense->extrude phenol_out2 phenol_out2 polycondense->phenol_out2 Phenol Removed by Vacuum quench Quench in Water Bath extrude->quench pelletize Pelletize Polymer quench->pelletize end End pelletize->end

Caption: Workflow for Polycarbonate Synthesis via Melt Transesterification.

Signaling Pathway: Chemical Synthesis of Polycarbonate

The following diagram illustrates the chemical pathway for the synthesis of polycarbonate from bisphenol A and a diaryl carbonate.

G BPA Bisphenol A HO-Ar-C(CH₃)₂-Ar-OH Oligomer Oligomer H-[O-Ar-C(CH₃)₂-Ar-O-C(=O)]n-O-R BPA->Oligomer Transesterification DPC Diaryl Carbonate R-O-C(=O)-O-R DPC->Oligomer Transesterification Catalyst Catalyst (e.g., Zn(OAc)₂) Catalyst->Oligomer Heat_Vacuum Heat & Vacuum Polycarbonate Polycarbonate -[O-Ar-C(CH₃)₂-Ar-O-C(=O)]n- Heat_Vacuum->Polycarbonate Phenol Byproduct R-OH Oligomer->Phenol releases Oligomer->Polycarbonate Polycondensation Polycarbonate->Phenol releases

References

Application Notes and Protocols: Palladium-Catalyzed Decarboxylative Etherification

Author: BenchChem Technical Support Team. Date: December 2025

Note on the Titled Reaction: Extensive literature searches did not yield a specific established protocol for the palladium-catalyzed decarboxylative etherification using benzyl phenyl carbonate as the electrophile. The following application notes and protocols describe a closely related and well-established alternative: the Palladium-Catalyzed Decarboxylative Allylic Etherification . This reaction utilizes allylic carbonates as electrophiles and serves as a powerful method for C–O bond formation, sharing mechanistic principles relevant to the requested transformation.

Introduction to Palladium-Catalyzed Decarboxylative Etherification

Palladium-catalyzed decarboxylative cross-coupling reactions have emerged as a versatile and powerful tool in modern organic synthesis. These reactions offer a significant advantage by utilizing readily available and often inexpensive carboxylic acids as synthons, which liberate carbon dioxide as the sole byproduct, contributing to the atom economy of the process. In the context of ether synthesis, decarboxylative C–O bond formation provides a strategic alternative to traditional methods like the Williamson ether synthesis, particularly for substrates that are sensitive to strongly basic conditions or high temperatures.

The palladium-catalyzed decarboxylative allylic etherification involves the reaction of a carboxylic acid with an allylic carbonate. The reaction is believed to proceed through the formation of a π-allylpalladium intermediate, which is then intercepted by a carboxylate nucleophile. Subsequent decarboxylation and reductive elimination afford the desired allylic ether. This methodology is valued for its mild reaction conditions and broad functional group tolerance.

Reaction Mechanism and Workflow

The catalytic cycle for the palladium-catalyzed decarboxylative allylic etherification is initiated by the oxidative addition of a Pd(0) catalyst to the allylic carbonate. This step forms a π-allylpalladium(II) complex and an alkoxide or carbonate leaving group. The carboxylate, typically present as a salt, can then undergo decarboxylation, followed by nucleophilic attack on the π-allyl complex, or it can coordinate to the palladium center prior to decarboxylation. The final step is a reductive elimination that forms the C-O bond of the product ether and regenerates the active Pd(0) catalyst.

G pd0 Pd(0)L_n pi_allyl_pd π-Allyl-Pd(II) Complex pd0->pi_allyl_pd Oxidative Addition allyl_carbonate Allyl Carbonate (R'-OCO_2-Allyl) allyl_carbonate->pi_allyl_pd intermediate [π-Allyl-Pd(II)(OOCR)] pi_allyl_pd->intermediate Ligand Exchange rcooh Carboxylic Acid (R-COOH) carboxylate R-COO⁻ rcooh->carboxylate base Base base->carboxylate carboxylate->intermediate intermediate->pd0 Reductive Elimination & Decarboxylation product Allyl Ether (R-O-Allyl) intermediate->product co2 CO₂ intermediate->co2

The general experimental workflow for this reaction involves the careful setup of an inert atmosphere reaction, followed by purification of the product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dry glassware under vacuum or in oven B Add Pd catalyst, ligand, base, and carboxylic acid A->B C Evacuate and backfill with inert gas (e.g., Argon) B->C D Add degassed solvent and allyl carbonate via syringe C->D E Heat reaction mixture to specified temperature D->E F Monitor progress by TLC or GC-MS E->F G Cool to room temperature F->G H Filter through Celite/Silica plug G->H I Concentrate filtrate under reduced pressure H->I J Purify by flash column chromatography I->J

Data Presentation: Substrate Scope and Yields

The palladium-catalyzed decarboxylative allylic etherification is compatible with a wide range of carboxylic acids and allylic carbonates. The following table summarizes representative data from literature, showcasing the versatility of this transformation.

EntryCarboxylic AcidAllyl CarbonateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzoic AcidAllyl methyl carbonatePd₂(dba)₃ (2.5)dppe (10)Cs₂CO₃THF651285
24-Nitrobenzoic AcidAllyl methyl carbonatePd₂(dba)₃ (2.5)dppe (10)K₂CO₃Dioxane801678
34-Methoxybenzoic AcidAllyl methyl carbonatePd(PPh₃)₄ (5)-Cs₂CO₃THF651292
4Cinnamic AcidAllyl ethyl carbonatePd(OAc)₂ (5)PPh₃ (20)K₃PO₄Toluene1002465
5Phenylacetic AcidAllyl methyl carbonatePd₂(dba)₃ (2.5)dppp (10)Cs₂CO₃THF651475
6Cyclohexanecarboxylic AcidCinnamyl methyl carbonatePd₂(dba)₃ (2.5)dppe (10)Cs₂CO₃Dioxane801881
72-Furoic AcidAllyl methyl carbonatePd(PPh₃)₄ (5)-K₂CO₃THF651272

Note: This table is a representative summary based on typical conditions and yields reported in the literature for analogous reactions. dba = dibenzylideneacetone, dppe = 1,2-bis(diphenylphosphino)ethane, dppp = 1,3-bis(diphenylphosphino)propane.

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

  • Solvents should be anhydrous and degassed prior to use.

  • Reagents should be of high purity. Palladium catalysts and phosphine ligands are air-sensitive and should be handled accordingly.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Representative Protocol for the Synthesis of Allyl Phenyl Ether (Table 1, Entry 1 Analogue):

Materials:

  • Benzoic acid (122.1 mg, 1.0 mmol, 1.0 equiv)

  • Allyl methyl carbonate (139.3 mg, 1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (22.9 mg, 0.025 mmol, 2.5 mol%)

  • 1,2-Bis(diphenylphosphino)ethane (dppe) (39.8 mg, 0.1 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃) (488.7 mg, 1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add benzoic acid, Pd₂(dba)₃, dppe, and cesium carbonate.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed THF (5 mL) via syringe.

  • Add allyl methyl carbonate (1.2 mmol) via syringe.

  • Place the flask in a preheated oil bath at 65 °C and stir vigorously.

  • Monitor the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

  • Upon completion (typically 12-16 hours, as indicated by the disappearance of the starting carboxylic acid), remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of hexanes to 95:5 hexanes:ethyl acetate) to afford the pure allyl phenyl ether.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, and the data should be compared to literature values.

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. They should be handled under an inert atmosphere.

  • Solvents: Anhydrous solvents like THF and dioxane can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system. They are also flammable.

  • Carbonates: Allylic carbonates can be irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressure: Heating sealed vessels can lead to a build-up of pressure from the evolution of CO₂. Ensure appropriate pressure-rated glassware is used if necessary.

Application Notes and Protocols for Transesterification Reactions Involving Benzyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of benzyl phenyl carbonate in transesterification reactions. This compound serves as a versatile reagent for the synthesis of various organic molecules, including unsymmetrical carbonates and polycarbonates, which are valuable in pharmaceutical and materials science applications. The protocols detailed below are based on established methodologies for analogous carbonate compounds and provide a strong foundation for the development of specific synthetic procedures.

Introduction to this compound in Transesterification

This compound (BPC) is an asymmetrical carbonate ester that combines both benzyl and phenyl moieties. This structure allows for selective reactivity in transesterification reactions. The phenoxy group is a better leaving group than the benzyloxy group, making BPC a useful benzyloxycarbonylating agent for alcohols and phenols.[1] Transesterification of BPC is a key method for creating new carbonate linkages and is particularly valuable in the synthesis of complex molecules where mild reaction conditions are required.[1]

Applications of BPC in transesterification include:

  • Synthesis of Unsymmetrical Carbonates: Reaction with a variety of alcohols can yield new carbonates with tailored properties.

  • Polycarbonate Synthesis: Transesterification with diols can be employed to synthesize polycarbonates, which are important polymers in the automotive and electronics industries.[2]

  • Protecting Group Chemistry: The benzyloxycarbonyl group is a common protecting group in organic synthesis, and BPC can be used for its introduction.[2]

Reaction Mechanisms and Pathways

The fundamental reaction involves the nucleophilic attack of an alcohol on the carbonyl carbon of this compound. The reaction is typically catalyzed by a base, acid, or organometallic complex. The general mechanism proceeds as follows:

  • Activation of the Nucleophile: In base-catalyzed reactions, the alcohol is deprotonated to form a more nucleophilic alkoxide. In acid-catalyzed reactions, the carbonyl oxygen of the carbonate is protonated, rendering the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The alcohol or alkoxide attacks the electrophilic carbonyl carbon of the this compound, forming a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of the more stable phenoxide ion as the leaving group.

  • Product Formation: The final products are the new unsymmetrical carbonate and phenol.

A logical workflow for a typical transesterification reaction is outlined below:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents: - this compound - Alcohol/Diol - Catalyst - Anhydrous Solvent setup Reaction Setup: - Inert Atmosphere (N2/Ar) - Dry Glassware reagents->setup 1. Combine heating Heating and Stirring: - Specified Temperature - Continuous Agitation setup->heating 2. Initiate monitoring Reaction Monitoring: - TLC, GC, or HPLC heating->monitoring 3. Track Progress quench Quenching (if necessary) monitoring->quench 4. Stop Reaction extraction Solvent Extraction quench->extraction 5. Isolate purification Purification: - Column Chromatography - Distillation - Recrystallization extraction->purification 6. Purify characterization Characterization: - NMR - IR - Mass Spectrometry purification->characterization 7. Verify

Figure 1: General workflow for a transesterification reaction.

Experimental Protocols

While specific protocols for the transesterification of this compound are not extensively detailed in the literature, the following procedures are adapted from well-established methods for the transesterification of diphenyl carbonate, a closely related analogue. These protocols provide a robust starting point for optimization.

Protocol 1: Base-Catalyzed Transesterification with an Alcohol

This protocol is adapted from a procedure for the synthesis of alkyl esters from phenyl esters. It is suitable for the synthesis of unsymmetrical carbonates from this compound and a primary or secondary alcohol.

Materials:

  • This compound (1.0 eq.)

  • Alcohol (e.g., benzyl alcohol, n-butanol, isopropanol) (1.3 eq.)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable non-nucleophilic base (10 mol%)

  • Anhydrous toluene or other suitable solvent

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the chosen alcohol.

  • Add the anhydrous solvent to dissolve the reactants.

  • Add the catalytic amount of DBU to the reaction mixture.

  • Heat the mixture to a temperature between 80-120°C with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure unsymmetrical carbonate.

Protocol 2: Lewis Acid-Catalyzed Transesterification with a Diol for Polycarbonate Synthesis

This protocol is adapted from the synthesis of aliphatic polycarbonates using diphenyl carbonate and a diol, catalyzed by a metal acetylacetonate. This method is applicable for the synthesis of polycarbonates from this compound.

Materials:

  • This compound (1.0 eq.)

  • Diol (e.g., 1,4-butanediol, 1,6-hexanediol) (1.0 eq.)

  • Zinc (II) acetylacetonate (Zn(acac)₂) (0.1 mol%)

Procedure:

  • Combine this compound, the diol, and Zn(acac)₂ in a reaction vessel equipped with a mechanical stirrer and a distillation apparatus.

  • Heat the mixture under an inert atmosphere to a temperature of approximately 180°C to initiate the transesterification. Phenol will begin to distill off.

  • After the initial transesterification, gradually increase the temperature to 200-220°C and slowly reduce the pressure to facilitate the removal of phenol and drive the polymerization.

  • Continue the reaction until the desired viscosity or molecular weight of the polymer is achieved.

  • Cool the reaction mixture to room temperature to obtain the polycarbonate product.

  • The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., dichloromethane) and precipitating it in a non-solvent (e.g., methanol).

Data Presentation

The following tables summarize representative quantitative data from transesterification reactions of diphenyl carbonate, which can be used as a benchmark for expected outcomes with this compound.

Table 1: Catalytic Performance of Various Zinc-Based Catalysts in the Polycondensation of Diphenyl Carbonate and 1,4-Butanediol. [3]

CatalystYield (%)Mw ( g/mol )
ZnCl₂35.419,800
Zn(OAc)₂53.235,600
Zn(acac)₂ 85.6 143,500

Reaction conditions: 180°C, 90 min, 200 Pa, 0.1 mol% catalyst.[3]

Table 2: Melt Transesterification of Diphenyl Carbonate with Various Diols using Zn(acac)₂ Catalyst. [3]

DiolYield (%)Mw ( g/mol )
1,4-Butanediol85.6143,500
1,6-Hexanediol82.3135,200
1,8-Octanediol79.8128,700
1,4-Butanediol/1,6-Hexanediol (1:1)83.5139,600

Reaction conditions: 200°C, 120 min, 0.1 mol% catalyst.[3]

Signaling Pathways and Logical Relationships

The catalytic cycle for a Lewis acid-catalyzed transesterification, such as with Zn(acac)₂, can be visualized as follows. The Lewis acidic metal center coordinates to the carbonyl oxygen of the carbonate, activating it for nucleophilic attack by the alcohol.

G BPC This compound (BPC) Activated_Complex Activated BPC-Catalyst Complex BPC->Activated_Complex Cat Lewis Acid Catalyst (e.g., Zn(acac)₂) Cat->Activated_Complex ROH Alcohol (ROH) Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate Nucleophilic Attack Activated_Complex->Tetrahedral_Intermediate Tetrahedral_Intermediate->Cat Catalyst Regeneration Product New Carbonate (BnOC(O)OR) Tetrahedral_Intermediate->Product Collapse & Phenoxide Elimination Phenol Phenol Byproduct Tetrahedral_Intermediate->Phenol

Figure 2: Catalytic cycle for Lewis acid-catalyzed transesterification.

Conclusion

This compound is a valuable and versatile reagent for transesterification reactions, enabling the synthesis of a wide range of unsymmetrical carbonates and polycarbonates. While direct, detailed protocols for its use are not abundant, established procedures for the analogous diphenyl carbonate provide a solid foundation for developing effective synthetic methods. The protocols and data presented herein offer researchers and drug development professionals the necessary information to begin exploring the utility of this compound in their synthetic endeavors. Further optimization of reaction conditions, including catalyst choice, temperature, and reaction time, will likely lead to high-yielding and efficient transformations.

References

Application Notes and Protocols for the Deprotection of the Benzyloxycarbonyl (Cbz) Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the strategic protection of amines in organic synthesis, particularly in the fields of peptide synthesis and drug development.[1][2] Its widespread use is attributed to its stability under a variety of reaction conditions and the diverse array of methods available for its removal, which allows for orthogonal protection strategies in complex multi-step syntheses.[2][3] The selection of an appropriate deprotection strategy is paramount and is dictated by the substrate's molecular architecture, the presence of other functional groups, and the desired reaction scale.[2]

This document provides a comprehensive overview of the most common and effective techniques for the removal of the Cbz protecting group, complete with detailed experimental protocols and comparative data to guide researchers in selecting the optimal method for their specific application.

Deprotection Methodologies: A Comparative Overview

The primary methods for Cbz group removal can be broadly categorized into catalytic hydrogenolysis, acid-mediated cleavage, and other specialized techniques. Each approach offers a unique profile of reactivity and chemoselectivity.

Catalytic Hydrogenolysis

This is the most frequently employed and generally the mildest method for Cbz deprotection.[4][5] The process involves the cleavage of the benzyl C-O bond using hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[4][6] This method is often high-yielding and clean, producing only toluene and carbon dioxide as byproducts.[2][5] However, it is incompatible with functional groups that are susceptible to reduction, such as alkenes, alkynes, and some aryl halides.[1]

A safer alternative to using flammable hydrogen gas is transfer hydrogenolysis , which utilizes a hydrogen donor like ammonium formate, formic acid, or triethylsilane in conjunction with a palladium catalyst.[2][4]

Acid-Mediated Cleavage

Strong acidic conditions can also efficiently remove the Cbz group.[4][5] Reagents such as hydrogen bromide (HBr) in acetic acid or hydrogen chloride (HCl) in various solvents are commonly used.[1] This method is advantageous when the substrate contains functional groups that are sensitive to hydrogenation.[2] However, the harsh conditions can affect other acid-labile protecting groups.[1] A milder Lewis acid-mediated approach using aluminum chloride has also been reported.[7]

Alternative Methods

Other reductive methods, such as using sodium borohydride with a palladium catalyst, can offer rapid deprotection.[5] Additionally, nucleophilic cleavage methods have been developed for substrates that are sensitive to both hydrogenolysis and strong acidic conditions.[7][8]

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for various Cbz deprotection methodologies, allowing for easy comparison. Optimal conditions may vary depending on the specific substrate and scale.

Deprotection MethodReagents & CatalystSolventTemperatureReaction TimeTypical Yield (%)Reference(s)
Catalytic Hydrogenolysis H₂, 5-10% Pd/CMeOH or EtOHRoom Temp.1-24 h>95[9]
Transfer Hydrogenolysis Ammonium formate, 10% Pd/CMeOHReflux1-3 h>90[9]
Formic acid, Pd/CMeOH or EtOHRoom Temp.1-6 hHigh[6][10]
NaBH₄, 10% Pd/CMeOHRoom Temp.5-15 min93-98[9][11]
Acidic Cleavage 33% HBr in Acetic AcidAcetic AcidRoom Temp.1-4 h>90[9][10]
Isopropanol Hydrochloride (IPA·HCl)IPA65-75°C4 hHigh[12]
AlCl₃HFIPRoom Temp.2-16 hHigh[13]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄DMA75°C-High[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanisms and workflows for the key Cbz deprotection methods.

Deprotection_Mechanisms cluster_hydrogenolysis Catalytic Hydrogenolysis Mechanism cluster_acid Acid-Mediated Deprotection Mechanism H_start R-NH-Cbz + H₂ H_intermediate [R-NH-COOH] + Toluene H_start->H_intermediate Pd/C H_end R-NH₂ + CO₂ H_intermediate->H_end Spontaneous A_start R-NH-Cbz + H⁺ A_intermediate1 Protonated Cbz A_start->A_intermediate1 A_intermediate2 Carbamic Acid + Benzyl Cation A_intermediate1->A_intermediate2 Cleavage A_end R-NH₂ + CO₂ A_intermediate2->A_end Decarboxylation

Caption: Simplified mechanisms of catalytic hydrogenolysis and acid-mediated Cbz deprotection.

Deprotection_Workflow cluster_workup Work-up Procedure start Dissolve Cbz-protected compound in solvent add_reagents Add deprotection reagents (e.g., Pd/C, H₂, Acid) start->add_reagents reaction Stir under appropriate conditions (e.g., H₂ atmosphere, heat) add_reagents->reaction monitor Monitor reaction progress (TLC, LC-MS) reaction->monitor workup Work-up monitor->workup purify Purify product (crystallization, chromatography) workup->purify end Isolated free amine purify->end filter Filter to remove catalyst (e.g., through Celite) concentrate Concentrate filtrate filter->concentrate extract Aqueous work-up and extraction extract->concentrate

Caption: General experimental workflow for Cbz deprotection.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas

This protocol describes the deprotection of a Cbz-protected amine using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[3][6]

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C) (typically 5-10 mol%)[2]

  • Methanol (MeOH) or Ethanol (EtOH)[2]

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)[2]

  • Inert gas (Nitrogen or Argon)

  • Celite™ for filtration

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol.[2]

  • Catalyst Addition: Carefully add 10% Pd/C to the solution.[2]

  • Inerting: Seal the reaction vessel and purge the system with an inert gas to remove oxygen. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times.[10]

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm or using a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.[6] Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1][2] Wash the Celite® pad with the reaction solvent.[6]

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude deprotected amine.[6] The product can be further purified by crystallization or chromatography if necessary.[1]

Protocol 2: Transfer Hydrogenolysis using Ammonium Formate

This method avoids the use of a hydrogen gas cylinder, making it a safer alternative for some laboratory settings.[2]

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

Procedure:

  • Setup: Dissolve the Cbz-protected amine (1.0 equivalent) in methanol in a round-bottom flask.

  • Reagent Addition: Carefully add 10% Pd/C to the solution, followed by the addition of ammonium formate (typically 3-5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or reflux until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Isolation: Follow the work-up and isolation steps described in Protocol 1 (filtration through Celite and solvent evaporation).

Protocol 3: Acidic Cleavage using Hydrogen Bromide in Acetic Acid

This method is particularly useful for substrates that are sensitive to hydrogenation.[2]

Materials:

  • Cbz-protected compound

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)[10]

  • Anhydrous diethyl ether

Procedure:

  • Dissolution: Place the Cbz-protected compound (1.0 equivalent) in a dry reaction vial.

  • Reagent Addition: Add a solution of 33% HBr in acetic acid (typically a 5-10 fold excess by volume).[10]

  • Reaction: Stir the mixture at room temperature for 1-4 hours.[10] Monitor the reaction progress by TLC or LC-MS.[10]

  • Precipitation: Upon completion, precipitate the product by adding a large volume of cold, anhydrous diethyl ether to the reaction mixture.[10]

  • Isolation: Collect the precipitated solid by filtration, washing thoroughly with diethyl ether to remove acetic acid and benzyl bromide.[14]

  • Drying: Dry the solid product under vacuum to obtain the deprotected amine, typically as the hydrobromide salt.[10]

Safety Precautions

  • Catalytic Hydrogenolysis: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in an inert atmosphere. Hydrogen gas is highly flammable; ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.[1]

  • Acidic Cleavage: Strong acids like concentrated HCl and HBr are highly corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a fume hood.[1]

By following these protocols and considering the comparative data, researchers can effectively and safely perform the deprotection of Cbz-protected amines, a crucial step in the synthesis of functionalized molecules for various applications in research and drug development.

References

Benzyl Phenyl Carbonate: Applications in Coatings and Adhesives Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl phenyl carbonate (BPC) is a versatile aromatic carbonate ester that is finding increasing utility in the formulation of high-performance coatings and adhesives. Its unique chemical structure, combining both a benzyl and a phenyl group, imparts desirable properties to polymer systems, leading to enhanced performance characteristics. This document provides an overview of the known applications of this compound in these fields, including its role in improving adhesion and environmental resistance. While detailed experimental protocols and comprehensive quantitative performance data are not widely published in publicly accessible literature, this note summarizes the available information on its properties, potential applications, and safe handling.

Key Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for formulation scientists to consider when incorporating BPC into coating and adhesive systems.

PropertyValueReference
Molecular Formula C₁₄H₁₂O₃[1][2]
Molecular Weight 228.24 g/mol [1][2]
Appearance Colorless to light yellow liquid[2][3]
Density 1.156 - 1.16 g/mL at 25 °C[2][3][4]
Boiling Point 120-130 °C at 0.5 mmHg[2][3][4]
Refractive Index n20/D 1.5490[2][3][4]
Flash Point > 110 °C (> 230 °F)[4]
CAS Number 28170-07-2[1][2]

Applications in Coatings

This compound is incorporated into coating formulations to enhance their performance by improving adhesion and resistance to environmental factors.[2] Its aromatic structure can contribute to improved chemical resistance and durability of the coating.

Theoretical Formulation Workflow

While specific formulations are proprietary and not publicly available, a general workflow for incorporating this compound into a coating formulation can be conceptualized. The following diagram illustrates a logical sequence for experimentation.

Coating_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_application Application & Curing cluster_testing Performance Testing BPC This compound Mixing Mixing & Homogenization BPC->Mixing Resin Base Resin (e.g., Epoxy, Polyurethane) Resin->Mixing Solvent Solvent Solvent->Mixing Additives Other Additives (e.g., Pigments, Fillers) Additives->Mixing Application Application to Substrate Mixing->Application Curing Curing Application->Curing Adhesion Adhesion Test (e.g., ASTM D3359) Curing->Adhesion Resistance Chemical & Environmental Resistance Tests Curing->Resistance Mechanical Mechanical Properties (e.g., Hardness, Flexibility) Curing->Mechanical

A conceptual workflow for incorporating BPC into a coating formulation.

Applications in Adhesives

Similar to its role in coatings, this compound is used in adhesive formulations to improve adhesion and durability.[2][5] Its compatibility with various resins makes it a versatile additive in the development of high-performance adhesives.[2]

Hypothetical Experimental Protocol for Adhesive Formulation

A detailed experimental protocol for the use of this compound in a specific adhesive formulation is not available in the reviewed literature. However, a general protocol for evaluating its effect as an additive in a model adhesive system, such as an epoxy adhesive, can be outlined as follows.

Objective: To evaluate the effect of this compound concentration on the adhesion strength of a model epoxy adhesive.

Materials:

  • This compound (BPC)

  • Bisphenol A based epoxy resin

  • Amine-based curing agent

  • Substrate for testing (e.g., aluminum, steel)

  • Mixing containers and stirrer

  • Applicator (e.g., spatula, film applicator)

  • Tensile testing machine

Procedure:

  • Formulation Preparation:

    • Prepare a series of adhesive formulations with varying concentrations of BPC (e.g., 0%, 1%, 2%, 5%, 10% by weight of the total resin).

    • In a mixing container, thoroughly mix the epoxy resin and the desired amount of BPC until a homogeneous mixture is obtained.

    • Add the stoichiometric amount of the amine curing agent and mix thoroughly for a specified time (e.g., 5 minutes).

  • Substrate Preparation:

    • Clean the surfaces of the test substrates according to a standard procedure (e.g., degreasing with acetone).

  • Bonding:

    • Apply a uniform layer of the prepared adhesive to one of the substrates.

    • Join the second substrate to create a lap shear joint with a defined overlap area.

    • Clamp the bonded specimens and allow them to cure at a specified temperature and time (e.g., room temperature for 24 hours followed by a post-cure at 80°C for 2 hours).

  • Adhesion Testing:

    • Conduct lap shear strength testing on the cured specimens using a tensile testing machine according to a standard method (e.g., ASTM D1002).

    • Record the load at failure and calculate the shear strength in megapascals (MPa).

Data Presentation: The results of such an experiment would ideally be presented in a table to facilitate comparison.

BPC Concentration (wt%)Average Lap Shear Strength (MPa)Standard Deviation
0[Hypothetical Value][Hypothetical Value]
1[Hypothetical Value][Hypothetical Value]
2[Hypothetical Value][Hypothetical Value]
5[Hypothetical Value][Hypothetical Value]
10[Hypothetical Value][Hypothetical Value]

Safety and Handling

This compound is classified as causing serious eye damage and may cause an allergic skin reaction.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] Work should be conducted in a well-ventilated area.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6][7]

Safety_Handling cluster_handling Handling Procedures cluster_storage Storage cluster_disposal Disposal BPC This compound Ventilation Use in a well-ventilated area BPC->Ventilation PPE Wear appropriate PPE: - Safety glasses - Gloves - Lab coat BPC->PPE AvoidContact Avoid contact with skin and eyes BPC->AvoidContact CoolDry Store in a cool, dry place BPC->CoolDry TightlyClosed Keep container tightly closed BPC->TightlyClosed InertGas Store under inert gas (e.g., nitrogen or argon) BPC->InertGas Regulations Dispose of in accordance with local and national regulations BPC->Regulations

Key safety and handling considerations for this compound.

Conclusion

This compound shows promise as a functional additive in the formulation of coatings and adhesives, with the potential to enhance adhesion and environmental resistance. However, the lack of publicly available, detailed experimental data and protocols necessitates a systematic, in-house evaluation by researchers and formulation scientists to determine its efficacy and optimal usage levels in specific applications. The information provided here serves as a foundational guide for such investigations. It is imperative to adhere to strict safety protocols when handling this chemical.

References

Benzyl Phenyl Carbonate: A Versatile Reagent for Benzylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl phenyl carbonate has emerged as a valuable and versatile benzylating agent in modern organic synthesis. Its stability, ease of handling, and tunable reactivity make it an attractive alternative to traditional benzylating agents such as benzyl halides, which are often lachrymatory and can lead to over-alkylation. This document provides detailed application notes and experimental protocols for the use of this compound in the benzylation of various nucleophiles, including phenols, active methylene compounds, amines, and alcohols.

Chemical Properties and Safety Information

PropertyValue
CAS Number 28170-07-2[1]
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 120-130 °C at 0.5 mmHg[1]
Density 1.156 g/mL at 25 °C[1]
Refractive Index n20/D 1.5490 (lit.)[1]
Solubility Soluble in common organic solvents (e.g., DMF, THF, CH₂Cl₂).
Safety May cause an allergic skin reaction and serious eye damage. It is recommended to handle with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated fume hood.[1]

Applications in Benzylation Reactions

This compound is an effective reagent for the introduction of the benzyl group to a variety of functional groups. The reactivity of this compound can be modulated by the choice of catalyst and reaction conditions, allowing for selective benzylation of different nucleophiles.

O-Benzylation of Phenols via Palladium-Catalyzed Decarboxylation

A highly efficient method for the O-benzylation of phenols involves a palladium-catalyzed decarboxylative etherification using aryl benzyl carbonates, a class of compounds to which this compound belongs. This reaction proceeds under neutral conditions, offering a significant advantage over traditional base-mediated benzylation methods.[2][3]

Reaction Scheme:

Ar-OH + Ph-O-C(=O)O-Bn ---(Pd catalyst)---> Ar-O-Bn + Ph-OH + CO₂

Proposed Mechanism:

The reaction is believed to proceed through a catalytic cycle involving a palladium(0) species. The cycle is initiated by the oxidative addition of the aryl benzyl carbonate to the Pd(0) catalyst. Subsequent decarboxylation and reductive elimination yield the benzylated phenol, regenerating the Pd(0) catalyst.

G cluster_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (ArO-CO-OBn) Pd(0)->Oxidative_Addition + ArO-CO-OBn Intermediate_1 ArO-Pd(II)-COOBn Oxidative_Addition->Intermediate_1 Decarboxylation Decarboxylation (-CO₂) Intermediate_1->Decarboxylation Intermediate_2 ArO-Pd(II)-Bn Decarboxylation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0) + Ar-O-Bn

Figure 1: Proposed mechanism for Pd-catalyzed decarboxylative benzylation of phenols.

Quantitative Data:

The palladium-catalyzed benzylation of phenols with aryl benzyl carbonates provides excellent yields for a variety of substituted phenols.

EntryPhenol SubstrateProductYield (%)
1PhenolBenzyl phenyl ether98
24-Methoxyphenol1-Benzyloxy-4-methoxybenzene99
34-Chlorophenol1-Benzyloxy-4-chlorobenzene95
44-Nitrophenol1-Benzyloxy-4-nitrobenzene92
52-Naphthol2-(Benzyloxy)naphthalene97

Data adapted from similar aryl benzyl carbonate systems.

Experimental Protocol:

  • To a reaction vessel, add the phenol (1.0 mmol), Pd(η³-C₃H₅)Cp (0.025 mmol), and DPEphos (0.03 mmol).

  • Add this compound (1.2 mmol) and toluene (2.0 mL).

  • Stir the mixture at 80 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C-Benzylation of Active Methylene Compounds

This compound can be employed for the selective mono-C-benzylation of active methylene compounds. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Reaction Scheme:

R¹-CH₂-R² + Ph-O-C(=O)O-Bn ---(Base)---> R¹-CH(Bn)-R² + Ph-OH + CO₂ (where R¹, R² are electron-withdrawing groups)

Proposed Mechanism:

The mechanism is thought to involve an initial carboxybenzylation of the active methylene compound, followed by a subsequent benzylation step with decarboxylation. This two-step process contributes to the high selectivity for mono-benzylation.

G Active_Methylene R¹-CH₂-R² Carbanion [R¹-CH-R²]⁻ Active_Methylene->Carbanion + Base Base Base (e.g., K₂CO₃) Carboxybenzylation Carboxybenzylation Carbanion->Carboxybenzylation BPC This compound BPC->Carboxybenzylation Benzylation Benzylation + BPC BPC->Benzylation Intermediate R¹-CH(COOBn)-R² Carboxybenzylation->Intermediate Intermediate->Benzylation Product R¹-CH(Bn)-R² Benzylation->Product Byproducts Ph-OH + CO₂ Benzylation->Byproducts

Figure 2: Proposed mechanism for C-benzylation of active methylene compounds.

Quantitative Data:

High yields and selectivities for mono-benzylation are observed for various active methylene compounds using the related dibenzyl carbonate, suggesting similar efficacy for this compound.

EntryActive Methylene CompoundProductSelectivity for Mono-benzylation (%)
1Phenylacetonitrile2,3-Diphenylpropionitrile>98
2Benzyl phenylacetateBenzyl 2,3-diphenylpropionate>98
3Diethyl malonateDiethyl 2-benzylmalonateHigh (expected)
4Acetylacetone3-Benzylpentane-2,4-dioneHigh (expected)

Data based on reactions with dibenzyl carbonate, a close analogue.

Experimental Protocol:

  • In a round-bottom flask, combine the active methylene compound (1.0 mmol) and anhydrous potassium carbonate (2.0 mmol) in anhydrous DMF (5 mL).

  • Add this compound (1.2 mmol) to the mixture.

  • Heat the reaction mixture to 140-160 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography or distillation.

N-Benzylation of Amines

This compound can serve as a reagent for the N-benzylation of primary and secondary amines. The reaction typically proceeds by nucleophilic attack of the amine on the carbonyl group of the carbonate, followed by the departure of the phenoxide leaving group. Depending on the reaction conditions, this can lead to the formation of a benzyl carbamate, which can then be converted to the benzylated amine. For direct benzylation, harsher conditions or a catalytic approach may be necessary.

Reaction Scheme (General):

R-NH₂ + Ph-O-C(=O)O-Bn → R-NH-Bn + Ph-OH + CO₂

Experimental Workflow:

G Start Start Mix Mix Amine, this compound, and Solvent Start->Mix Heat Heat Reaction Mixture Mix->Heat Monitor Monitor by TLC/GC Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Chromatography/Distillation) Workup->Purify End End Purify->End

Figure 3: General experimental workflow for N-benzylation.

Quantitative Data:

While specific quantitative data for the direct N-benzylation of a wide range of amines using this compound is limited in the literature, high yields have been reported for the selective protection of primary amino groups in diamines to form benzyl carbamates.

EntryDiamine SubstrateProduct (Carbamate)Yield (%)
11,2-EthanediamineN-(2-Aminoethyl)carbamic acid benzyl esterHigh
21,2-PropanediamineN-(2-Aminopropyl)carbamic acid benzyl esterHigh

Data from selective carbamate formation, a related reaction.

General Experimental Protocol:

  • Dissolve the amine (1.0 mmol) in a suitable solvent (e.g., THF, CH₂Cl₂).

  • Add this compound (1.1 mmol).

  • If necessary, add a non-nucleophilic base (e.g., triethylamine, 1.2 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • If a base was used, wash the residue with water to remove the salt.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

O-Benzylation of Alcohols

The O-benzylation of alcohols using this compound is also feasible, although it may require more forcing conditions or catalysis compared to the benzylation of more acidic phenols. The reaction proceeds via a nucleophilic attack of the alcohol on the carbonate.

Reaction Scheme (General):

R-OH + Ph-O-C(=O)O-Bn → R-O-Bn + Ph-OH + CO₂

General Experimental Protocol:

  • To a solution of the alcohol (1.0 mmol) in an anhydrous solvent (e.g., DMF or THF), add a base such as sodium hydride (1.1 mmol) at 0 °C to form the alkoxide.

  • After stirring for a short period, add this compound (1.2 mmol).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive alcohols.

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase, filter, and concentrate.

  • Purify by column chromatography.

Conclusion

This compound is a highly effective and versatile reagent for the benzylation of a range of nucleophiles. Its application in palladium-catalyzed decarboxylative benzylation of phenols offers a mild and efficient alternative to traditional methods. Furthermore, it shows great promise for the selective mono-C-benzylation of active methylene compounds. While more research is needed to fully explore its utility in the direct N-benzylation of amines and O-benzylation of alcohols, the existing data and general principles of reactivity suggest its broad applicability in organic synthesis. The protocols and data presented herein provide a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Application Notes and Protocols for the Flavor and Fragrance Industry: The Role of Fixatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of fixatives in the flavor and fragrance industry. The information is intended to guide researchers and scientists in understanding, evaluating, and utilizing fixatives to enhance the longevity and performance of fragrance formulations.

Introduction to Fragrance Fixatives

Fragrance fixatives are substances with low volatility that are incorporated into perfumes and other scented products to slow down the evaporation rate of the more volatile fragrance components.[1] By anchoring the scent molecules, fixatives prolong the presence of the fragrance on the skin, ensuring a more stable and enduring aroma profile.[2][3] They are crucial for maintaining the intended character of a fragrance, from the initial top notes to the lingering base notes.[1]

Fixatives can be of natural or synthetic origin and are typically classified as base notes in a fragrance composition.[2] Their mechanism of action primarily involves reducing the vapor pressure of the volatile fragrance compounds, thereby decreasing their rate of evaporation. Some fixatives may also form weak bonds with the fragrance molecules, further inhibiting their release.[1]

Types of Fragrance Fixatives

Fragrance fixatives are broadly categorized into natural and synthetic types, each with distinct properties and applications.

Natural Fixatives: These are derived from plant or animal sources and often contribute their own unique aroma to the fragrance.

  • Resins and Balsams: Materials like benzoin, myrrh, frankincense, and labdanum provide warm, ambery, and sometimes spicy notes while effectively anchoring lighter fragrance components.[3]

  • Woody and Earthy Materials: Sandalwood, vetiver, patchouli, and oakmoss are prized for their grounding and long-lasting aromas, making them excellent natural fixatives.[4]

  • Animalic Fixatives (largely replaced by synthetics): Historically, substances like musk, civet, and ambergris were used for their potent fixative properties and complex scent profiles. Due to ethical and conservation concerns, these are now almost entirely replaced by synthetic alternatives.[3]

Synthetic Fixatives: These are chemically synthesized molecules that offer consistency, cost-effectiveness, and a wide range of olfactory profiles.

  • Musk Ketones and Macrocyclic Musks: Compounds like Galaxolide and Ambrettolide mimic the scent of natural musk and are powerful fixatives.

  • Ambers: Ambroxan, a synthetic substitute for ambergris, provides a warm, ambery, and long-lasting character.[5]

  • Woody Synthetics: Iso E Super is a popular synthetic fixative that imparts a smooth, woody, and ambergris-like nuance.

  • Esters and Solvents: Benzyl benzoate and diethyl phthalate are examples of low-volatility solvents that can act as fixatives.[1]

Quantitative Data on Fixative Performance

The efficacy of a fixative is primarily determined by its ability to reduce the evaporation rate of a fragrance and extend its longevity. The following tables summarize quantitative data from various studies. Note: Methodologies and fragrance compositions may vary between studies, affecting direct comparability.

Table 1: Comparative Evaporation Rates of Fragrance Formulations with and without a Synthetic Fixative

FormulationFixativeEvaporation Rate (mg/hour)Reference
Perfume AAmbroxane0.010[5]
Control (Perfume A)None0.017[5]

Table 2: Fixation Time of a Perfume with Different Fixatives

FixativeFixation Time (h/g)Reference
Glycerin6.3[6]
Musk (Synthetic)6.1[6]
Sandalwood5.9[6]
Benzyl Benzoate5.9[6]

Experimental Protocols

Protocol for Determining Fragrance Evaporation Rate (Gravimetric Method)

This protocol outlines a standard gravimetric method for determining the evaporation rate of a fragrance formulation.

Objective: To quantify the rate of mass loss of a fragrance sample over time under controlled conditions.

Materials:

  • Analytical balance (4-digit)

  • Petri dishes or similar shallow, open containers

  • Constant temperature oven or environmental chamber

  • Fragrance formulations (with and without fixatives)

  • Pipettes

Procedure:

  • Preparation: Label the petri dishes for each fragrance sample to be tested.

  • Initial Weighing: Place an empty, clean petri dish on the analytical balance and tare it.

  • Sample Application: Using a pipette, accurately dispense a predetermined volume (e.g., 2 mL) of the fragrance formulation into the center of the petri dish.

  • Record Initial Mass: Immediately record the initial mass of the petri dish with the fragrance sample.

  • Incubation: Place the petri dish in a constant temperature oven or environmental chamber set to a specific temperature (e.g., 32°C, to simulate skin temperature).

  • Periodic Weighing: At regular intervals (e.g., every 30 or 60 minutes), carefully remove the petri dish from the oven and weigh it on the analytical balance. Record the mass and the time.

  • Data Collection: Continue periodic weighing for a predetermined duration (e.g., 8 hours) or until a significant portion of the sample has evaporated.

  • Calculation:

    • Calculate the mass loss at each time point by subtracting the current mass from the initial mass.

    • Plot the mass loss (in mg) against time (in hours).

    • The slope of the linear portion of the graph represents the evaporation rate in mg/hour.

Protocol for Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fragrance Volatiles

This protocol describes the analysis of volatile compounds in the headspace of a fragrance sample, which can be used to assess the effect of fixatives on the release of specific fragrance molecules over time.

Objective: To identify and quantify the volatile organic compounds (VOCs) released from a fragrance formulation over time.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Headspace autosampler

  • Headspace vials with septa and caps

  • Fragrance formulations

  • Filter paper or fabric swatch

Procedure:

  • Sample Preparation:

    • Place a small piece of filter paper or fabric swatch into a headspace vial.

    • Apply a precise amount (e.g., 10 µL) of the fragrance formulation onto the substrate.

    • Immediately seal the vial with a cap and septum.

  • Incubation: Place the prepared vials in the headspace autosampler's incubator at a controlled temperature (e.g., 32°C) for a specific equilibration time (e.g., 15 minutes).

  • GC-MS Analysis:

    • Injection: The autosampler will inject a specific volume of the headspace gas from the vial into the GC inlet.

    • GC Separation:

      • Column: Use a suitable capillary column for fragrance analysis (e.g., a non-polar or mid-polar column like DB-5ms or HP-5ms).

      • Oven Temperature Program: A typical program might be:

        • Initial temperature: 50°C, hold for 2 minutes.

        • Ramp: Increase to 250°C at a rate of 5-10°C/minute.

        • Final hold: Hold at 250°C for 5-10 minutes.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • MS Detection:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the individual volatile compounds by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the relative abundance of each compound by integrating the peak areas in the chromatogram.

    • By analyzing samples at different time points after application, the change in the headspace concentration of volatile components can be monitored, providing insight into the effect of the fixative.

Protocol for Sensory Evaluation of Fragrance Longevity and Intensity

This protocol details a method for conducting a sensory panel evaluation to assess the longevity and intensity of a fragrance on the skin.

Objective: To obtain human perceptual data on the performance of a fragrance formulation over time.

Materials:

  • Trained sensory panel (10-15 panelists)

  • Fragrance formulations

  • Unscented lotion or ethanol as a carrier

  • Evaluation forms or software

  • Odor-free evaluation booths

Procedure:

  • Panelist Selection and Training:

    • Select panelists based on their ability to detect and describe odors.

    • Train panelists on the use of the intensity and longevity rating scales.

  • Sample Preparation and Application:

    • Prepare the fragrance formulations in a suitable carrier (e.g., 1% in unscented lotion or ethanol).

    • Apply a standardized amount (e.g., 0.1 mL) of each sample to a designated area on the panelists' forearms. The application sites should be randomized and balanced across panelists.

  • Evaluation Schedule:

    • Panelists will evaluate the intensity of the fragrance at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 6, and 8 hours) after application.

  • Evaluation Process:

    • At each time point, panelists will sniff the application site and rate the perceived intensity of the fragrance using a labeled magnitude scale (LMS) or a numerical intensity scale (e.g., 0-10, where 0 = no scent and 10 = extremely strong).

    • Panelists should also record any changes in the character of the scent.

  • Data Analysis:

    • Calculate the mean intensity scores for each fragrance at each time point.

    • Plot the mean intensity versus time to create a fragrance longevity curve.

    • The time at which the fragrance intensity drops below a certain threshold (e.g., a score of 2 on a 0-10 scale) can be defined as the fragrance longevity.

    • Statistical analysis (e.g., ANOVA) can be used to determine significant differences in longevity and intensity between different formulations.

Visualizations

G cluster_olfactory_pathway Olfactory Signal Transduction Pathway Odorant Odorant Molecule (Fragrance) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Golf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ Influx CNG_channel->Ca_ion Na_ion Na⁺ Influx CNG_channel->Na_ion Depolarization Depolarization Ca_ion->Depolarization Leads to Na_ion->Depolarization Leads to Action_Potential Action Potential to Brain Depolarization->Action_Potential G cluster_workflow Experimental Workflow for Fixative Evaluation Formulation Fragrance Formulation (with and without fixative) Evaporation Gravimetric Evaporation Rate Analysis Formulation->Evaporation GCMS Headspace GC-MS Analysis Formulation->GCMS Sensory Sensory Panel Evaluation (Longevity & Intensity) Formulation->Sensory Data_Analysis Data Analysis & Comparison Evaporation->Data_Analysis GCMS->Data_Analysis Sensory->Data_Analysis Conclusion Conclusion on Fixative Efficacy Data_Analysis->Conclusion G cluster_fixative_mechanism Conceptual Mechanism of Fragrance Fixation cluster_without_fixative Without Fixative cluster_with_fixative With Fixative Fragrance Volatile Fragrance Molecules Fixative Fixative Molecules (Low Volatility) Skin Skin Surface Evaporation_High High Evaporation Rate Evaporation_Low Low Evaporation Rate Interaction Interaction Interaction->Evaporation_Low Slowed Evaporation Skin_fixed Skin Interaction->Skin_fixed Anchored to Fragrance_alone Fragrance Molecules Fragrance_alone->Evaporation_High Rapidly Evaporate Skin_alone Skin Fragrance_fixed Fragrance Molecules Fragrance_fixed->Interaction Fixative_present Fixative Molecules Fixative_present->Interaction

References

Controlled Removal of Benzyl Protecting Groups Under Mild Conditions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyl group is a cornerstone in the protection of alcohols, amines, and carboxylic acids within multistep organic synthesis due to its general stability under a wide range of reaction conditions. However, its removal, or deprotection, can present significant challenges, often requiring harsh conditions that are incompatible with sensitive functional groups present in complex molecules. This document provides detailed application notes and protocols for the controlled removal of benzyl protecting groups under mild conditions, ensuring high chemoselectivity and yield.

Introduction to Debenzylation Strategies

The selection of a debenzylation method is critical and depends on the substrate's sensitivity to acidic, basic, or reducing conditions. Mild deprotection strategies are particularly crucial in the synthesis of complex natural products, pharmaceuticals, and other fine chemicals where functional group tolerance is paramount. The following sections detail various methodologies that offer alternatives to harsh traditional methods like strong acid treatment or high-pressure hydrogenation.

I. Reductive Deprotection Methods

Reductive cleavage is the most common strategy for benzyl group removal. While classical catalytic hydrogenation with hydrogen gas is effective, milder alternatives have been developed to enhance safety and chemoselectivity.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a widely used and often clean method for cleaving benzyl ethers and esters.[1][2] The reaction proceeds by the addition of hydrogen across the C-O or C-N bond, catalyzed by a transition metal, typically palladium on carbon (Pd/C).[1]

Advantages:

  • High efficiency and clean conversion.

  • The catalyst is easily removed by filtration.[3]

Protocol 1: General Procedure for O-Benzyl Deprotection using Hydrogen Gas [3]

  • Materials: Benzyl-protected substrate, 10% Palladium on Carbon (Pd/C), Methanol (MeOH) or other suitable solvent, Hydrogen (H₂) gas balloon, Round-bottom flask, Magnetic stirrer and stir bar, Celite® or syringe filter.

  • Procedure:

    • Dissolve the benzyl-protected substrate (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Carefully add 10% Pd/C (10 mol%) to the solution.[3]

    • Seal the flask, evacuate the system, and then backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.[2]

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.[3]

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification can be performed by column chromatography if necessary.

Catalytic Transfer Hydrogenation (CTH)

CTH offers a safer and often more selective alternative to using flammable hydrogen gas.[2][4] A hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Common hydrogen donors include ammonium formate, formic acid, and cyclohexadiene.[3][4][5] This method is particularly useful for the deprotection of N-benzyl groups.[3]

Advantages:

  • Avoids the use of high-pressure hydrogen gas.[4]

  • Can exhibit high selectivity.[4]

Protocol 2: General Procedure for N-Benzyl Deprotection using Catalytic Transfer Hydrogenation [3]

  • Materials: N-benzyl-protected substrate, 10% Pd/C, Anhydrous ammonium formate, Dry methanol, Round-bottom flask, Magnetic stirrer and stir bar, Celite® pad.

  • Procedure:

    • To a stirred suspension of the N-benzyl-protected substrate (3 mmol) and 10% Pd/C (equal weight to the substrate) in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in one portion under a nitrogen atmosphere.[3]

    • Stir the reaction mixture at reflux temperature.

    • Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the catalyst through a Celite® pad and wash the pad with chloroform.[3]

    • Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the deprotected amine.

Table 1: Comparison of Catalytic Transfer Hydrogenation Conditions for Debenzylation

Substrate TypeHydrogen DonorCatalystSolventTemperatureYieldReference
Carbohydrate DerivativesFormic Acid10% Pd/CMethanolRTHigh[4][5]
N-Benzyl AmineAmmonium Formate10% Pd/CMethanolRefluxHigh[3]
Benzyl EstersAmmonium Formate10% Pd/CMethanolRT>95%[6]
Benzyl Ethers1,4-CyclohexadienePd/CEthanolMicrowaveHigh[5][7]

II. Oxidative Deprotection Methods

Oxidative methods provide an excellent alternative for debenzylation, especially for substrates containing functional groups sensitive to reduction, such as alkenes or alkynes.[8]

Ozonolysis

Ozone can be used for the oxidative removal of benzyl ethers under mild conditions. The reaction proceeds through the oxidation of the benzyl group to a benzoate ester, which can then be cleaved by hydrolysis.[5][9]

Advantages:

  • Mild reaction conditions.[9]

  • Does not affect glycosidic linkages or acetals, making it highly selective in carbohydrate chemistry.[9]

Protocol 3: Oxidative Deprotection of Benzyl Ethers using Ozone [9]

  • Materials: O-benzyl protected carbohydrate, Dichloromethane (CH₂Cl₂), Ozone source, Sodium methoxide, Methanol.

  • Procedure:

    • Dissolve the O-benzyl protected substrate in dichloromethane.

    • Cool the solution to -78 °C.

    • Bubble ozone through the solution until the starting material is consumed (monitored by TLC).

    • Purge the solution with nitrogen to remove excess ozone.

    • Evaporate the solvent.

    • Treat the resulting residue (benzoic esters) with sodium methoxide in methanol to facilitate complete debenzylation via transesterification and hydrolysis.

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

DDQ is a mild and selective reagent for the cleavage of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers.[5] Recent methods have extended its use to simple benzyl ethers through photoirradiation.[5][8]

Advantages:

  • High chemoselectivity.[8]

  • Tolerates a wide range of functional groups sensitive to hydrogenation.[8]

Protocol 4: Photocatalytic Debenzylation using DDQ [8]

  • Materials: Benzyl-protected substrate, DDQ, Dichloromethane (CH₂Cl₂), Water, 525 nm light source (green LED).

  • Procedure:

    • In a suitable reaction vessel, dissolve the benzyl ether (100 µmol) in CH₂Cl₂ (5 mL).

    • Add DDQ (25 µmol per benzyl group for the catalytic protocol) and water (50 µL).

    • Irradiate the mixture with a 525 nm light source at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction and purify the product by column chromatography.

Table 2: Oxidative Debenzylation of Benzyl Ethers

ReagentSubstrate TypeConditionsKey FeaturesReference
OzoneCarbohydrates-78 °C, then NaOMeSelective for benzyl ethers over glycosidic bonds[9]
DDQBenzyl ethersCH₂Cl₂/H₂O, 525 nm lightTolerates azides, alkenes, alkynes[8]
Alkali Metal Bromide/OxidantN-Benzyl Amides, O-Benzyl EthersMild, transition-metal-freeGreen and sustainable[10]

III. Lewis Acid-Mediated Deprotection

Lewis acids can facilitate the cleavage of benzyl ethers under mild conditions, offering an alternative to both reductive and oxidative methods.

Boron Trichloride-Dimethyl Sulfide Complex (BCl₃·SMe₂)

The BCl₃·SMe₂ complex is an effective reagent for the selective debenzylation of ethers, tolerating a variety of other protecting groups and functional groups.[11]

Advantages:

  • Mild reaction conditions.[11]

  • High selectivity, leaving silyl ethers, esters, and lactones intact.[11]

Protocol 5: Selective Cleavage of Benzyl Ethers with BCl₃·SMe₂ [11]

  • Materials: Benzyl-protected substrate, BCl₃·SMe₂, Dichloromethane (CH₂Cl₂), Anhydrous conditions.

  • Procedure:

    • Dissolve the benzyl ether in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

    • Add BCl₃·SMe₂ dropwise.

    • Stir the reaction mixture until completion (monitored by TLC).

    • Quench the reaction carefully with methanol or water.

    • Perform an aqueous workup and purify the product.

IV. Silane-Mediated Deprotection

Triethylsilane, in combination with a palladium catalyst, offers a mild and chemoselective method for the debenzylation of ethers, esters, and carbamates.[12][13]

Advantages:

  • Exceptionally mild conditions.[13]

  • Compatible with easily reducible functional groups like alkenes and aryl chlorides.[13]

Protocol 6: Triethylsilane-Mediated Debenzylation [13]

  • Materials: Benzyl-protected substrate, Palladium acetate (Pd(OAc)₂), Triethylsilane (Et₃SiH), Triethylamine (Et₃N), Anhydrous Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Prepare a solution of Pd(OAc)₂ (0.052 mmol), Et₃SiH (1.6 mmol), and Et₃N (0.157 mmol) in anhydrous CH₂Cl₂ (4 mL) and stir at 23 °C under N₂ for 15 minutes.

    • Add a solution of the benzyl-protected substrate (1.16 mmol) dropwise.

    • Stir the mixture at 23 °C under N₂ for 12 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl (15 mL).

    • Extract the aqueous layer with Et₂O (2 x 15 mL).

    • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo.

Visualization of Experimental Workflows

Debenzylation_Workflow start Start with Benzyl-Protected Compound check_sensitivity Assess Substrate Sensitivity start->check_sensitivity reductive_path Reductive Methods check_sensitivity->reductive_path  Sensitive to Oxidation/ Acids oxidative_path Oxidative Methods check_sensitivity->oxidative_path  Sensitive to Reduction   lewis_acid_path Lewis Acid Methods check_sensitivity->lewis_acid_path  Chemoselective Cleavage Required   silane_path Silane-Mediated Methods check_sensitivity->silane_path  Very Mild, Reducible Groups Present   choose_reductive Choose Reductive Protocol reductive_path->choose_reductive choose_oxidative Choose Oxidative Protocol oxidative_path->choose_oxidative choose_lewis Choose Lewis Acid Protocol lewis_acid_path->choose_lewis choose_silane Choose Silane Protocol silane_path->choose_silane hydrogenolysis Catalytic Hydrogenolysis (H2) choose_reductive->hydrogenolysis  H2 gas available   cth Catalytic Transfer Hydrogenation choose_reductive->cth  Safer alternative   ozonolysis Ozonolysis choose_oxidative->ozonolysis  Carbohydrate Substrate   ddq DDQ + Light choose_oxidative->ddq  Alkene/Alkyne Present   bcl3 BCl3·SMe2 choose_lewis->bcl3 tes Et3SiH / Pd(OAc)2 choose_silane->tes end Deprotected Product hydrogenolysis->end cth->end ozonolysis->end ddq->end bcl3->end tes->end

Caption: Decision workflow for selecting a mild debenzylation method.

CTH_Protocol_Flow start Start: N-Benzyl Substrate step1 Suspend Substrate and Pd/C in Dry Methanol start->step1 step2 Add Ammonium Formate under N2 Atmosphere step1->step2 step3 Reflux Reaction Mixture step2->step3 step4 Monitor by TLC step3->step4 step4->step3  Incomplete   step5 Cool to Room Temperature step4->step5  Reaction Complete   step6 Filter through Celite® step5->step6 step7 Evaporate Solvent step6->step7 end Isolated Deprotected Amine step7->end

Caption: Experimental workflow for Catalytic Transfer Hydrogenation.

References

Troubleshooting & Optimization

Optimizing reaction conditions for benzyl phenyl carbonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of benzyl phenyl carbonate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable laboratory method for synthesizing this compound?

A1: The most widely used laboratory-scale method is the reaction of phenyl chloroformate with benzyl alcohol. This reaction is typically performed in an anhydrous solvent, such as dichloromethane (CH₂Cl₂), in the presence of a base like pyridine to neutralize the hydrochloric acid (HCl) byproduct.[1][2][3]

Q2: What is the specific role of the base in this reaction?

A2: The base, typically pyridine, serves two primary functions. First, it acts as an HCl scavenger, neutralizing the acid generated during the reaction, which is crucial for driving the reaction to completion.[2] Second, it can function as a nucleophilic catalyst by reacting with the phenyl chloroformate to form a highly reactive acyl-pyridinium intermediate, which is then more readily attacked by the benzyl alcohol.[1]

Q3: What are the primary byproducts to be aware of during this synthesis?

A3: The main potential byproducts are the symmetrical carbonates: dibenzyl carbonate and diphenyl carbonate. These can form if benzyl chloroformate or phenyl chloroformate react with their corresponding alcohol or phenoxide precursors. Careful control of stoichiometry is essential to minimize their formation.[4][5]

Q4: Are there alternatives to using pyridine as the base?

A4: Yes, other tertiary amines can be used. Triethylamine (TEA) is a common alternative that functions as a strong, non-nucleophilic HCl scavenger.[6] In some acylation reactions, TEA has been shown to provide higher yields compared to pyridine.[7] For enhanced catalytic activity, a small amount of 4-(Dimethylamino)pyridine (DMAP) can be used alongside a stoichiometric base like TEA.[4][8]

Q5: What are the critical safety precautions for this synthesis?

A5: Phenyl chloroformate is a corrosive and lachrymatory substance and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering, as phenyl chloroformate is water-sensitive.[1][5]

Troubleshooting Guide

Problem 1: My reaction yield is very low or I'm getting no product.

This is a common issue that can stem from several sources. Follow this diagnostic workflow to identify the cause.

G start Low / No Yield q1 Are reagents and solvent completely dry? start->q1 sol1 ACTION: Use anhydrous solvent (e.g., from a solvent purification system) and freshly distilled reagents. q1->sol1 No q2 Was the base added correctly and in the right amount? q1->q2 Yes end_node Yield Improved sol1->end_node sol2 ACTION: Ensure at least 1.0 equivalent of base (e.g., pyridine) is used. Check purity of the base. q2->sol2 No q3 Was the reaction run at an appropriate temperature? q2->q3 Yes sol2->end_node sol3 ACTION: The reaction is often run at 0 °C to room temperature. If slow, consider gentle warming after initial addition, while monitoring for byproduct formation. q3->sol3 No q3->end_node Yes sol3->end_node G reagents 1. Combine Benzyl Alcohol & Pyridine in anhydrous CH2Cl2 under N2 atmosphere. cool 2. Cool mixture in an ice bath (0 °C). reagents->cool addition 3. Add Phenyl Chloroformate dropwise over 1 hour with vigorous stirring. cool->addition react 4. Allow to warm to RT and stir for an additional 3 hours. addition->react workup1 5. Quench with H2O. react->workup1 workup2 6. Separate layers. Wash organic phase with 2M H2SO4 (2x). workup1->workup2 workup3 7. Dry organic phase over Na2SO4, filter. workup2->workup3 concentrate 8. Concentrate in vacuo to yield crude product. workup3->concentrate purify 9. Purify by vacuum distillation. concentrate->purify product Final Product: This compound purify->product

References

Technical Support Center: Benzyl Phenyl Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of benzyl phenyl carbonate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, offering potential causes and solutions.

Low or No Product Yield
ProblemPotential Cause(s)Suggested Solution(s)
Reaction Incomplete - Insufficient reaction time. - Reaction temperature is too low. - Inefficient mixing of reactants.- Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting materials are consumed. - Gradually increase the reaction temperature, ensuring it does not lead to decomposition. - Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture.
Hydrolysis of Chloroformate Phenyl chloroformate is sensitive to moisture and can hydrolyze, reducing the amount available to react with benzyl alcohol.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Ineffective Base The base used may not be strong enough to effectively neutralize the HCl byproduct, leading to side reactions or slowing the primary reaction.- For the reaction of phenyl chloroformate with benzyl alcohol, pyridine is a commonly used and effective base.[1][2] - Ensure the base is fresh and added in the correct stoichiometric amount.
Reversible Reaction (Transesterification) Transesterification reactions are often reversible, and the equilibrium may not favor product formation.- Use a large excess of one of the reactants to shift the equilibrium towards the product. - If applicable, remove one of the byproducts (e.g., methanol in transesterification with dimethyl carbonate) as it forms.
Product Purity Issues
ProblemPotential Cause(s)Suggested Solution(s)
Presence of Unreacted Starting Materials - Incomplete reaction. - Inefficient purification.- Ensure the reaction goes to completion by monitoring with TLC. - During workup, wash the organic layer with a dilute acid solution (e.g., 2M H₂SO₄) to remove basic impurities like pyridine.[1] - Wash with a saturated sodium bicarbonate solution to remove acidic starting materials or byproducts.
Formation of Byproducts Side reactions can lead to the formation of impurities that are difficult to separate from the desired product. A potential side reaction is the formation of dibenzyl carbonate if benzyl chloroformate is used as a starting material.[3]- Optimize reaction conditions (temperature, addition rate of reagents) to minimize side reactions. - Use a high-purity starting material.
Discoloration of Final Product The product may appear yellow or brown due to impurities or decomposition.- Ensure thorough washing during the workup to remove all impurities. - Purify the crude product by vacuum distillation to obtain a colorless liquid.[1][2]
Difficulty in Purification by Distillation - Bumping or unstable boiling. - Poor separation of product from impurities.- Use boiling chips or a magnetic stir bar for smooth boiling. - Ensure a stable vacuum and consistent heating. - Use a fractionating column for better separation of components with close boiling points.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?

A1: The reaction of phenyl chloroformate with benzyl alcohol in the presence of a base like pyridine is a prevalent and efficient method for synthesizing this compound.[1][2] This method is well-documented and can provide high yields.

Q2: What are the key parameters to control to maximize the yield of this compound?

A2: To maximize the yield, it is crucial to:

  • Use anhydrous reagents and solvents to prevent hydrolysis of the reactive phenyl chloroformate.

  • Maintain the recommended reaction temperature and time.

  • Use an appropriate base, such as pyridine, to effectively neutralize the generated HCl.[1]

  • Ensure efficient mixing of the reactants.

Q3: How can I effectively purify crude this compound?

A3: The most common and effective method for purifying this compound is vacuum distillation.[1] This technique allows for the separation of the product from less volatile impurities and unreacted starting materials at a lower temperature, minimizing the risk of thermal decomposition. The boiling point of this compound is reported to be 120-130 °C at 0.5 mm Hg.[2]

Q4: What are the expected byproducts in the synthesis of this compound, and how can they be removed?

A4: The primary impurities are typically unreacted starting materials, such as benzyl alcohol and phenyl chloroformate (or its hydrolysis product, phenol). During the workup, washing the organic phase with a dilute acid solution will remove basic impurities, and a wash with a dilute base solution will remove acidic impurities.[1] If benzyl chloroformate is used, dibenzyl carbonate can be a potential byproduct.[3] These impurities can usually be separated by vacuum distillation.

Q5: Are there alternative, greener synthesis routes for this compound?

A5: Yes, research is ongoing into greener synthesis methods to avoid the use of toxic reagents like phosgene. One such alternative is the transesterification of diphenyl carbonate with benzyl alcohol.[4] This method avoids harsh reagents but may require optimization of catalysts and reaction conditions to achieve high yields. Another approach involves the direct synthesis from carbon dioxide, an alcohol, and a benzyl halide.[4]

Data Presentation

Table 1: Synthesis of this compound via Reaction of Phenyl Chloroformate and Benzyl Alcohol
ParameterValueReference
Yield 91%[1]
Starting Materials Phenyl chloroformate, Benzyl alcohol[1]
Base Pyridine[1]
Solvent Dichloromethane[1]
Reaction Time 1 hour[1]
Purification Method Vacuum Distillation[1]
Table 2: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₄H₁₂O₃[2]
Molecular Weight 228.24 g/mol [2]
Appearance Colorless to clear yellow liquid[2]
Boiling Point 120-130 °C at 0.5 mm Hg[2]
Density 1.156 g/mL at 25 °C[2]
Refractive Index n20/D 1.5490[2]

Experimental Protocols

Synthesis of this compound from Phenyl Chloroformate and Benzyl Alcohol

This protocol is adapted from a literature procedure with a reported yield of 91%.[1]

Materials:

  • Phenyl chloroformate (54.1 g, 500 mmol)

  • Benzyl alcohol (78.3 g, 500 mmol)

  • Pyridine (50 ml)

  • Dichloromethane (90 ml)

  • Water (125 ml)

  • Dilute Sulfuric Acid (2 M)

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a 1 L flask equipped with a condenser and an addition funnel, prepare a mixture of benzyl alcohol, dichloromethane, and pyridine.

  • Slowly add phenyl chloroformate to the mixture dropwise.

  • Stir the reaction mixture for 1 hour.

  • After 1 hour, add water to the flask.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.

  • Wash the organic phase twice with dilute sulfuric acid (2 M, 125 ml each). Note: Brine may need to be added in the final wash to achieve good separation.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate in vacuo to obtain the crude product.

  • Purify the crude this compound by vacuum distillation to yield a colorless liquid.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Mix Benzyl Alcohol, Pyridine, and DCM addition Add Phenyl Chloroformate Dropwise reactants->addition stir Stir for 1 hour addition->stir add_water Add Water stir->add_water separation Separate Phases add_water->separation wash_acid Wash with Dilute H₂SO₄ separation->wash_acid dry Dry with Na₂SO₄ wash_acid->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate distillation Vacuum Distillation concentrate->distillation

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes hydrolysis Reagent Hydrolysis? start->hydrolysis No incomplete_reaction->hydrolysis No solution1 Increase Reaction Time/Temp incomplete_reaction->solution1 Yes base_issue Ineffective Base? hydrolysis->base_issue No solution2 Use Anhydrous Reagents hydrolysis->solution2 Yes solution3 Use Stronger/Fresh Base base_issue->solution3 Yes

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: Purification of Crude Benzyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude benzyl phenyl carbonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often originate from the starting materials and side reactions during synthesis. These can include:

  • Unreacted starting materials: Benzyl alcohol and phenol.

  • Reagents and catalysts: Pyridine is often used as a base and can be present in the crude product.

  • Byproducts: Dibenzyl carbonate and diphenyl carbonate can form through side reactions. Residual acid or base from the workup may also be present.

Q2: What are the primary purification techniques for this compound?

A2: The most effective methods for purifying this compound are vacuum distillation and column chromatography. Recrystallization may also be a viable option, although it is less commonly reported.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Key physical properties are summarized in the table below.

PropertyValueReference
Molecular Weight228.24 g/mol
Boiling Point120-130 °C at 0.5 mmHg[1]
Density1.156 g/mL at 25 °C[1]
Refractive Indexn20/D 1.5490[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

General Work-up Issues

Problem: The crude product is a dark or discolored oil.

  • Possible Cause: Presence of colored impurities or degradation products.

  • Solution:

    • Before concentration, wash the organic layer with a 5% sodium bicarbonate solution to remove acidic impurities.

    • If pyridine was used, wash with a dilute (1-2 M) hydrochloric acid solution to remove it as its water-soluble salt.[2]

    • Follow with a brine wash to aid in phase separation and remove excess water.

    • Consider treatment with activated carbon to adsorb colored impurities before filtration and concentration.

Vacuum Distillation

Problem: The product is yellowing or decomposing during distillation.

  • Possible Cause: The distillation temperature is too high, leading to thermal degradation.

  • Solution:

    • Ensure a stable and sufficiently low vacuum is achieved to lower the boiling point of the product.

    • Use a high-quality vacuum pump and check for any leaks in the system.

    • Employ a heating mantle with precise temperature control and avoid overheating the distillation flask.

Problem: "Bumping" or unstable boiling occurs during distillation.

  • Possible Cause: Lack of nucleation sites for smooth boiling.

  • Solution:

    • Always add fresh boiling chips or a magnetic stir bar to the cooled liquid before starting the distillation.

    • Ensure even heating of the distillation flask.

Column Chromatography

Problem: Poor separation of this compound from impurities.

  • Possible Cause: The solvent system (eluent) is not optimized for the separation. Benzyl alcohol, a common impurity, can have a similar polarity, leading to co-elution.[3]

  • Solution:

    • Solvent System Optimization: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.

    • TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) to determine the optimal solvent ratio. Aim for an Rf value of 0.2-0.3 for this compound.

    • Gradient Elution: If a single solvent system does not provide adequate separation, consider using a gradient elution, starting with a low polarity eluent and gradually increasing the percentage of the more polar solvent.

Problem: The product is eluting with a yellow band.

  • Possible Cause: Co-elution with a colored impurity.

  • Solution:

    • Fractionate the eluate carefully and analyze each fraction by TLC to isolate the pure product.

    • If the impurity is significantly more polar, it may be possible to wash it off the column with a more polar solvent after the product has been collected.

Recrystallization

Problem: The product "oils out" and does not crystallize.

  • Possible Cause: The chosen solvent has too high a solubility for the compound even at low temperatures, or the cooling process is too rapid.

  • Solution:

    • Solvent Selection: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aryl carbonates, ethanol or a mixture of ethanol and water has been shown to be effective for similar compounds like diphenyl carbonate.[4]

    • Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

    • Seeding: If crystals do not form, try adding a seed crystal of pure this compound to initiate crystallization.

Experimental Protocols

Standard Work-up Procedure
  • After the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with:

    • 1 M HCl to remove basic impurities like pyridine.

    • Saturated aqueous NaHCO₃ to neutralize any excess acid.

    • Water.

    • Brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

Vacuum Distillation Protocol
  • Set up a vacuum distillation apparatus with a short path distillation head.

  • Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

  • Gradually apply vacuum, ensuring all connections are secure.

  • Once a stable vacuum of approximately 0.5 mmHg is achieved, begin to heat the flask gently.

  • Collect the fraction that distills at 120-130 °C.[1]

Column Chromatography Protocol
  • Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow crude Crude Benzyl Phenyl Carbonate workup Aqueous Work-up (Acid/Base Washes) crude->workup distillation Vacuum Distillation workup->distillation chromatography Column Chromatography workup->chromatography recrystallization Recrystallization workup->recrystallization pure Pure Benzyl Phenyl Carbonate distillation->pure chromatography->pure recrystallization->pure

Caption: General purification workflow for crude this compound.

TroubleshootingLogic start Impure Product q1 Yellow/Dark Color? Yes No start->q1 a1 Wash with NaHCO3/Acid Treat with Activated Carbon q1:yes->a1 q2 Poor Separation in Chromatography? Yes No q1:no->q2 a1->q2 a2 Optimize Solvent System (TLC) Use Gradient Elution q2:yes->a2 q3 Decomposition during Distillation? Yes No q2:no->q3 a2->q3 a3 Improve Vacuum Ensure Stable Heating q3:yes->a3 q4 Oiling out during Recrystallization? Yes No q3:no->q4 a3->q4 a4 Change Solvent System Slow Cooling/Seeding q4:yes->a4 end Pure Product q4:no->end a4->end

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Troubleshooting Incomplete Reactions with Benzyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving benzyl phenyl carbonate. Whether you are using it as a protecting group, a benzylating agent, or in transesterification reactions, this guide will help you diagnose and resolve incomplete reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research and drug development?

This compound is a versatile organic reagent with the chemical formula C₁₄H₁₂O₃. It is primarily used as:

  • A benzylating agent: For the introduction of a benzyl group to protect alcohols, phenols, and amines.[1][2]

  • A reagent in transesterification reactions: To synthesize other carbonates.[1]

  • A precursor for carbamate synthesis: Reacting with primary or secondary amines to form N-benzyl-protected amines.[2]

Q2: My reaction with this compound is incomplete, showing significant amounts of starting material on my TLC plate. What are the common causes?

Incomplete reactions can stem from several factors:

  • Insufficient reaction time or temperature: The reaction may not have reached equilibrium or the activation energy barrier is not being overcome.[3]

  • Catalyst deactivation: The catalyst, if used, may be poisoned by impurities or have lost its activity.[1]

  • Poor quality of reagents: this compound or other reactants may have degraded or contain impurities.

  • Suboptimal solvent choice: The solvent may not be suitable for the reaction, affecting solubility or reactivity.

  • Presence of moisture: Water can hydrolyze this compound or deactivate certain catalysts.[1]

Q3: I am observing the formation of multiple unexpected spots on my TLC. What are the likely side products in reactions involving this compound?

Common side products can include:

  • Phenol and benzyl alcohol: From the hydrolysis or decomposition of this compound.[1]

  • Dibenzyl ether or diphenyl ether: From side reactions at elevated temperatures.

  • Over-benzylation products: In reactions with amines, dibenzylation can occur, especially with an excess of this compound.

  • Benzyl N-phenylcarbamate: In reactions with primary amines, further reaction with the phenoxide leaving group can sometimes occur under specific conditions.

Q4: How can I effectively monitor the progress of my reaction with this compound?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress.[4] A typical procedure involves:

  • Spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.[4]

  • Eluting the plate with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[5]

  • Visualizing the spots under UV light or by using a staining agent.[5] The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.[4]

Troubleshooting Guides

Issue 1: Low to No Product Formation
Potential Cause Recommended Solution
Inactive or Insufficient Catalyst - Use a fresh batch of catalyst. For transesterification, consider Lewis acids like titanium(IV) butoxide or zinc-based catalysts.[1][6] - Increase catalyst loading incrementally.
Low Reaction Temperature - Gradually increase the reaction temperature while monitoring the reaction by TLC to avoid byproduct formation.[3]
Insufficient Reaction Time - Extend the reaction time and continue to monitor by TLC until the starting material is consumed.[3]
Poor Reagent Quality - Ensure this compound and other reactants are pure and anhydrous. Consider purification of starting materials if necessary.
Presence of Moisture - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Issue 2: Reaction Stalls or Remains Incomplete
Potential Cause Recommended Solution
Reversible Reaction Equilibrium - If a volatile byproduct is formed (e.g., phenol), consider performing the reaction under vacuum or with a nitrogen stream to drive the equilibrium forward.[1]
Poor Solubility of Reactants - Choose a solvent in which all reactants are fully soluble at the reaction temperature. For reactions with amines, polar aprotic solvents like DMF or DMSO can be effective.[2]
Steric Hindrance - If the substrate is sterically hindered, a higher reaction temperature or a more active catalyst may be required.
Incorrect Stoichiometry - Re-evaluate the stoichiometry of your reactants. An excess of one reactant may be necessary to drive the reaction to completion.
Issue 3: Formation of Multiple Products / Low Purity
Potential Cause Recommended Solution
Over-benzylation of Amines - Use a stoichiometric amount or a slight excess of this compound. Add the this compound slowly to the reaction mixture.
Decomposition of Reagents or Products - Avoid excessive heating. Optimize the reaction temperature by running small-scale trials at different temperatures.
Side Reactions with Solvent - Ensure the solvent is inert under the reaction conditions.
Inefficient Work-up Procedure - During work-up, wash the organic layer with a suitable aqueous solution (e.g., sodium bicarbonate to remove acidic impurities, or a mild acid to remove basic impurities).[3] - Use brine to break up emulsions.[3]
Co-eluting Impurities - If purification by column chromatography is difficult, consider recrystallization or distillation of the product.

Data Presentation

Table 1: Effect of Catalyst on the Yield of Diphenyl Carbonate from Transesterification of Dimethyl Carbonate and Phenol (A Model for Carbonate Synthesis)

CatalystPhenol Conversion (%)Diphenyl Carbonate Selectivity (%)Reference
C₆₀-doped TiO₂Not specifiedHigh[1]
MoO₃/SiO₂Not specified~17% (DPC yield)[6]
V₂O₅42Not specified (total yield 40.1%)[6]
15.2wt% PbO-ZrO₂76.6 (MPC conversion)99.3[6]

Note: This data is for a related transesterification reaction and serves to illustrate the significant impact of catalyst choice on reaction outcomes.

Table 2: Conditions for Carbamate Formation using this compound with Polyamines

AmineSolventEquivalents of this compound per Primary AmineYield (%)Reference
DiethylenetriamineCH₂Cl₂1.172[2]
SpermidineDMF1.178[2]

Experimental Protocols

Protocol 1: General Procedure for N-Benzylation of a Primary Amine
  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., CH₂Cl₂ or DMF).[2]

  • Reagent Addition: Add this compound (1.1 equivalents per primary amino group) to the solution.[2]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, dissolve benzyl alcohol (1.0 mol) and pyridine (100 mL) in dichloromethane (175 mL).[2]

  • Reagent Addition: Add phenyl chloroformate (1.0 mol) dropwise over 1 hour.[2]

  • Reaction: Stir the reaction mixture for an additional 3 hours.[2]

  • Work-up: Add water (250 mL). Separate the organic phase and wash it with aqueous H₂SO₄ (2 M; 2 x 250 mL) and then with water.[2]

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation to yield a colorless liquid (typical yield ~79%).[2]

Mandatory Visualizations

reaction_troubleshooting start Incomplete Reaction with This compound check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst (Activity, Loading) start->check_catalyst side_reactions Analyze for Side Products (TLC, NMR) start->side_reactions optimize_reagents Purify/Replace Reagents check_reagents->optimize_reagents Issue Found optimize_conditions Increase Temp/Time Change Solvent check_conditions->optimize_conditions Issue Found optimize_catalyst Use Fresh Catalyst Increase Loading check_catalyst->optimize_catalyst Issue Found modify_workup Modify Work-up/ Purification side_reactions->modify_workup Impure Product complete Reaction Complete optimize_reagents->complete optimize_conditions->complete optimize_catalyst->complete modify_workup->complete

Caption: A logical workflow for troubleshooting incomplete reactions.

transesterification_mechanism cluster_base Base-Catalyzed Transesterification cluster_acid Acid-Catalyzed Transesterification b_start R'-OH + Base b_alkoxide R'-O⁻ (Alkoxide) b_start->b_alkoxide Deprotonation b_intermediate Tetrahedral Intermediate b_alkoxide->b_intermediate Nucleophilic Attack b_ester This compound b_ester->b_intermediate b_product New Carbonate + Phenoxide b_intermediate->b_product Elimination of Phenoxide a_start This compound + H⁺ a_protonated Protonated Carbonyl a_start->a_protonated Protonation a_intermediate Tetrahedral Intermediate a_protonated->a_intermediate Nucleophilic Attack a_alcohol R'-OH a_alcohol->a_intermediate a_product New Carbonate + Phenol + H⁺ a_intermediate->a_product Proton Transfer & Elimination of Phenol

Caption: Mechanisms for base- and acid-catalyzed transesterification.

References

Stability and storage conditions for benzyl phenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of benzyl phenyl carbonate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions.[1][2]

ParameterRecommendation
Temperature 2-8 °C.[1]
Atmosphere Store under an inert gas (e.g., nitrogen or argon).[2]
Light Protect from light. Store in a dark place.
Moisture Keep container tightly closed in a dry and well-ventilated place. This compound is sensitive to moisture.[2]
Purity ≥ 97% (GC).[1]

Q2: What are the known degradation pathways for this compound?

A2: this compound is susceptible to degradation primarily through hydrolysis and thermal decomposition.[3]

  • Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form benzyl alcohol and phenol. The presence of a benzyl group can accelerate the rate of hydrolysis compared to other alkyl carbonates.[3]

  • Thermal Decomposition: When heated, especially in the presence of catalysts, this compound can undergo decarboxylation to form benzyl phenyl ether and carbon dioxide.[3] This decomposition follows first-order kinetics and is thought to proceed through the cleavage of the aralkyl-oxygen bond.[3]

Q3: What are the expected degradation products of this compound?

A3: The primary degradation products depend on the stress conditions:

Stress ConditionPrimary Degradation Products
Acidic/Basic Hydrolysis Benzyl alcohol, Phenol.[3]
Thermal Stress Benzyl phenyl ether, Carbon dioxide, Phenol, Toluene.[3]
Oxidative Stress Phenols, Benzyl alcohol derivatives.
Photolytic Stress Phenol, Benzyl alcohol, Toluene, Carbon dioxide.[3]

Q4: Is this compound sensitive to light?

A4: While specific photostability studies on this compound are not extensively available, aromatic compounds, in general, can be susceptible to photodegradation. It is plausible that exposure to UV or visible light could lead to the cleavage of the carbonate linkage.[3] Therefore, it is recommended to store the compound protected from light.

Troubleshooting Guides

Issue 1: Unexpectedly low assay or presence of impurities in a newly opened bottle.

  • Possible Cause: Improper storage or shipping conditions may have led to degradation. The material is sensitive to moisture and elevated temperatures.[2]

  • Troubleshooting Steps:

    • Verify the storage conditions of the container.

    • Analyze the material using a suitable analytical technique (e.g., HPLC or GC-MS) to identify and quantify impurities.

    • Compare the impurity profile with known degradation products (benzyl alcohol, phenol, benzyl phenyl ether).

    • If significant degradation is observed, contact the supplier with your analytical data.

Issue 2: Inconsistent results or poor yield in reactions involving this compound.

  • Possible Cause: The purity of the this compound may have been compromised due to gradual degradation. Hydrolysis to benzyl alcohol and phenol can introduce nucleophiles that may interfere with your reaction.

  • Troubleshooting Steps:

    • Re-analyze the purity of your this compound stock.

    • If impurities are detected, consider purifying the reagent by distillation under reduced pressure.

    • Ensure your reaction setup is anhydrous, as the compound is moisture-sensitive.[2]

Issue 3: Appearance of unknown peaks in chromatograms during stability studies.

  • Possible Cause: Formation of secondary degradation products or interaction with excipients or container materials.

  • Troubleshooting Steps:

    • Characterize the unknown peaks using mass spectrometry (MS) to identify their molecular weights and fragmentation patterns.

    • Compare the observed masses with potential secondary degradation products or reaction products with other components in your formulation.

    • Conduct forced degradation studies on the pure compound to confirm the identity of degradation products under specific stress conditions.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach for conducting forced degradation studies on this compound to identify potential degradation products and develop a stability-indicating analytical method.[4][5][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the mixture at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the mixture at room temperature or slightly elevated temperature for a specified period.

    • Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for up to 24 hours.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at an elevated temperature (e.g., 70°C) for a specified period.

    • Also, reflux a solution of the compound.

    • After the specified time, dissolve the solid sample in a suitable solvent and dilute for analysis. Analyze the refluxed solution directly after dilution.

  • Photodegradation:

    • Expose a solution of this compound (e.g., in methanol) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after exposure.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV or GC-MS.

Protocol 2: Suggested Starting Method for HPLC-UV Analysis

This is a general-purpose starting method and should be optimized and validated for your specific application.

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable ratio of A:B (e.g., 60:40), and gradually increase the percentage of B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm and 254 nm
Injection Volume 10 µL

Visualizations

Stability_Factors BPC Benzyl Phenyl Carbonate Degradation Degradation BPC->Degradation Storage Proper Storage BPC->Storage Stable Stable Compound Storage->Stable Temp Temperature Temp->Degradation Moisture Moisture Moisture->Degradation Light Light Light->Degradation pH pH (Acid/Base) pH->Degradation Oxidants Oxidizing Agents Oxidants->Degradation

Caption: Factors influencing the stability of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_purity 1. Analyze Purity of This compound (e.g., HPLC, GC-MS) start->check_purity is_pure Is Purity >97%? check_purity->is_pure purify 2. Purify Reagent (e.g., Distillation) is_pure->purify No check_conditions 3. Review Experimental Conditions is_pure->check_conditions Yes purify->check_purity is_anhydrous Are conditions anhydrous? check_conditions->is_anhydrous dry_solvents 4. Use Anhydrous Solvents and Inert Atmosphere is_anhydrous->dry_solvents No troubleshoot_other 5. Investigate Other Reaction Parameters is_anhydrous->troubleshoot_other Yes dry_solvents->troubleshoot_other end Problem Resolved troubleshoot_other->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathways BPC This compound hydrolysis Hydrolysis (Acid or Base, H₂O) BPC->hydrolysis thermal Thermal Decomposition (Heat, Catalyst) BPC->thermal benzyl_alcohol Benzyl Alcohol hydrolysis->benzyl_alcohol phenol Phenol hydrolysis->phenol ether Benzyl Phenyl Ether thermal->ether co2 Carbon Dioxide thermal->co2

Caption: Major degradation pathways of this compound.

References

Managing nucleophilic attack at the benzylic vs. carbonyl carbon

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing chemoselectivity in reactions involving nucleophilic attack at benzylic versus carbonyl carbons. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals control reaction outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: What are the fundamental principles governing whether a nucleophile attacks the benzylic position versus the carbonyl carbon?

The selectivity of a nucleophilic attack on a substrate containing both a benzylic position (a carbon atom attached to a benzene ring) and a carbonyl group is primarily governed by a combination of electronic effects, steric hindrance, and the nature of the nucleophile and electrophile, often explained by the Hard and Soft Acids and Bases (HSAB) principle.[1][2]

  • Electronic Effects : The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond, where the oxygen atom withdraws electron density.[3][4] This makes the carbonyl carbon a "hard" electrophile. The benzylic position's reactivity depends on the presence of a leaving group; if present, it can be attacked in an SN1 or SN2 fashion. A benzylic carbocation (SN1 pathway) is stabilized by resonance with the benzene ring.[5][6][7]

  • Steric Hindrance : Bulky groups around either the carbonyl carbon or the benzylic position can physically block the nucleophile's approach.[4][8][9][10] Aldehydes are generally more reactive towards nucleophilic addition than ketones because they are less sterically hindered.[8][10]

  • HSAB Principle : This theory is a powerful tool for predicting selectivity.[1][2][11]

    • Hard nucleophiles (e.g., Grignard reagents, organolithiums, hydride from NaBH₄) are small, highly charged, and not very polarizable. They prefer to react with hard electrophiles , like the electron-deficient carbonyl carbon.[1][2][12] This interaction is primarily driven by electrostatic attraction.[1]

    • Soft nucleophiles (e.g., organocuprates, thiolates, iodide ions) are larger, have a lower charge density, and are more polarizable. They tend to react with soft electrophiles , such as the benzylic carbon in an SN2 reaction.[1][2][12] This interaction is governed by orbital overlap.[1]

FAQ 2: My reaction is giving a mixture of products. How can I favor attack at the carbonyl carbon?

To favor nucleophilic addition at the carbonyl carbon, you should choose reagents and conditions that enhance the "hard" nature of the interaction.

  • Use a Hard Nucleophile : Employ organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li). For reductions, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are classic hard hydride donors.[13]

  • Low Temperatures : Running the reaction at low temperatures (e.g., -78 °C) often increases selectivity by favoring the pathway with the lower activation energy, which is typically the kinetically controlled addition to the carbonyl.

  • Lewis Acid Catalysis : Adding a Lewis acid (e.g., CeCl₃ in the Luche reduction) can coordinate to the carbonyl oxygen. This coordination increases the electrophilicity and "hardness" of the carbonyl carbon, making it a more attractive target for nucleophiles.[3]

FAQ 3: How can I promote a selective nucleophilic attack at the benzylic position?

To favor substitution at the benzylic position, conditions should be chosen to facilitate either an SN1 or SN2 reaction, depending on the substrate.

  • Use a Soft Nucleophile : Reagents like organocuprates (R₂CuLi), cyanides, or thiolates are soft nucleophiles and will preferentially attack the softer benzylic carbon in an SN2-type reaction.[14]

  • Choose a Good Leaving Group : The benzylic position must have a good leaving group (e.g., a halide like Br⁻ or a tosylate, -OTs). The reaction rate is highly dependent on the quality of the leaving group.[5][6]

  • Solvent Choice :

    • For an SN2 reaction (favored with soft nucleophiles), use a polar aprotic solvent (e.g., acetone, DMSO) to enhance the nucleophile's strength.[6]

    • For an SN1 reaction , use a polar protic solvent (e.g., water, ethanol) to stabilize the benzylic carbocation intermediate.[6] This pathway is favored for tertiary, allylic, or benzylic carbons where the carbocation is relatively stable.[5][6]

Troubleshooting Guides

Guide 1: Poor Selectivity in the Reduction of an α-Aryl Ketone

Problem : You are attempting to reduce an α-aryl ketone (e.g., 2-phenyl-3-pentanone) to the corresponding alcohol, but you are also observing products from the reduction of the aryl ring or cleavage of the benzylic C-C bond.

Analysis : The choice of reducing agent is critical. Strong, non-selective reducing agents can lead to over-reduction. The goal is to selectively reduce the ketone (a hard electrophile).

Solution Pathway :

G Start Start: Poor Selectivity in α-Aryl Ketone Reduction CheckReagent What reducing agent is being used? Start->CheckReagent HardReagent Use a Hard Hydride Donor (e.g., NaBH₄) CheckReagent->HardReagent LiAlH₄ or other harsh reagent CheckConditions Are reaction conditions optimized? CheckReagent->CheckConditions NaBH₄ or similar HardReagent->CheckConditions SoftReagent Consider a softer or bulkier reagent if over-reduction persists LowTemp Perform reaction at low temperature (0 °C to -78 °C) CheckConditions->LowTemp No Success Success: Selective Carbonyl Reduction CheckConditions->Success Yes Luche Add Lewis Acid (CeCl₃) (Luche Reduction Conditions) LowTemp->Luche Selectivity still low LowTemp->Success Selectivity improves Luche->Success

Recommendations & Protocol :

ConditionRecommended ChangeRationale
Reagent Switch from LiAlH₄ to NaBH₄.NaBH₄ is a milder, "harder" reducing agent, more selective for aldehydes and ketones.
Temperature Run the reaction at 0 °C or lower.Reduces the kinetic energy of the system, enhancing selectivity for the thermodynamically favored product.
Additives Employ Luche reduction conditions (NaBH₄, CeCl₃·7H₂O).The cerium salt coordinates to the carbonyl, increasing its electrophilicity and directing the hydride attack.[3]
Experimental Protocol: Selective Luche Reduction of 2-Phenylacetophenone
  • Setup : To a solution of 2-phenylacetophenone (1.0 eq) in methanol (0.1 M) at 0 °C in a round-bottom flask, add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq).

  • Stirring : Stir the resulting slurry for 15 minutes at 0 °C.

  • Reduction : Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 5 minutes, ensuring the temperature does not rise above 5 °C.

  • Monitoring : Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

  • Quenching : Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2.

  • Extraction : Extract the product with ethyl acetate (3x volumes).

  • Workup : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography to yield the desired alcohol.

Guide 2: Unwanted Carbonyl Attack by a Soft Nucleophile

Problem : You are attempting an SN2 reaction at a benzylic halide using a soft nucleophile (e.g., a cuprate or thiolate), but are observing a significant amount of byproduct from the nucleophile attacking the carbonyl group on the same molecule.

Analysis : Even soft nucleophiles can attack hard electrophiles if the conditions are not optimal or if the carbonyl is particularly reactive. The goal is to maximize the "soft-soft" interaction while minimizing the "soft-hard" interaction.

HSAB Interaction Diagram :

G cluster_nuc Nucleophiles cluster_elec Electrophilic Sites HardNuc Hard Nucleophile (e.g., R-Li, NaBH₄) HardElec Hard Electrophile (Carbonyl Carbon) HardNuc->HardElec Favored (Electrostatic) SoftElec Soft Electrophile (Benzylic Carbon) HardNuc->SoftElec Disfavored SoftNuc Soft Nucleophile (e.g., R₂CuLi, RS⁻) SoftNuc->HardElec Disfavored (Observed Side Reaction) SoftNuc->SoftElec Favored (Orbital Overlap)

Recommendations :

ParameterRecommended ChangeRationale
Solvent Use a less polar, aprotic solvent like THF or diethyl ether instead of more polar ones like DMF or DMSO.Highly polar solvents can stabilize charged intermediates, potentially lowering the barrier for carbonyl attack.
Counter-ion If using a thiolate, ensure the counter-ion is "soft" (e.g., Cs⁺ instead of Li⁺).A softer counter-ion is less likely to coordinate with and activate the carbonyl oxygen.
Protection Temporarily protect the carbonyl group as an acetal or ketal.This strategy completely removes the carbonyl as a reactive site. The protecting group can be removed under acidic conditions after the benzylic substitution is complete.
Experimental Protocol: Protection-Substitution-Deprotection Sequence
  • Protection :

    • Dissolve the starting keto-halide (1.0 eq) in toluene (0.2 M).

    • Add ethylene glycol (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor by TLC until starting material is consumed.

    • Cool, wash with saturated sodium bicarbonate solution, dry the organic layer, and concentrate to obtain the protected substrate.

  • Benzylic Substitution :

    • Dissolve the protected substrate in a suitable aprotic solvent (e.g., THF).

    • Cool to the appropriate temperature (e.g., 0 °C or -78 °C).

    • Slowly add the soft nucleophile (e.g., lithium diphenylcuprate, 1.2 eq).

    • Allow the reaction to proceed to completion as monitored by TLC.

    • Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract, dry, and purify as necessary.

  • Deprotection :

    • Dissolve the purified product in a mixture of acetone and water (e.g., 4:1 v/v).

    • Add a catalytic amount of a strong acid (e.g., 1 M HCl or p-TsOH).

    • Stir at room temperature or with gentle heating until the protecting group is removed (monitor by TLC).

    • Neutralize the acid, extract the final product, dry, and purify.

References

Technical Support Center: Catalyst Selection for Benzyl Phenyl Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzyl phenyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are:

  • Phosgene-based synthesis: This traditional two-step method involves the reaction of phenol with phosgene to produce phenyl chloroformate, which is then reacted with benzyl alcohol.[1] While established, this method involves the highly toxic and corrosive phosgene gas.[1]

  • Transesterification: This is a greener alternative that avoids the use of phosgene.[1] A common approach is the transesterification of a readily available carbonate, such as diphenyl carbonate or dimethyl carbonate, with benzyl alcohol.[1] This method is catalyzed by either acid or base catalysts.[1]

  • Direct synthesis from CO2: An emerging sustainable method involves the reaction of phenol, benzyl bromide, and carbon dioxide.[1]

Q2: I am experiencing a low yield in my transesterification reaction. What are the potential causes and solutions?

A2: Low yields in the transesterification synthesis of this compound can stem from several factors:

  • Equilibrium Limitations: Transesterification is often a reversible reaction. To drive the reaction towards the product, consider using an excess of one reactant (e.g., benzyl alcohol) or removing the byproduct (e.g., phenol if starting from diphenyl carbonate) from the reaction mixture, for instance, by distillation.

  • Catalyst Inactivity: The catalyst may be deactivated by impurities, moisture, or may have lost activity over time. Ensure you are using a fresh or properly activated catalyst. For heterogeneous catalysts, regeneration procedures may be necessary.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. If the temperature is too low, the reaction rate will be slow. If it is too high, side reactions or catalyst degradation may occur. Optimize these parameters based on the specific catalyst being used.

  • Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired product.

Q3: What are the common side reactions to be aware of during the synthesis of this compound via transesterification?

A3: When synthesizing this compound via transesterification, particularly from a dialkyl carbonate like dimethyl carbonate and phenol/benzyl alcohol, a potential side reaction is the formation of ethers, such as anisole (methoxybenzene) or benzyl methyl ether.[2] This occurs through a competing nucleophilic substitution pathway.[1] In the transesterification of diphenyl carbonate with benzyl alcohol, the formation of dibenzyl carbonate and the self-condensation of benzyl alcohol can also occur.

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproduct formation, consider the following:

  • Catalyst Selection: The choice of catalyst can significantly influence selectivity. Some catalysts may favor the desired transesterification over competing side reactions.

  • Temperature Control: Operating at an optimal temperature can help to minimize side reactions that may have higher activation energies.

  • Reactant Stoichiometry: Adjusting the molar ratio of the reactants can also influence the product distribution.

Q5: How do I choose between a homogeneous and a heterogeneous catalyst?

A5: The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your process:

  • Homogeneous Catalysts: These are soluble in the reaction medium and are often highly active and selective. However, their separation from the product mixture can be challenging and costly.[2]

  • Heterogeneous Catalysts: These are in a different phase from the reaction mixture (typically solid catalysts in a liquid-phase reaction). Their primary advantage is ease of separation and recyclability.[1][3] However, they may sometimes exhibit lower activity or be more prone to deactivation than their homogeneous counterparts.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst- Ensure the catalyst is fresh and has not been deactivated by moisture or impurities.- For heterogeneous catalysts, consider a regeneration step (e.g., calcination).
Insufficient reaction temperature or time- Gradually increase the reaction temperature while monitoring for side product formation.- Extend the reaction time and monitor progress using techniques like TLC or GC.
Poor mixing (for heterogeneous catalysts)- Ensure efficient stirring to maximize contact between the reactants and the catalyst surface.
Low Selectivity (High byproduct formation) Suboptimal reaction temperature- Optimize the reaction temperature; higher temperatures can sometimes favor side reactions.
Incorrect catalyst- The chosen catalyst may favor side reactions. Screen different types of catalysts (e.g., Lewis acids vs. bases).
Unfavorable reactant ratio- Experiment with different molar ratios of reactants.
Catalyst Deactivation Poisoning by impurities in reactants or solvent- Purify reactants and ensure the use of anhydrous solvents.
Coking or fouling of the catalyst surface- For heterogeneous catalysts, a regeneration procedure involving calcination to burn off carbon deposits may be effective.[2]
Leaching of active species (for supported catalysts)- Consider using a catalyst with a more stable support or modifying the reaction conditions to minimize leaching.
Difficulty in Product Isolation Emulsion formation during workup- Add brine to the aqueous layer to help break the emulsion.
Co-distillation or similar boiling points of product and starting materials- Utilize column chromatography for purification if distillation is ineffective.

Data Presentation: Catalyst Performance in Analogous Transesterification Reactions

Disclaimer: The following data is for the synthesis of diphenyl carbonate (DPC) from dimethyl carbonate (DPC) and phenol, which is a well-studied analogous reaction to the synthesis of this compound. The catalyst performance data can provide valuable insights for selecting catalysts for this compound synthesis.

Table 1: Performance of Various Heterogeneous Catalysts in the Synthesis of Diphenyl Carbonate (DPC)

CatalystSupportReaction Temperature (°C)Reaction Time (h)Phenol Conversion (%)DPC Yield (%)Reference
PbO-ZrO₂-2002.5-99.3 (selectivity)[2]
Pb-Zn composite oxide----45.6[2]
V₂O₅--942.040.1 (total yield of MPC and DPC)[2]
MgO nanosheets-18013-95.7 (selectivity)[2]
Ti-HMS-17510-10.77 (total yield of MPC and DPC)[2]
MoO₃SiO₂---17.0[2]

Table 2: Performance of Homogeneous Catalysts in the Synthesis of Diphenyl Carbonate (DPC)

CatalystReaction Temperature (°C)Phenol Conversion (%)DPC Selectivity (%)Reference
Lead acetate trihydrate-24.823.5[2]
Titanium tetrabutoxide180-93.0[2]
Dichlorodi(cyclopentadienyl)titanium150-18046.854.9[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Phenyl Chloroformate (Phosgene-based route)

This protocol describes a common laboratory-scale synthesis of this compound from phenyl chloroformate and benzyl alcohol.[4]

Materials:

  • Phenyl chloroformate

  • Benzyl alcohol

  • Pyridine

  • Dichloromethane (anhydrous)

  • Sulfuric acid (dilute aqueous solution)

  • Water

  • Sodium sulfate (anhydrous)

Procedure:

  • In a flask equipped with a stirrer and an addition funnel, dissolve benzyl alcohol in anhydrous dichloromethane.

  • Add pyridine to the solution and cool the mixture in an ice bath.

  • Slowly add phenyl chloroformate dropwise to the stirred mixture.

  • After the addition is complete, allow the reaction to stir for an additional hour at room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with dilute sulfuric acid and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Protocol 2: General Procedure for Transesterification of Diphenyl Carbonate with Benzyl Alcohol

This is a generalized protocol for the synthesis of this compound via transesterification, based on similar reactions for other carbonates.[5]

Materials:

  • Diphenyl carbonate

  • Benzyl alcohol

  • Catalyst (e.g., Zinc (II) acetylacetonate, Titanium (IV) butoxide, or a heterogeneous catalyst like PbO/ZrO₂)

  • Inert solvent (optional, e.g., toluene, xylene)

  • Apparatus for distillation (to remove phenol byproduct)

Procedure:

  • Charge a reaction vessel equipped with a stirrer, a thermometer, and a distillation setup with diphenyl carbonate, benzyl alcohol (a slight excess may be beneficial), and the chosen catalyst.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired reaction temperature (typically 150-200°C).

  • Continuously remove the phenol byproduct by distillation to drive the equilibrium towards the formation of this compound.

  • Monitor the reaction progress by techniques such as TLC, GC, or NMR.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a homogeneous catalyst is used, it may need to be quenched or removed through an appropriate workup procedure (e.g., washing with a mild acid or base). If a heterogeneous catalyst is used, it can be removed by filtration.

  • The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

Synthesis_Pathways cluster_0 Phosgene Route cluster_1 Transesterification Route Phenol_phosgene Phenol PhenylChloroformate Phenyl Chloroformate Phenol_phosgene->PhenylChloroformate Phosgene Phosgene Phosgene->PhenylChloroformate BenzylPhenylCarbonate_phosgene This compound PhenylChloroformate->BenzylPhenylCarbonate_phosgene BenzylAlcohol_phosgene Benzyl Alcohol BenzylAlcohol_phosgene->BenzylPhenylCarbonate_phosgene DiphenylCarbonate Diphenyl Carbonate BenzylPhenylCarbonate_trans This compound DiphenylCarbonate->BenzylPhenylCarbonate_trans BenzylAlcohol_trans Benzyl Alcohol BenzylAlcohol_trans->BenzylPhenylCarbonate_trans Catalyst_trans Catalyst Catalyst_trans->BenzylPhenylCarbonate_trans Phenol_byproduct Phenol (byproduct) BenzylPhenylCarbonate_trans->Phenol_byproduct

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield or No Product CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckConditions Are reaction conditions (T, t) optimal? CheckCatalyst->CheckConditions Yes SolutionCatalyst Use fresh/activated catalyst. Consider catalyst type. CheckCatalyst->SolutionCatalyst No CheckEquilibrium Is the reaction at equilibrium? CheckConditions->CheckEquilibrium Yes SolutionConditions Optimize temperature and time. Monitor reaction progress. CheckConditions->SolutionConditions No CheckPurity Are reactants pure? CheckEquilibrium->CheckPurity Yes SolutionEquilibrium Remove byproduct. Use excess reactant. CheckEquilibrium->SolutionEquilibrium No SolutionPurity Purify reactants. CheckPurity->SolutionPurity No

Caption: Troubleshooting workflow for low reaction yield.

References

Preventing hydrolysis of benzyl phenyl carbonate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of benzyl phenyl carbonate during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the reaction of phenyl chloroformate with benzyl alcohol. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[1][2] The use of anhydrous solvents is critical to prevent the hydrolysis of the highly reactive phenyl chloroformate.[3]

Q2: Why is preventing hydrolysis so important during the synthesis of this compound?

A2: Hydrolysis is a significant side reaction that can substantially lower the yield of this compound. The starting material, phenyl chloroformate, is highly susceptible to hydrolysis, which converts it to phenol and hydrochloric acid.[3][4] Additionally, the this compound product itself can undergo hydrolysis, particularly under basic or acidic conditions, to yield benzyl alcohol, phenol, and carbon dioxide. The benzyl group has been shown to accelerate the rate of hydrolysis compared to other alkyl carbonates.[3]

Q3: What are the key signs of hydrolysis during the synthesis and workup?

A3: Signs of significant hydrolysis include a lower than expected yield of the final product, the presence of phenol as a significant impurity in the crude product, and the evolution of gas (carbon dioxide) during basic workup steps. Analytical techniques such as Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy of the crude product can confirm the presence of starting materials and hydrolysis byproducts.

Q4: What is the role of the base in the synthesis of this compound?

A4: The base, typically a tertiary amine like pyridine, plays a crucial role in scavenging the hydrochloric acid (HCl) that is generated during the reaction between phenyl chloroformate and benzyl alcohol.[1][2] By neutralizing the acid, the base prevents the protonation of the benzyl alcohol, which would render it non-nucleophilic, and also minimizes acid-catalyzed hydrolysis of the product.

Q5: Are there alternative, greener methods for synthesizing this compound?

A5: Yes, research is exploring greener synthetic routes to reduce the reliance on hazardous reagents like phosgene (used to make phenyl chloroformate). One such approach is the direct synthesis from carbon dioxide (CO₂), an abundant and non-toxic C1 source. This method can involve the reaction of phenol, benzyl bromide, and CO₂.[3] Transesterification of diphenyl carbonate with benzyl alcohol is another potential pathway.[3]

Troubleshooting Guide

This guide addresses common issues related to the hydrolysis of this compound during its synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Hydrolysis of Phenyl Chloroformate: The starting material is highly sensitive to moisture.a. Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous grade solvents. Handle hygroscopic reagents in a glovebox or under a positive pressure of inert gas.b. Temperature Control: Perform the addition of phenyl chloroformate at a low temperature (e.g., 0 °C) to minimize its hydrolysis rate.
2. Incomplete Reaction: The reaction may not have gone to completion.a. Reaction Time: Ensure the reaction is stirred for a sufficient duration after the addition of phenyl chloroformate, as specified in the protocol (e.g., 1-3 hours).b. Monitoring: Monitor the reaction progress using TLC or GC to confirm the consumption of starting materials.
3. Hydrolysis of this compound during Workup: The product can hydrolyze under strongly acidic or basic conditions, especially in the presence of water.a. Use of Weak Base for Quenching: Use a mild base like saturated sodium bicarbonate solution to neutralize any remaining acid catalyst. Avoid using strong bases like sodium hydroxide.b. Cold Workup: Perform all aqueous washes with ice-cold solutions to slow down the kinetics of hydrolysis.c. Minimize Contact Time: Do not allow the organic and aqueous layers to remain in contact for extended periods during extractions.
Presence of Phenol Impurity in the Final Product 1. Hydrolysis of Phenyl Chloroformate or this compound: As mentioned above, water contamination is a primary cause.a. Strict Anhydrous Technique: Re-evaluate and improve the anhydrous conditions of the reaction.b. Efficient Workup: During the workup, wash the organic layer thoroughly with a cold, dilute base (e.g., sodium bicarbonate) to remove phenolic byproducts.
2. Inefficient Purification: The purification method may not be adequately separating the product from phenol.a. Vacuum Distillation: Purify the crude product by vacuum distillation. The boiling points of this compound (120-130 °C at 0.5 mmHg) and phenol (181.7 °C at atmospheric pressure) are sufficiently different to allow for good separation.[1]b. Column Chromatography: If distillation is not feasible, silica gel column chromatography can be used for purification.
Formation of Unexpected Byproducts 1. Reaction of Phenyl Chloroformate with Base: Pyridine can act as a nucleophilic catalyst, potentially leading to side reactions.a. Controlled Addition: Add the phenyl chloroformate dropwise to the mixture of benzyl alcohol and pyridine to ensure it reacts preferentially with the alcohol.b. Non-Nucleophilic Base: Consider using a non-nucleophilic base, such as a hindered amine, if side reactions with the base are suspected.
2. Dimerization or Polymerization: Under certain conditions, side reactions involving the starting materials can occur.a. Temperature Control: Maintain the recommended reaction temperature to avoid thermal decomposition or polymerization.b. High Purity Reagents: Use high-purity starting materials to avoid contaminants that could catalyze side reactions.

Experimental Protocols

Synthesis of this compound from Phenyl Chloroformate and Benzyl Alcohol

This protocol is adapted from a standard laboratory procedure and emphasizes measures to prevent hydrolysis.

Materials:

  • Phenyl Chloroformate (freshly distilled)

  • Benzyl Alcohol (anhydrous)

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • 2 M Sulfuric Acid (aqueous, cold)

  • Saturated Sodium Bicarbonate Solution (aqueous, cold)

  • Brine (saturated aqueous NaCl solution, cold)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, combine benzyl alcohol (1.0 equivalent), anhydrous pyridine (1.2 equivalents), and anhydrous dichloromethane.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add phenyl chloroformate (1.0 equivalent) dropwise from the dropping funnel over a period of 1 hour while stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of cold water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with cold 2 M sulfuric acid, cold water, cold saturated sodium bicarbonate solution, and finally with cold brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Yield Comparison for Different Synthesis Methods:

Synthesis MethodKey ReagentsTypical YieldReference
Phenyl Chloroformate and Benzyl AlcoholPhenyl Chloroformate, Benzyl Alcohol, Pyridine~91%[5]
TransesterificationDiphenyl Carbonate, Benzyl Alcohol, CatalystVaries with catalyst and conditions[3]
Direct Synthesis from CO₂Phenol, Benzyl Bromide, CO₂, CatalystUnder investigation[3]

Visualizing the Chemistry

Reaction Pathway for this compound Synthesis

G cluster_reactants Reactants cluster_products Products PC Phenyl Chloroformate BPC This compound PC->BPC + Benzyl Alcohol BA Benzyl Alcohol BA->BPC Py Pyridine (Base) PyHCl Pyridinium Hydrochloride Py->PyHCl + HCl

Caption: Synthesis of this compound from phenyl chloroformate and benzyl alcohol.

Mechanism of Base-Catalyzed Hydrolysis

G BPC This compound Intermediate Tetrahedral Intermediate BPC->Intermediate + OH⁻ (Nucleophilic Attack) OH Hydroxide Ion (OH⁻) OH->Intermediate BA Benzyl Alcohol Intermediate->BA Elimination of Benzyl Alcohol CarbonicAcid Unstable Carbonic Acid Derivative Intermediate->CarbonicAcid Elimination of Phenoxide Phenoxide Phenoxide Ion Phenol Phenol CarbonicAcid->Phenol + H⁺ CO2 Carbon Dioxide CarbonicAcid->CO2 Decarboxylation

Caption: Base-catalyzed hydrolysis of this compound.

Troubleshooting Workflow for Low Yield

G decision decision action action start Low Yield Observed check_hydrolysis Signs of Hydrolysis? start->check_hydrolysis improve_anhydrous Improve Anhydrous Conditions check_hydrolysis->improve_anhydrous Yes check_reaction Reaction Incomplete? check_hydrolysis->check_reaction No check_workup Optimize Workup improve_anhydrous->check_workup check_workup->check_reaction increase_time Increase Reaction Time/Temp check_reaction->increase_time Yes check_purity Impure Reagents? check_reaction->check_purity No increase_time->check_purity purify_reagents Purify/Replace Reagents check_purity->purify_reagents Yes end Yield Improved check_purity->end No purify_reagents->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Challenges in Scaling up Benzyl Phenyl Carbonate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the challenges and troubleshooting associated with the production of benzyl phenyl carbonate. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up this important chemical synthesis, from laboratory-scale experiments to larger production environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound, and which is most suitable for scale-up?

A1: There are three main synthesis routes for this compound: the traditional phosgene-based route, transesterification, and greener methods utilizing carbon dioxide (CO₂).

  • Phosgene-Based Route: This is a well-established two-step method. First, phenol reacts with phosgene to produce phenyl chloroformate. The phenyl chloroformate is then reacted with benzyl alcohol to yield this compound.[1] While effective, the high toxicity and corrosive nature of phosgene pose significant safety and environmental challenges, making it less suitable for large-scale production without specialized handling facilities.[2]

  • Transesterification: This non-phosgene route involves the reaction of a carbonate source, such as dimethyl carbonate (DMC) or diphenyl carbonate (DPC), with benzyl alcohol and phenol.[1][2] For instance, DPC can be transesterified with benzyl alcohol. To drive the reaction towards the desired product, the equilibrium often needs to be managed, for example, by removing one of the by-products.[2] This method is considered a greener alternative to the phosgene route.

  • CO₂-Based Routes: These emerging "green" methods use carbon dioxide as a C1 source. One approach involves the reaction of phenol, benzyl bromide, and CO₂.[1][2] While environmentally friendly, these methods are still under development to improve yields and optimize reaction conditions for industrial-scale production.

For scale-up, transesterification currently offers the best balance of safety, environmental considerations, and industrial viability.

Q2: What are the most common impurities encountered in this compound synthesis?

A2: Common impurities include unreacted starting materials such as benzyl alcohol and phenol, as well as side-products like benzyl phenyl ether.[1] The formation of dibenzyl carbonate can also occur, particularly in CO₂-based routes.[2] In the phosgene route, residual chlorinated compounds can be a concern.[2]

Q3: What are the recommended purification methods for this compound on a larger scale?

A3: The primary method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation) .[2] This is necessary because this compound has a high boiling point (120-130 °C at 0.5 mmHg) and can be susceptible to thermal decomposition at atmospheric pressure.[3] Before distillation, a workup procedure is typically employed, which includes washing the organic layer with a sodium bicarbonate solution to remove acidic impurities, followed by washing with water.[4]

Q4: What are the key safety considerations when handling this compound and its precursors?

A4: this compound is classified as a skin sensitizer and can cause serious eye damage.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. When using the traditional synthesis route, extreme caution must be taken with phosgene , which is a highly toxic and corrosive gas.[2] All reactions should be carried out in a well-ventilated fume hood.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound, particularly in the context of scaling up production.

Synthesis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low Reaction Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Equilibrium Limitation (Transesterification): The reversible nature of the reaction is limiting product formation. 3. Moisture Contamination: Water can hydrolyze reactive intermediates, such as phenyl chloroformate.[1] 4. Catalyst Deactivation: The catalyst may have lost its activity.1. Increase reaction time and/or temperature. Monitor reaction progress using techniques like TLC or GC. 2. Remove by-products as they form (e.g., using a Dean-Stark trap for water or distilling off a low-boiling alcohol). Use an excess of one reactant. 3. Ensure all reactants and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Use a fresh batch of catalyst or investigate catalyst regeneration methods.
Formation of Side-Products (e.g., Benzyl Phenyl Ether) 1. Reaction Temperature is Too High: High temperatures can favor side reactions. 2. Incorrect Stoichiometry: An improper ratio of reactants can lead to undesired pathways. 3. Catalyst Selectivity: The catalyst may not be selective enough for the desired reaction.1. Optimize the reaction temperature to favor the formation of this compound. 2. Carefully control the stoichiometry of the reactants. 3. Screen different catalysts to find one with higher selectivity.
Reaction Stalls or is Sluggish 1. Poor Mixing/Mass Transfer Limitations: In larger reactors, inefficient stirring can lead to localized concentration gradients and slow reaction rates. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.1. Improve agitation by using a more powerful overhead stirrer or optimizing the impeller design and speed. 2. Increase the catalyst loading, but be mindful of potential increases in side reactions and purification challenges.
Purification Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor Separation During Distillation 1. Insufficient Vacuum: The pressure is not low enough to achieve the desired boiling point separation. 2. Inefficient Fractionating Column: The column may not have enough theoretical plates for the separation. 3. Flooding or Weeping in the Column: Operating conditions are outside the optimal range for the packing material.1. Check the vacuum pump and ensure all connections are airtight. 2. Use a longer fractionating column or one with more efficient packing material. 3. Adjust the heat input and reflux ratio to ensure proper column operation. Consult troubleshooting guides for packed distillation columns for more detailed advice.[6][7]
Product Discoloration (Yellowing) 1. Thermal Decomposition: The product is degrading at the distillation temperature. 2. Presence of Impurities: Certain impurities may be degrading and causing discoloration.1. Ensure a sufficiently low vacuum is achieved to lower the boiling point. Do not distill to dryness. 2. Ensure the pre-distillation workup (e.g., washing with sodium bicarbonate) is thorough to remove impurities that could degrade upon heating.
Phase Separation Issues During Work-up 1. Emulsion Formation: Vigorous mixing of the organic and aqueous layers can lead to stable emulsions. 2. Similar Densities of Layers: The densities of the organic and aqueous phases may be too close for efficient separation.1. Gently invert the separatory funnel instead of shaking vigorously. Add brine to help break the emulsion. 2. Add more solvent to the organic phase to decrease its density or add brine to the aqueous phase to increase its density.

Data Presentation

Table 1: Comparison of this compound Synthesis Routes
Synthesis Route Key Reactants Typical Yield (Lab Scale) Key Advantages Key Disadvantages for Scale-up
Phosgene-Based Phenyl chloroformate, Benzyl alcohol, Pyridine~91%[2]High yield, well-established method.Extreme toxicity of phosgene, corrosive by-products (HCl), stringent safety requirements.[2]
Transesterification Diphenyl carbonate, Benzyl alcoholVaries (dependent on catalyst and conditions)Phosgene-free, greener alternative.Equilibrium limitations requiring by-product removal, potential for catalyst deactivation.
CO₂-Based Phenol, Benzyl bromide, CO₂, BaseVaries (often lower than other methods currently)Utilizes a renewable and non-toxic C1 source, environmentally friendly.[1][2]Lower yields, may require high pressure, technology is still under development for industrial scale.

Experimental Protocols

Detailed Methodology for Phosgene-Based Synthesis of this compound

This protocol is based on a literature procedure and has been reported to yield approximately 91% of the product on a laboratory scale.[2]

Materials:

  • Phenyl chloroformate (54.1 g, 500 mmol)

  • Benzyl alcohol (78.3 g, 500 mmol)

  • Dichloromethane (90 ml)

  • Pyridine (50 ml)

  • Water (125 ml)

  • Dilute Sulfuric Acid (2 M)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a 1 L flask equipped with a condenser and an addition funnel, combine benzyl alcohol, dichloromethane, and pyridine.

  • With stirring, add phenyl chloroformate dropwise to the mixture.

  • After the addition is complete, continue stirring the mixture for 1 hour.

  • Add water to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the phases.

  • Wash the organic phase twice with 125 ml portions of dilute sulfuric acid (2 M). Note: Brine may need to be added during the final wash to achieve good phase separation.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate in vacuo to obtain the crude product.

  • Purify the crude this compound by vacuum distillation to yield a colorless liquid.

Visualizations

experimental_workflow start Start: Combine Benzyl Alcohol, Dichloromethane, and Pyridine add_phcl Add Phenyl Chloroformate (dropwise) start->add_phcl react Stir for 1 Hour add_phcl->react add_water Add Water and Separate Phases react->add_water wash Wash Organic Phase with Dilute Sulfuric Acid add_water->wash dry Dry Organic Phase (Anhydrous Na2SO4) wash->dry filter Filter dry->filter concentrate Concentrate in Vacuo filter->concentrate distill Purify by Vacuum Distillation concentrate->distill end End: Pure Benzyl Phenyl Carbonate distill->end

Caption: Experimental workflow for the phosgene-based synthesis of this compound.

troubleshooting_low_yield problem Problem: Low Yield cause1 Incomplete Reaction? problem->cause1 cause2 Equilibrium Limitation? problem->cause2 cause3 Moisture Contamination? problem->cause3 solution1 Increase reaction time/temp. Monitor reaction progress. cause1->solution1 Yes solution2 Remove by-products. Use excess reactant. cause2->solution2 Yes solution3 Use anhydrous reagents/solvents. Use inert atmosphere. cause3->solution3 Yes

Caption: Troubleshooting logic for addressing low reaction yields.

scale_up_challenges scale_up Challenges in Scaling Up Production heat_transfer Heat Transfer - Exothermic/endothermic nature of the reaction - Maintaining uniform temperature in large reactors scale_up->heat_transfer mass_transfer Mass Transfer - Inefficient mixing leading to concentration gradients - Phase separation difficulties scale_up->mass_transfer safety Safety - Handling of hazardous materials (e.g., phosgene) - Runaway reaction potential scale_up->safety purification Purification - Maintaining high vacuum in large distillation columns - Increased potential for thermal decomposition with longer residence times scale_up->purification

Caption: Key challenges encountered during the scale-up of this compound production.

References

Technical Support Center: Optimizing Cleavage Reactions of Benzyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the cleavage reactions of benzyl phenyl carbonate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for cleaving this compound?

A1: The most common and effective methods for the cleavage of this compound are catalytic hydrogenolysis and acid-catalyzed cleavage. Catalytic hydrogenolysis is generally the milder method, involving the use of a palladium catalyst and a hydrogen source to selectively cleave the benzyl C-O bond.[1][2][3] Acidic cleavage, using strong acids like hydrogen bromide in acetic acid, is an alternative that is useful when the substrate is not compatible with hydrogenation.[1][4]

Q2: How do I choose the optimal catalyst for catalytic hydrogenolysis?

A2: Palladium on activated carbon (Pd/C) is the most frequently used catalyst for the hydrogenolysis of benzyl groups.[2][3][5] For substrates prone to side reactions or catalyst poisoning, other catalysts such as palladium on calcium carbonate (Lindlar's catalyst) or Pearlman's catalyst (Palladium hydroxide on carbon) may offer better results. Nickel-based catalysts have also been reported for similar ether cleavages but may require harsher conditions.[6]

Q3: What are common side reactions to be aware of during the cleavage of this compound?

A3: Common side reactions include:

  • Over-reduction: Hydrogenation of the phenyl rings can occur, especially at higher temperatures and pressures.[5]

  • Incomplete reaction: The reaction may stall before completion due to catalyst deactivation or insufficient hydrogen supply.

  • Alkylation: In acidic cleavage, the released benzyl carbocation can alkylate other nucleophilic sites on the substrate or in the reaction mixture.[7][8][9] The use of scavengers can mitigate this.

  • Repolymerization: Under certain conditions, cleavage products can react with each other or the starting material.[10][11]

Q4: Can I use transfer hydrogenolysis for this reaction?

A4: Yes, transfer hydrogenolysis is a viable and often safer alternative to using hydrogen gas. A hydrogen donor, such as ammonium formate, formic acid, or cyclohexene, is used in conjunction with a palladium catalyst. This method can be particularly advantageous for small-scale reactions where handling hydrogen gas is inconvenient.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Incomplete Reaction / Low Conversion 1. Inactive or poisoned catalyst.[12] 2. Insufficient hydrogen pressure or poor mixing. 3. Steric hindrance around the carbonate group. 4. Low reaction temperature.1. Use fresh, high-quality catalyst. If catalyst poisoning is suspected (e.g., by sulfur-containing compounds), consider a more robust catalyst or pre-treat the substrate. 2. Increase hydrogen pressure and ensure vigorous stirring to improve mass transfer.[12] 3. Increase catalyst loading and/or reaction time. Consider a more active catalyst like Pearlman's catalyst. 4. Gradually increase the reaction temperature, monitoring for side product formation.
Formation of Side Products (e.g., ring hydrogenation) 1. Reaction temperature or pressure is too high.[5] 2. Catalyst is too active.1. Optimize the reaction at a lower temperature and pressure. Mild conditions are preferable for selective hydrogenolysis.[5] 2. Switch to a less active catalyst, for example, palladium on calcium carbonate.
Product Degradation during Acidic Cleavage 1. Acid is too concentrated or the reaction time is too long. 2. Presence of acid-sensitive functional groups. 3. Alkylation side reactions from the benzyl carbocation.[7][8][9]1. Use the minimum effective concentration of acid and monitor the reaction closely to avoid prolonged exposure. 2. If the substrate has acid-labile groups, consider catalytic hydrogenolysis instead. 3. Add a scavenger, such as anisole, thioanisole, or cresol, to the reaction mixture to trap the benzyl carbocation.[8][13]
Difficulty in Product Isolation 1. Emulsion formation during workup. 2. Co-elution of product with byproducts during chromatography.1. Break emulsions by adding brine or filtering through a pad of Celite®. 2. Optimize the mobile phase for chromatography. Consider derivatization of the product or byproduct to alter its polarity.

Data Presentation

Table 1: Comparison of Catalysts for Benzyl Phenyl Ether Cleavage (Model for this compound)

CatalystTemperature (°C)H₂ Pressure (MPa)Time (h)Conversion (%)Toluene Yield (%)Phenol Yield (%)Reference
Pd/AC250.12High--[5]
Pd/AC1201210098.494.5[5]
Ru/AC12012Lower than Pd/AC--[5]
Ni/AC12012Lower than Pd/AC--[5]
NiMoPS300261003030[14]
NiMoPR300261004314[14]
ZrP-Pd/C200--85.7-47.3 (selectivity)[10][11]

Note: Data is for benzyl phenyl ether, a close analog of this compound, and serves as a good starting point for optimization.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Pd/C
  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate (10-20 mL per mmol of substrate).[2][4]

  • Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-3 bar) or use a hydrogen-filled balloon for atmospheric pressure reactions.[3]

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Quench the catalyst on the Celite pad with water before disposal.[4]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization if necessary.

Protocol 2: Acid-Catalyzed Cleavage using HBr in Acetic Acid
  • Reaction Setup: Dissolve this compound (1.0 eq) in 33% (w/w) hydrogen bromide in acetic acid (5-10 mL per mmol of substrate) at room temperature. If side reactions are a concern, consider adding a scavenger like anisole (1-2 eq).[4]

  • Reaction: Stir the solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with a large volume of cold diethyl ether to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. Further purification can be achieved by recrystallization.

Visualizations

experimental_workflow cluster_start Start cluster_method Method Selection cluster_hydro Catalytic Hydrogenolysis cluster_acid Acidic Cleavage cluster_end Analysis & Purification start This compound method Choose Cleavage Method start->method hydro_setup Setup Reaction: - Solvent (MeOH, EtOAc) - Catalyst (Pd/C) - H2 Source method->hydro_setup Hydrogenolysis acid_setup Setup Reaction: - HBr/AcOH - Optional Scavenger method->acid_setup Acidic hydro_run Run Reaction: - RT, 1-3 atm H2 - Monitor by TLC/LC-MS hydro_setup->hydro_run hydro_workup Workup: - Filter Catalyst - Concentrate hydro_run->hydro_workup analysis Analyze Crude Product (NMR, MS) hydro_workup->analysis acid_run Run Reaction: - RT - Monitor by TLC/LC-MS acid_setup->acid_run acid_workup Workup: - Precipitate in Ether - Filter acid_run->acid_workup acid_workup->analysis purify Purify (Chromatography/Recrystallization) analysis->purify troubleshooting_guide start Reaction Issue? incomplete Incomplete Reaction start->incomplete Low Yield side_products Side Products start->side_products Impure Product catalyst_check Check Catalyst Activity incomplete->catalyst_check over_reduction Over-reduction? side_products->over_reduction Hydrogenolysis alkylation Alkylation? side_products->alkylation Acidic Cleavage conditions_check Review Conditions catalyst_check->conditions_check Catalyst OK catalyst_solution Use Fresh Catalyst Increase Loading catalyst_check->catalyst_solution Inactive conditions_solution Increase H2 Pressure Increase Temperature Increase Time conditions_check->conditions_solution Conditions too mild over_reduction_solution Lower Temperature/Pressure Use Less Active Catalyst over_reduction->over_reduction_solution Yes alkylation_solution Add Scavenger (e.g., Anisole) alkylation->alkylation_solution Yes

References

Technical Support Center: Benzyl Phenyl Carbonate Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the proper handling and disposal of benzyl phenyl carbonate waste.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound?

According to the Globally Harmonized System (GHS) classifications, this compound may cause an allergic skin reaction (H317) and serious eye damage (H318)[1][2]. However, it is important to note that some suppliers classify it as a non-hazardous substance under European Union regulations[3]. Due to these differing classifications, it is prudent to handle this compound with care, using appropriate personal protective equipment (PPE).

2. What are the immediate first aid measures in case of exposure?

  • Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing. If the person feels unwell, seek medical advice.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area thoroughly with water. If skin irritation or a rash develops, seek medical attention.[3]

  • Eye Contact: Rinse the eyes cautiously with plenty of water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, it is important to get medical advice.[3]

  • Ingestion: Rinse the mouth with water and seek medical advice.[3]

3. How should I store this compound waste?

Store this compound waste in a tightly closed, properly labeled container in a cool, shaded, and well-ventilated area[3]. The recommended storage temperature is between 2-8°C. It is also advised to protect it from moisture and store it under an inert gas atmosphere[3].

4. Is this compound waste considered hazardous waste by the EPA?

This compound is not specifically listed as a hazardous waste by the Environmental Protection Agency (EPA)[4][5][6][7]. Therefore, in its pure form, it would be considered a non-hazardous industrial waste. However, it is the generator's responsibility to determine if the waste exhibits any hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity) before disposal[8]. If the waste is mixed with other substances, the entire mixture must be evaluated for its hazardous properties.

5. What is the recommended procedure for disposing of this compound waste?

The primary guideline for disposal is to adhere to local and national regulations[3]. It is recommended to entrust the disposal to a licensed waste disposal company[3]. For small quantities in a laboratory setting, chemical treatment to hydrolyze the carbonate ester into less harmful components may be a viable option before disposal.

6. What should I do in the event of a small spill of this compound?

In the case of a small spill, ensure the area is well-ventilated and you are wearing appropriate PPE. Contain the spill using an inert absorbent material such as sand, vermiculite, or commercial absorbent pads. Collect the absorbed material into a suitable, sealed container for disposal. After the bulk of the spill is removed, clean the affected area with soap and water. Prevent the spilled material from entering drains[3].

7. Can this compound waste be neutralized before disposal?

Yes, this compound can be chemically decomposed through hydrolysis. As a carbonate ester, it can be broken down into benzyl alcohol, phenol, and carbon dioxide or a carbonate salt, depending on the conditions. Base-catalyzed hydrolysis (saponification) is an effective method for this purpose[2][9][10].

Quantitative Data Summary

ParameterValueCompoundSource
Acute Oral LD50 2230 mg/kg (rat)Benzyl Salicylate[11]
1.68 - 2.8 g/kg (rat, cat, rabbit)Benzyl Benzoate[12]
Acute Dermal LD50 > 2000 mg/kg (rat)Benzyl Salicylate[11]
14.15 g/kg (rabbit)Benzyl Salicylate[11]
OSHA PEL (TWA) 5 ppm (19 mg/m³) [skin]Phenol[13]
NIOSH REL (TWA) 5 ppm (19 mg/m³) [skin]Phenol[13]
NIOSH REL (Ceiling) 15.6 ppm (60 mg/m³) [15-min, skin]Phenol[13]

Disclaimer: The data presented for related compounds is for context only. Always handle this compound with caution and appropriate protective measures.

Experimental Protocols

Protocol for Base-Catalyzed Hydrolysis of this compound Waste

This protocol outlines a general procedure for the decomposition of this compound waste in a laboratory setting.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethanol (or another suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar and magnetic stirrer

  • pH paper or pH meter

  • Appropriate PPE (safety goggles, gloves, lab coat)

Procedure:

  • Preparation: In a fume hood, place the this compound waste into a round-bottom flask equipped with a stir bar.

  • Solvent Addition: Add a sufficient amount of ethanol to dissolve the waste. The exact volume will depend on the quantity of waste.

  • Reagent Addition: Slowly add an excess of the sodium hydroxide solution to the flask while stirring.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle. The reaction time will vary depending on the scale and concentration, but a few hours is typically sufficient for complete hydrolysis.

  • Monitoring: The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

  • Cooling and Neutralization: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Check the pH of the solution to ensure it is still basic. If necessary, add more NaOH solution.

  • Disposal: The resulting solution containing sodium phenoxide, benzyl alcohol, and sodium carbonate can be disposed of as aqueous waste, in accordance with local regulations. It is advisable to neutralize the solution with a dilute acid (e.g., HCl) before disposal, ensuring the final pH is within the acceptable range for your institution's waste stream.

Visual Workflow Guides

WasteDisposalDecisionTree Figure 1: this compound Waste Disposal Decision Tree start This compound Waste Generated is_mixed Is the waste mixed with other chemicals? start->is_mixed evaluate_mixture Evaluate the entire mixture for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity) is_mixed->evaluate_mixture Yes is_pure Is the waste pure This compound? is_mixed->is_pure No is_hazardous Does the mixture exhibit hazardous characteristics? evaluate_mixture->is_hazardous dispose_hazardous Dispose as Hazardous Waste (Contact licensed disposal company) is_hazardous->dispose_hazardous Yes dispose_non_hazardous Dispose as Non-Hazardous Industrial Waste (Follow local regulations) is_hazardous->dispose_non_hazardous No is_pure->dispose_non_hazardous Yes unknown Treat as unknown and evaluate for hazardous characteristics is_pure->unknown No unknown->evaluate_mixture

Figure 1: this compound Waste Disposal Decision Tree

SpillResponseWorkflow Figure 2: this compound Spill Response Workflow spill_occurs Spill Occurs assess_situation Assess the situation (Size of spill, ventilation) spill_occurs->assess_situation evacuate Evacuate the area and call for emergency response assess_situation->evacuate Large spill or poor ventilation don_ppe Don appropriate PPE (Gloves, goggles, lab coat) assess_situation->don_ppe Small, manageable spill contain_spill Contain the spill with inert absorbent material don_ppe->contain_spill collect_waste Collect absorbed material into a sealed container contain_spill->collect_waste clean_area Clean the spill area with soap and water collect_waste->clean_area dispose_waste Dispose of the waste container according to guidelines clean_area->dispose_waste

Figure 2: this compound Spill Response Workflow

References

Validation & Comparative

A Comparative Guide to Amine Protection: Benzyl Phenyl Carbonate vs. Benzyl Chloroformate (Cbz-Cl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development. The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group due to its stability and ease of removal. Historically, benzyl chloroformate (Cbz-Cl) has been the reagent of choice for introducing the Cbz group. However, concerns over its high toxicity and hazardous byproducts have led to the exploration of safer alternatives, among which benzyl phenyl carbonate has emerged as a promising candidate.

This guide provides an objective, data-driven comparison of this compound and benzyl chloroformate for the protection of amines, offering insights into their respective performance, safety profiles, and experimental protocols.

At a Glance: A Comparative Overview

FeatureThis compoundBenzyl Chloroformate (Cbz-Cl)
Reaction Mechanism Nucleophilic acyl substitutionNucleophilic acyl substitution
Leaving Group PhenoxideChloride
Byproducts PhenolHydrochloric acid (HCl)
Reactivity Moderately reactive, stableHighly reactive, moisture-sensitive
Selectivity High selectivity for primary over secondary amines[1][2]Less selective, can react with various nucleophiles[3]
Safety Profile Skin and eye irritantHighly toxic, corrosive, lachrymator, fatal if inhaled, suspected carcinogen
Handling Relatively stable and easy to handleRequires stringent safety precautions and handling in a fume hood

Quantitative Performance Data

The following tables summarize reported yields for the protection of various amines using both this compound and benzyl chloroformate. It is important to note that reaction conditions can significantly influence yields, and a direct head-to-head comparison on a wide range of identical substrates is not extensively available in the literature.

Table 1: Amine Protection with this compound

Amine SubstrateProductYield (%)Reference
DiethylenetriamineN,N''-Bis(benzyloxycarbonyl)diethylenetriamine72[2]
DipropylenetriamineN,N''-Bis(benzyloxycarbonyl)dipropylenetriamine77[2]
SpermidineN¹,N⁸-Bis(benzyloxycarbonyl)spermidine71[2]
SpermineN¹,N¹²-Bis(benzyloxycarbonyl)spermine67[2]
1,3-DiaminopropaneN-(3-Aminopropyl)carbamic acid benzyl ester72[2]
1,4-DiaminobutaneN-(4-Aminobutyl)carbamic acid benzyl ester63[2]
1,2-PropanediamineN-(2-Aminopropyl)carbamic acid benzyl ester97[2]

Table 2: Amine Protection with Benzyl Chloroformate (Cbz-Cl)

Amine SubstrateReaction ConditionsYield (%)Reference
Glycineaq. Na₂CO₃, 0 °C>90[4]
Alanineaq. NaOH, 0 °C~95[4]
Phenylalanineaq. NaHCO₃, rt>90[4]
General AminesNaHCO₃, THF/H₂O, 0°C to RT90[5]
Various AminesPEG-400, Room Temp90-98[5]
Aliphatic/Aromatic AminesH₂O, Room Temp85-96[6][7]
Amino Acid EstersH₂O, Room Temp93-95[5]
AnilineH₂O, Room Temp, 30 min96[7]
BenzylamineH₂O, Room Temp, 2 min98[7]

Experimental Protocols

Protection of an Amine using this compound

This protocol is adapted from the work of Pittelkow et al. for the selective protection of primary amines.[2]

Materials:

  • Polyamine (e.g., diethylenetriamine) (1.0 equiv)

  • This compound (2.2 equiv for bifunctional primary amines)

  • Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

  • Phosphate buffer (0.025 M K₂HPO₄ and 0.025 M NaH₂PO₄)

  • Aqueous H₂SO₄ (2 M)

  • Aqueous NaOH (9 M)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the polyamine in CH₂Cl₂ or DMF.

  • Add this compound (1.1 equivalents per primary amino group).

  • Stir the reaction mixture overnight at room temperature.

  • Pour the reaction mixture into the phosphate buffer.

  • Adjust the pH to 3 with 2 M H₂SO₄ and extract with CH₂Cl₂.

  • Make the aqueous phase strongly alkaline with 9 M NaOH and extract with CH₂Cl₂.

  • Combine the latter organic phases, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the Cbz-protected amine.

Protection of an Amine using Benzyl Chloroformate (Cbz-Cl)

This protocol is a standard Schotten-Baumann procedure for the N-protection of an amine.[3][8]

Materials:

  • Amine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1-1.5 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Tetrahydrofuran (THF) and Water (2:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate to the cooled solution.

  • Stir the reaction mixture at 0 °C for several hours (e.g., 20 hours, reaction progress can be monitored by TLC).[3]

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography to obtain the Cbz-protected amine.

Visualizing the Chemistry: Reaction Mechanisms and Workflow

The following diagrams illustrate the reaction pathways for both reagents and a logical workflow for selecting the appropriate protecting agent.

Amine_Protection_Mechanisms cluster_CbzCl Benzyl Chloroformate (Cbz-Cl) Mechanism cluster_BPC This compound Mechanism Amine_CbzCl R-NH₂ (Amine) Intermediate_CbzCl Tetrahedral Intermediate Amine_CbzCl->Intermediate_CbzCl Nucleophilic Attack CbzCl Cbz-Cl Benzyl Chloroformate CbzCl->Intermediate_CbzCl ProtectedAmine_CbzCl R-NH-Cbz (Protected Amine) Intermediate_CbzCl->ProtectedAmine_CbzCl Collapse & Cl⁻ loss HCl HCl Intermediate_CbzCl->HCl Salt Salt + H₂O/CO₂ HCl->Salt Neutralization Base Base (e.g., NaHCO₃) Base->Salt Amine_BPC R-NH₂ (Amine) Intermediate_BPC Tetrahedral Intermediate Amine_BPC->Intermediate_BPC Nucleophilic Attack BPC BPC This compound BPC->Intermediate_BPC ProtectedAmine_BPC R-NH-Cbz (Protected Amine) Intermediate_BPC->ProtectedAmine_BPC Collapse & PhO⁻ loss Phenol Phenol (byproduct) Intermediate_BPC->Phenol Reagent_Selection_Workflow Start Start: Amine Protection Required Safety Is safety a primary concern and are hazardous byproducts to be avoided? Start->Safety Selectivity Is selectivity for primary over secondary amines critical? Safety->Selectivity Yes High_Reactivity Is highest reactivity and a well-established, rapid protocol required? Safety->High_Reactivity No Selectivity->High_Reactivity No Use_BPC Use this compound Selectivity->Use_BPC Yes Use_CbzCl Use Benzyl Chloroformate (Cbz-Cl) with caution High_Reactivity->Use_CbzCl Yes Consider_CbzCl Consider Cbz-Cl if yield and speed are paramount High_Reactivity->Consider_CbzCl No Consider_CbzCl->Use_BPC

References

The Virtues of Benzyl Phenyl Carbonate as a Cbz Reagent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group strategy is paramount to the success of complex organic syntheses. The benzyloxycarbonyl (Cbz or Z) group is a cornerstone for amine protection, and the choice of the Cbz-introducing reagent can significantly impact reaction efficiency, safety, and scalability. This guide provides an objective comparison of benzyl phenyl carbonate with its common alternatives, benzyl chloroformate (Cbz-Cl) and dibenzyl dicarbonate (Cbz₂O), supported by experimental data and detailed protocols.

At a Glance: A Comparative Overview

This compound emerges as a compelling alternative to traditional Cbz reagents, primarily owing to its enhanced safety profile and stability. While benzyl chloroformate is a potent and widely used reagent, its toxicity and instability present significant handling challenges. Dibenzyl dicarbonate offers a safer alternative to Cbz-Cl but can be less reactive. This compound strikes a balance, offering a safer and more stable option without compromising reactivity and selectivity, particularly for primary amines.

Performance Comparison

The following table summarizes the key performance indicators for each reagent based on available literature. Direct comparison of yields and reaction times can be challenging due to variations in substrates and reaction conditions across different studies.

FeatureThis compoundBenzyl Chloroformate (Cbz-Cl)Dibenzyl Dicarbonate (Cbz₂O)
Typical Yield Good to high yields, particularly for primary amines[1][2]Generally high to excellent yields[3][4]High yields (often 80-95%)[5]
Reactivity Good reactivity towards primary amines; slower with secondary amines, enabling chemoselectivity[1]Highly reactive towards primary and secondary aminesModerately reactive; may require longer reaction times or heating
Selectivity High chemoselectivity for primary amines over secondary amines[1][2]Less selective; can react readily with both primary and secondary aminesGood selectivity, often used for chemoselective protection
Byproducts PhenolHydrochloric acid (corrosive)Benzyl alcohol and CO₂
Reaction Conditions Typically mild; often at room temperature overnight[1]Often requires basic conditions (e.g., NaOH, NaHCO₃) to neutralize HCl[3][6][7]Often requires a base (e.g., K₂CO₃, NaHCO₃) and can be performed at room temperature or with gentle heating
Workup Typically involves an aqueous workup to remove phenol and unreacted starting materials[1]Requires careful quenching and washing to remove the acid byproduct and unreacted reagentGenerally straightforward aqueous workup

Safety and Handling: A Clear Advantage for this compound

The most significant advantage of this compound lies in its favorable safety profile. The following table provides a comparative summary of the safety information for each reagent.

Safety AspectThis compoundBenzyl Chloroformate (Cbz-Cl)Dibenzyl Dicarbonate (Cbz₂O)
Toxicity May cause an allergic skin reaction and serious eye damage.Fatal if inhaled, causes severe skin burns and eye damage, and is a suspected carcinogen. Lachrymator.Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.
Stability Stable, can be stored refrigerated without noticeable decomposition[1]Moisture-sensitive; decomposes in contact with water to form corrosive HCl gas. Heat sensitive.Generally stable, but moisture-sensitive.
Handling Easy to handle solid or oil.Requires handling in a fume hood with appropriate personal protective equipment (PPE) due to its high toxicity and reactivity.Solid, generally easier and safer to handle than Cbz-Cl.
Storage Store in a cool, dry place.Recommended to store in a freezer under an inert atmosphere.Recommended to store at -20°C.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful experiments. Below are representative protocols for the N-protection of amines using each of the compared Cbz reagents.

Protocol 1: N-Cbz Protection using this compound

This protocol is adapted from the work of Pittelkow et al. for the selective protection of primary amines in polyamines.[1]

Materials:

  • Polyamine (or amine substrate) (0.05 mol)

  • This compound (1.1 equivalents per primary amino group)

  • Dimethylformamide (DMF) (50 mL) or Dichloromethane (CH₂Cl₂) (100 mL)

  • Phosphate buffer (0.025 M K₂HPO₄ and 0.025 M NaH₂PO₄)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Dissolve the polyamine (0.05 mol) in either DMF (50 mL) or CH₂Cl₂ (100 mL) in a round-bottom flask.

  • Add the appropriate amount of this compound (1.1 equivalents per primary amino group) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into a phosphate buffer (2 L).

  • Extract the aqueous phase with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the Cbz-protected amine.

Protocol 2: N-Cbz Protection using Benzyl Chloroformate (Schotten-Baumann Conditions)

This is a classical and widely used protocol for the N-Cbz protection of amino acids.[6]

Materials:

  • Amino acid (1.0 equivalent)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl) (1.05 - 1.2 equivalents)

  • Water

  • Diethyl ether (for washing)

  • Hydrochloric acid (HCl) (for acidification)

  • Ethyl acetate (for extraction)

Procedure:

  • Dissolve the amino acid in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate to maintain a pH between 8 and 10.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add benzyl chloroformate to the stirred solution, ensuring the temperature remains below 10 °C.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • Once the reaction is complete, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid at 0-5 °C. The N-Cbz protected amino acid will precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 3: N-Cbz Protection using Dibenzyl Dicarbonate

This protocol outlines a general procedure for the N-Cbz protection of amines using dibenzyl dicarbonate.

Materials:

  • Amine (1.0 equivalent)

  • Dibenzyl dicarbonate (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃) (as base)

  • Polar aprotic solvent (e.g., DMF, acetonitrile)

  • Water

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Dissolve the amine in a suitable polar aprotic solvent.

  • Add the base (e.g., potassium carbonate) to the solution.

  • Add dibenzyl dicarbonate to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., up to 90°C) until the reaction is complete (monitored by TLC or HPLC).[5]

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the Cbz-protected amine.

Visualizing the Chemistry: Reaction Mechanisms and Workflow

The following diagrams, generated using Graphviz, illustrate the reaction mechanisms and a general experimental workflow for N-Cbz protection.

G General Workflow for N-Cbz Protection cluster_input Inputs cluster_process Process cluster_output Outputs Amine Amine Substrate Reaction Reaction (Solvent, Temp, Time) Amine->Reaction Reagent Cbz Reagent (this compound, Cbz-Cl, or Cbz₂O) Reagent->Reaction Base Base (if required) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Purification (Crystallization or Chromatography) Workup->Purification Product Cbz-Protected Amine Purification->Product reaction_mechanisms Reaction Mechanisms for N-Cbz Protection cluster_bpc This compound cluster_cbzcl Benzyl Chloroformate cluster_cbz2o Dibenzyl Dicarbonate BPC_start R-NH₂ + Ph-O-C(=O)O-Bn BPC_int [Intermediate] BPC_start->BPC_int Nucleophilic attack BPC_prod R-NH-C(=O)O-Bn + Ph-OH BPC_int->BPC_prod Elimination CBZCL_start R-NH₂ + Cl-C(=O)O-Bn CBZCL_int [Intermediate] CBZCL_start->CBZCL_int Nucleophilic attack CBZCL_prod R-NH-C(=O)O-Bn + HCl CBZCL_int->CBZCL_prod Elimination CBZ2O_start R-NH₂ + Bn-O-C(=O)O-C(=O)O-Bn CBZ2O_int [Intermediate] CBZ2O_start->CBZ2O_int Nucleophilic attack CBZ2O_prod R-NH-C(=O)O-Bn + Bn-OH + CO₂ CBZ2O_int->CBZ2O_prod Elimination & Decarboxylation

References

A Comparative Guide to Amine Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, particularly in the synthesis of complex molecules such as pharmaceuticals and peptides, the selective protection and deprotection of functional groups is a cornerstone of success. Amines, being nucleophilic and basic, often require temporary protection to prevent undesired side reactions. This guide provides a comparative analysis of common amine protecting groups, offering insights into their stability, orthogonality, and the experimental conditions for their application and removal. This information is intended to assist researchers, scientists, and drug development professionals in devising effective synthetic strategies.

The ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily and selectively removed under mild conditions that do not compromise the integrity of the rest of the molecule.[1][2] The concept of "orthogonal protection" is critical in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others.[3][4]

This guide will focus on some of the most widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), 2,2,2-Trichloroethoxycarbonyl (Troc), and p-Toluenesulfonyl (Tosyl).

General Workflow for Amine Protection and Deprotection

The fundamental process of utilizing a protecting group for an amine involves two key steps: the protection of the amine to form a less reactive derivative (often a carbamate or sulfonamide), and the subsequent deprotection to regenerate the free amine once the desired chemical transformations on other parts of the "molecule are complete.[3]

G cluster_protection Protection Step cluster_deprotection Deprotection Step Amine Free Amine (R-NH2) Protected_Amine Protected Amine Amine->Protected_Amine Base Reagent Protecting Group Reagent (e.g., Boc2O, Cbz-Cl) Reagent->Protected_Amine Protected_Amine2 Protected Amine Protected_Amine->Protected_Amine2 Subsequent Synthetic Steps Free_Amine2 Free Amine (R-NH2) Protected_Amine2->Free_Amine2 Deprotection_Reagent Deprotection Reagent (e.g., Acid, H2/Pd, Base) Deprotection_Reagent->Free_Amine2 Byproducts Byproducts Protecting_Groups cluster_Boc Boc Group cluster_Cbz Cbz Group cluster_Fmoc Fmoc Group cluster_Alloc Alloc Group cluster_Troc Troc Group cluster_Tosyl Tosyl Group Boc Cbz Fmoc Alloc Troc Tosyl

References

Spectroscopic Analysis for the Confirmation of Benzyl Phenyl Carbonate Identity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for benzyl phenyl carbonate against its common synthetic precursors and potential byproducts. By presenting key experimental data in a clear and structured format, this document serves as a practical resource for the unambiguous identification and purity assessment of this compound in a laboratory setting.

Introduction

This compound is a versatile reagent and building block in organic synthesis. Its purity is paramount for the successful outcome of subsequent reactions. Spectroscopic techniques, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), are powerful tools for the structural elucidation and confirmation of the identity of organic molecules. This guide outlines the characteristic spectroscopic signatures of this compound and compares them with those of benzyl alcohol, phenol, benzyl chloroformate, and diphenyl carbonate, compounds that are often present as starting materials or impurities.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its related compounds.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
This compound ~1760 C=O stretch (carbonate)
~1210, ~1015 C-O stretch
Benzyl Alcohol~3350 (broad)O-H stretch[1]
~1210, ~1025C-O stretch
~3030, ~2930C-H stretch (aromatic, aliphatic)
Phenol~3350 (broad)O-H stretch[2][3]
~1220C-O stretch[2]
~3040C-H stretch (aromatic)
~1595, ~1495C=C stretch (aromatic)[2]
Benzyl Chloroformate~1775C=O stretch (acid chloride)
~1170C-O stretch
~700C-Cl stretch
Diphenyl Carbonate~1775C=O stretch (carbonate)[4]
~1215C-O stretch

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shift, δ [ppm])

Compound-CH₂-Aromatic-HOther
This compound ~5.2 (s) ~7.2-7.4 (m)
Benzyl Alcohol~4.7 (s)~7.3 (m)~2.1 (s, -OH)
Phenol~6.9-7.3 (m)~5.0 (br s, -OH)[5]
Benzyl Chloroformate~5.3 (s)[6]~7.4 (s)
Diphenyl Carbonate~7.2-7.4 (m)

s = singlet, m = multiplet, br = broad

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shift, δ [ppm])

Compound-CH₂-Aromatic-CC=OOther
This compound ~70 ~121, 126, 128, 129, 135, 151 ~153
Benzyl Alcohol~65[7]~127, 128, 128.5, 141[7]
Phenol~115, 121, 130, 155[8]
Benzyl Chloroformate~70~128, 129, 134~150
Diphenyl Carbonate~121, 126, 129, 151~152

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are provided below.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples (Neat): Place one drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Gently press the plates together to form a thin film.

    • Solid Samples (KBr Pellet): Grind a small amount of the solid sample with anhydrous KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Data Acquisition (¹H NMR):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak.

    • Integrate the signals to determine the relative proton ratios.

  • Data Acquisition (¹³C NMR):

    • Follow the same initial steps as for ¹H NMR (sample insertion, locking, and shimming).

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain singlets for each unique carbon.

    • A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Logical Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of this compound using the spectroscopic data presented.

G cluster_0 Spectroscopic Analysis Workflow Sample Test Sample (Presumed this compound) IR Acquire IR Spectrum Sample->IR H_NMR Acquire ¹H NMR Spectrum Sample->H_NMR C_NMR Acquire ¹³C NMR Spectrum Sample->C_NMR Compare_IR Compare with Reference Data (Table 1) IR->Compare_IR Compare_H_NMR Compare with Reference Data (Table 2) H_NMR->Compare_H_NMR Compare_C_NMR Compare with Reference Data (Table 3) C_NMR->Compare_C_NMR Decision All Spectra Match? Compare_IR->Decision Compare_H_NMR->Decision Compare_C_NMR->Decision Confirmed Identity Confirmed: This compound Decision->Confirmed Yes Re_evaluate Re-evaluate Synthesis/ Purification or Further Analysis Decision->Re_evaluate No

Caption: Workflow for Spectroscopic Confirmation.

By systematically acquiring and comparing the IR, ¹H NMR, and ¹³C NMR spectra of a synthesized sample with the reference data provided in this guide, researchers can confidently confirm the identity and assess the purity of this compound. The absence of characteristic peaks from potential starting materials and byproducts is a strong indicator of a successful synthesis and purification.

References

A Comparative Guide to Chromatographic Methods for Benzyl Phenyl Carbonate Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for benzyl phenyl carbonate, a versatile reagent in organic synthesis, is critical for ensuring the quality, safety, and efficacy of downstream products in pharmaceutical and materials science applications. This guide provides an objective comparison of two primary chromatographic techniques for assessing its purity: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The information presented herein, including detailed experimental protocols and performance data, is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.

Quantitative Performance Comparison

The selection of a chromatographic method for purity analysis is often a balance between sensitivity, speed, and the nature of potential impurities. The following table summarizes the typical performance characteristics of GC-FID and HPLC-UV for the analysis of aromatic esters, providing a baseline for what can be expected when analyzing this compound.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Purity Assay (Typical) ≥99.0%≥99.0%
Precision (%RSD) < 1%< 2%
Limit of Detection (LOD) ~0.01%~0.02%
Limit of Quantitation (LOQ) ~0.05%~0.07%
Analysis Time 15-30 minutes10-20 minutes
Primary Separation Principle Volatility and PolarityPolarity
Strengths High resolution for volatile compounds, robust, and cost-effective.Suitable for non-volatile and thermally labile impurities.
Limitations Not suitable for non-volatile impurities, potential for thermal degradation of labile compounds.Lower resolution for highly volatile impurities compared to GC, potentially higher cost.

Note: The data presented is a representative compilation based on typical performance characteristics for the analysis of aromatic esters and may vary depending on the specific instrumentation and analytical conditions.

Experimental Workflows and Logical Relationships

A fundamental understanding of the analytical workflow is essential for successful implementation and troubleshooting. The following diagram illustrates the general process for chromatographic purity assessment.

cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing and Purity Calculation A Weigh this compound Sample B Dissolve in Appropriate Solvent A->B C Dilute to Final Concentration B->C D Inject Sample into Chromatograph (GC or HPLC) C->D E Separation of Components in Column D->E F Detection of Eluted Components (FID or UV) E->F G Integrate Peak Areas in Chromatogram F->G H Calculate Percent Purity (Area Normalization) G->H I Generate Report H->I

Caption: General workflow for chromatographic purity assessment of this compound.

Experimental Protocols

The following protocols provide a starting point for the purity analysis of this compound by GC-FID and HPLC-UV. Method optimization may be required based on the specific instrumentation and potential impurities.

Purity Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is well-suited for the quantification of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column: 5% Phenyl Methyl Siloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Autosampler

Reagents:

  • This compound Sample

  • High-purity solvent for dilution (e.g., acetone or ethyl acetate)

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/minute

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes

      • Ramp to 280 °C at 15 °C/minute

      • Hold at 280 °C for 10 minutes

    • Detector Temperature: 300 °C

  • Data Analysis: The percentage purity is calculated using the area normalization method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplied by 100.

Purity Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is particularly useful for identifying non-volatile or thermally labile impurities that may not be detected by GC.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

Reagents:

  • This compound Sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in acetonitrile. Prepare the sample for analysis by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/minute

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: The purity is determined by the area normalization method, where the peak area of the this compound is expressed as a percentage of the total peak area of all components in the chromatogram.

Conclusion

Both GC-FID and HPLC-UV are powerful and reliable techniques for assessing the purity of this compound. The choice between the two methods will depend on the specific requirements of the analysis. GC-FID offers high resolution and cost-effectiveness for volatile impurities, making it an excellent choice for routine quality control. HPLC-UV provides a complementary approach, particularly for the detection of non-volatile or thermally sensitive impurities, which is crucial for comprehensive purity profiling in drug development and other sensitive applications. For a complete understanding of a sample's purity, the use of both techniques is often recommended.

A Comparative Guide to Phosgene and Non-Phosgene Routes in Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of organic carbonates is a cornerstone of modern industrial chemistry, with applications ranging from the production of polycarbonates and solvents to intermediates in the pharmaceutical and agrochemical industries. Historically, the use of phosgene as a carbonylating agent has been the dominant method for producing these valuable compounds. However, the extreme toxicity of phosgene has driven significant research into safer, more environmentally benign non-phosgene alternatives. This guide provides an objective comparison of phosgene and various non-phosgene routes to carbonate synthesis, supported by available experimental data, detailed methodologies for key experiments, and visual representations of the chemical pathways.

Phosgene Route: The Traditional Benchmark

The reaction of alcohols with phosgene (COCl₂) has long been the industry standard for producing carbonates due to its high reactivity and efficiency. The process is straightforward, typically involving the reaction of two equivalents of an alcohol with one equivalent of phosgene, often in the presence of a base to neutralize the hydrogen chloride byproduct.

Key Characteristics:
  • High Reactivity and Yield: Phosgene is a highly reactive electrophile, leading to rapid reactions and often near-quantitative yields of the desired carbonate. For instance, the synthesis of diphenyl carbonate via the phosgenation of phenol can achieve yields approaching 100%.[1]

  • Versatility: The phosgene route is applicable to a wide range of alcohols, enabling the synthesis of various symmetrical and unsymmetrical carbonates.

  • Toxicity and Safety Concerns: Phosgene is an extremely toxic and corrosive gas, posing significant handling and safety challenges.[2] Its use necessitates stringent safety protocols and specialized equipment, adding to the overall cost and risk of the process.

  • Byproduct Formation: The reaction generates stoichiometric amounts of hydrogen chloride, which must be neutralized, leading to the formation of salt byproducts that require disposal.

Non-Phosgene Routes: A Safer and Greener Future

The drive towards greener and safer chemical processes has led to the development of numerous non-phosgene routes for carbonate synthesis. These methods utilize less hazardous carbonyl sources such as carbon monoxide, carbon dioxide, urea, and other carbonates.

Oxidative Carbonylation of Alcohols

This method involves the reaction of an alcohol with carbon monoxide and an oxidizing agent, typically oxygen, in the presence of a catalyst. The synthesis of dimethyl carbonate (DMC) from methanol is a prominent example of this approach.

  • Key Features: This process avoids the use of phosgene and can be performed in either the liquid or gas phase.[3]

  • Catalysts: Copper-based catalysts are commonly employed.[3][4]

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (100-150°C) and pressures (1.0-5.0 MPa).[4][5]

Transesterification

Transesterification is a versatile and widely explored non-phosgene route. It involves the exchange of an alkoxy group of a carbonate with an alcohol. A key industrial application is the synthesis of diphenyl carbonate (DPC) from dimethyl carbonate (DMC) and phenol.[6] This is a two-step process, often involving the formation of an intermediate, methyl phenyl carbonate (MPC).[6]

  • Advantages: This route is considered more environmentally friendly and uses less toxic reagents.[6]

  • Catalysts: A variety of catalysts have been investigated, including titanium compounds, tin compounds, and various metal oxides.[6]

  • Equilibrium Limitations: The reaction is often limited by equilibrium, necessitating strategies such as the removal of the methanol byproduct to drive the reaction towards the product.[6]

Methanolysis of Urea

This process utilizes urea as a safe and inexpensive source of the carbonyl group for the synthesis of dimethyl carbonate. The reaction proceeds in two steps: the reaction of urea with methanol to form methyl carbamate, followed by the reaction of methyl carbamate with more methanol to yield DMC and ammonia.[7][8]

  • Advantages: Urea is a readily available and non-toxic starting material. The ammonia co-product can be recycled for urea production.[9]

  • Catalysts: Metal oxides, such as ZnO, have been shown to be effective catalysts for this process.[10]

  • Reaction Conditions: The reaction typically requires elevated temperatures (around 150-190°C) and pressures (20-40 bar).[7]

Direct Synthesis from CO₂ and Alcohols

The direct synthesis of carbonates from carbon dioxide and alcohols is an attractive route from a green chemistry perspective, as it utilizes a renewable and non-toxic C1 source. However, this reaction is thermodynamically challenging due to the high stability of CO₂.[11]

  • Challenges: The reaction is limited by a low equilibrium constant, often resulting in low yields.[11]

  • Strategies for Improvement: To overcome the equilibrium limitations, strategies such as the use of dehydrating agents to remove the water byproduct are employed to drive the reaction forward.[12][13]

  • Catalysts: Various catalytic systems have been developed, including organotin compounds and ceria-based catalysts.[11][12]

Quantitative Data Comparison

The following tables summarize the available quantitative data for the synthesis of dimethyl carbonate (DMC) and diphenyl carbonate (DPC) via different routes. It is important to note that reaction conditions and catalytic systems can vary significantly, affecting the reported yields and selectivities.

Table 1: Comparison of Synthetic Routes to Dimethyl Carbonate (DMC)

RouteCarbonyl SourceCatalystTemperature (°C)Pressure (MPa)Methanol Conversion (%)DMC Selectivity (%)DMC Yield (%)Reference
Phosgene RoutePhosgene--20 to 40AtmosphericHigh (not specified)High (not specified)Good (not specified)[14]
Oxidative CarbonylationCarbon MonoxideCuCl₂·2H₂O150Not specified65.296.6~63[3]
Oxidative CarbonylationCarbon MonoxideCu-based complex100-1103.524>97~23[4]
Methanolysis of UreaUreaZnO1901.9~100 (Urea)-~8[10]
Methanolysis of UreaUreaZnO-Al₂O₃1904.0--up to 30 (single-pass)[15]
Methanolysis of Urea (Supercritical)Urea-2659.2--98[16]
Direct Synthesis from CO₂Carbon DioxideDBU/CH₂Br₂/IL600.2581~9073[17]
Direct Synthesis from CO₂Carbon DioxideCo₁.₅PW₁₂O₄₀200Atmospheric7.686.5~6.6[18]

Table 2: Comparison of Synthetic Routes to Diphenyl Carbonate (DPC)

RouteCarbonyl SourceCatalystTemperature (°C)Phenol Conversion (%)DPC Selectivity (%)Reference
Phosgene RoutePhosgene-30-40High (not specified)High (not specified)[1]
Transesterification of DMCDimethyl CarbonateTiCp₂Cl₂150-18046.854.9[6]
Transesterification of DMCDimethyl CarbonateV₂O₅Not specified42.0-[19]
Transesterification of DMCDimethyl CarbonateMgO nanosheets180-95.7[6]
Transesterification of DMCDimethyl CarbonateV₂O₅/SiO₂180-60.6[20]

Experimental Protocols

Synthesis of Dimethyl Carbonate via Oxidative Carbonylation of Methanol

This protocol is based on a typical laboratory-scale vapor-phase synthesis.

  • Apparatus: A continuous flow fixed-bed quartz reactor with an inner diameter of 7 mm.

  • Catalyst: 1 g of Cu/Norit activated carbon catalyst.

  • Procedure:

    • The catalyst is placed in the reactor.

    • A gaseous mixture of carbon monoxide (CO) and oxygen (O₂) is bubbled through methanol at 32°C to introduce methanol into the system.

    • The reactant gas mixture (CH₃OH/CO/O₂ ratio of 2/1/1) is passed through the reactor at a flow rate of 16 ml/min.

    • The reaction is carried out at atmospheric pressure and a temperature of 120°C.

    • The product stream is cooled and collected for analysis by gas chromatography.[21]

Synthesis of Dimethyl Carbonate via Methanolysis of Urea

This protocol describes a typical batch reaction in an autoclave.

  • Apparatus: A 100 ml stainless steel autoclave with magnetic stirring and heating capabilities.

  • Reactants: 4.5 g of urea, methanol (molar ratio of urea to methanol is 1:8.2), and 1 g of ZnO catalyst.

  • Procedure:

    • Urea, methanol, and the ZnO catalyst are placed into the autoclave.

    • The autoclave is sealed and heated to the desired reaction temperature (e.g., 190°C) with stirring (600 rpm).

    • The reaction is typically run for 4 hours.

    • After the reaction, the autoclave is cooled, and the product mixture is dissolved in methanol for analysis by gas chromatography and NMR.[10]

Synthesis of Diphenyl Carbonate via Transesterification of Dimethyl Carbonate with Phenol

This protocol outlines a typical batch process for DPC synthesis.

  • Apparatus: A batch reactor equipped with a reflux condenser.

  • Reactants: Dimethyl carbonate (DMC), phenol, and a catalyst (e.g., V₂O₅).

  • Procedure:

    • DMC, phenol, and the V₂O₅ catalyst (e.g., 1.6% by mass) are charged into the reactor under a nitrogen atmosphere.

    • The reaction mixture is heated to reflux (e.g., 180°C).

    • The reaction is monitored by gas chromatography.

    • After the desired reaction time (e.g., 9 hours), the mixture is cooled, and the catalyst is removed by filtration.

    • The products (DPC and MPC) are analyzed and quantified.[19]

Visualizing the Pathways

Phosgene vs. Non-Phosgene Logical Flow

G cluster_phosgene Phosgene Route cluster_nonphosgene Non-Phosgene Routes phosgene Phosgene (COCl₂) carbonate_ph Carbonate phosgene->carbonate_ph alcohol_ph Alcohol/Phenol alcohol_ph->carbonate_ph hcl HCl (byproduct) carbonate_ph->hcl co CO + O₂ carbonate_np Carbonate co->carbonate_np co2 CO₂ co2->carbonate_np urea Urea urea->carbonate_np alcohol_np Alcohol/Phenol alcohol_np->carbonate_np byproducts_np Byproducts (H₂O, NH₃, etc.) carbonate_np->byproducts_np DMC_Synthesis cluster_phosgene Phosgene Route cluster_nonphosgene Non-Phosgene Routes phosgene Phosgene dmc_ph Dimethyl Carbonate phosgene->dmc_ph methanol_ph Methanol methanol_ph->dmc_ph co_o2 CO + O₂ dmc_np Dimethyl Carbonate co_o2->dmc_np Oxidative Carbonylation urea Urea urea->dmc_np Methanolysis co2 CO₂ co2->dmc_np Direct Synthesis methanol_np Methanol methanol_np->co_o2 methanol_np->urea methanol_np->co2 DPC_Synthesis cluster_phosgene Phosgene Route cluster_nonphosgene Non-Phosgene Route phosgene_dpc Phosgene dpc_ph Diphenyl Carbonate phosgene_dpc->dpc_ph phenol_ph Phenol phenol_ph->dpc_ph dmc Dimethyl Carbonate mpc Methyl Phenyl Carbonate (Intermediate) dmc->mpc phenol_np Phenol phenol_np->mpc dpc_np Diphenyl Carbonate mpc->dpc_np

References

A Comparative Guide to the Orthogonality of the Cbz Group with Other Amine Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection and deployment of protecting groups are paramount. The carboxybenzyl (Cbz or Z) group, a cornerstone in synthetic chemistry, provides a robust method for the protection of amines. Its unique deprotection mechanism under catalytic hydrogenolysis conditions renders it orthogonal to many other widely used amine protecting groups. This guide presents an objective comparison of the Cbz group's orthogonality with the commonly employed tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc) protecting groups, supported by experimental data and detailed methodologies.

The Principle of Orthogonality

In the context of multi-step synthesis, orthogonality refers to the ability to selectively remove one protecting group in the presence of others without affecting them.[1][2][3] This is achieved by utilizing protecting groups that are cleaved under distinct and non-interfering reaction conditions. The Cbz group is typically removed by catalytic hydrogenolysis, the Boc group is labile to acid, the Fmoc group is removed by base, and the Alloc group is cleaved by a palladium catalyst.[1][3] These differing labilities form the foundation of their mutual orthogonality, a critical aspect in the synthesis of complex molecules such as peptides and natural products.[3]

Quantitative Stability Data

The following table summarizes the stability of Cbz, Boc, Fmoc, and Alloc protecting groups under the typical deprotection conditions for each other. The data, synthesized from HPLC analysis reported in the literature, provides a clear, quantitative measure of their orthogonality.

Protecting GroupDeprotection Condition (Time)% Cbz Remaining% Boc Remaining% Fmoc Remaining% Alloc Remaining
Cbz H₂, 10% Pd/C in MeOH (4h)0%>99%~90-95%*Stable
Boc 50% TFA in DCM (2h)>98%0%>99%Stable
Fmoc 20% Piperidine in DMF (2h)>99%>99%0%Stable
Alloc Pd(PPh₃)₄, PhSiH₃ in DCMStableStableStable0%

*Note: The stability of the Fmoc group under hydrogenolysis conditions can be substrate-dependent, with some reports indicating potential cleavage.[3] The term "Stable" indicates that the protecting group is generally unreactive under the specified conditions based on literature review.[4]

Experimental Protocols

Detailed methodologies for the selective deprotection of each protecting group are provided below. These protocols are representative examples and may require optimization based on the specific substrate.

Protocol 1: Deprotection of the Cbz Group by Catalytic Hydrogenolysis

This procedure describes the removal of the Cbz group in the presence of Boc, Fmoc, and Alloc protected amines.

Materials:

  • Cbz-protected compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.[5]

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.[5]

  • Secure the flask to a hydrogenation apparatus or attach a balloon filled with hydrogen gas.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Protocol 2: Deprotection of the Boc Group by Acidolysis

This procedure describes the removal of the Boc group in the presence of Cbz, Fmoc, and Alloc protected amines.

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected compound (1.0 equivalent) in dichloromethane.

  • Add trifluoroacetic acid to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature. Deprotection is typically complete within 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated NaHCO₃ solution until effervescence ceases.[3]

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[3]

Protocol 3: Deprotection of the Fmoc Group with Piperidine

This procedure describes the removal of the Fmoc group in the presence of Cbz, Boc, and Alloc protected amines.

Materials:

  • Fmoc-protected compound

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Ethyl acetate

  • Water and Brine

Procedure:

  • Dissolve the Fmoc-protected compound in DMF.

  • Add piperidine to the solution to a final concentration of 20% (v/v).[3]

  • Stir the reaction at room temperature. The deprotection is typically rapid, often completing within 30 minutes.[3]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine to remove DMF and piperidine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Protocol 4: Deprotection of the Alloc Group by Palladium Catalysis

This procedure describes the removal of the Alloc group in the presence of Cbz, Boc, and Fmoc protected amines.

Materials:

  • Alloc-protected compound

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or another suitable scavenger

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Alloc-protected compound (1.0 equivalent) in dichloromethane.

  • Add the scavenger, such as phenylsilane (3-5 equivalents).

  • Add the palladium catalyst, Pd(PPh₃)₄ (typically 2-5 mol%).

  • Stir the reaction mixture at room temperature. The reaction is usually complete within 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be concentrated and purified by silica gel chromatography to isolate the deprotected amine.

Orthogonality Visualization

The following diagrams illustrate the orthogonal relationship between the Cbz, Boc, Fmoc, and Alloc protecting groups, highlighting their selective deprotection pathways.

Orthogonality cluster_protected Protected Amine (R-NH-P) cluster_reagents Deprotection Reagents Cbz R-NH-Cbz H2_PdC H₂ / Pd-C Cbz->H2_PdC Hydrogenolysis Boc R-NH-Boc TFA TFA Boc->TFA Acidolysis Fmoc R-NH-Fmoc Piperidine Piperidine Fmoc->Piperidine Base Alloc R-NH-Alloc Pd0 Pd(0) Alloc->Pd0 π-allyl Scavenging Deprotected_Amine Deprotected Amine (R-NH₂) H2_PdC->Deprotected_Amine TFA->Deprotected_Amine Piperidine->Deprotected_Amine Pd0->Deprotected_Amine

Caption: Orthogonal deprotection pathways for Cbz, Boc, Fmoc, and Alloc groups.

Deprotection_Selectivity cluster_groups Protecting Groups Reagent Deprotection Reagent Cbz Cbz Boc Boc Fmoc Fmoc Alloc Alloc H2_PdC H₂ / Pd-C H2_PdC->Cbz Cleaves H2_PdC->Boc Stable H2_PdC->Fmoc Quasi-stable H2_PdC->Alloc Stable TFA TFA TFA->Cbz Stable TFA->Boc Cleaves TFA->Fmoc Stable TFA->Alloc Stable Piperidine Piperidine Piperidine->Cbz Stable Piperidine->Boc Stable Piperidine->Fmoc Cleaves Piperidine->Alloc Stable Pd0 Pd(0) Pd0->Cbz Stable Pd0->Boc Stable Pd0->Fmoc Stable Pd0->Alloc Cleaves

Caption: Selectivity of deprotection reagents for Cbz, Boc, Fmoc, and Alloc groups.

References

A Comparative Guide to Amine Protecting Groups in Peptide Synthesis: Cbz vs. Boc and Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the strategic selection of an amine protecting group is a critical determinant of success. The ideal protecting group must be readily introduced, remain stable throughout various reaction conditions, and be cleanly removed with high yield when desired. This guide provides an objective comparison of the classical benzyloxycarbonyl (Cbz) protecting group with the more contemporary tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

A point of clarification: the term "benzyl phenyl carbonate" in the context of peptide synthesis is likely a misnomer for benzyl chloroformate (Cbz-Cl) , the reagent used to introduce the Cbz protecting group. This guide will focus on the Cbz group as it is the relevant entity in this field.

Comparative Overview of Protecting Groups

The choice between Cbz, Boc, and Fmoc hinges on the overall synthetic strategy, particularly whether a solution-phase or solid-phase approach is employed, and the desired orthogonality of deprotection steps.

FeatureCarboxybenzyl (Cbz or Z)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Structure Benzyl-O-(C=O)-(CH₃)₃C-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-
Primary Application Solution-Phase Peptide SynthesisSolid-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
Lability HydrogenolysisAcid-LabileBase-Labile
Typical Deprotection H₂, Pd/C; Transfer HydrogenationTrifluoroacetic Acid (TFA); HCl in Dioxane20-50% Piperidine in DMF
Stability Stable to mild acid and baseStable to base and hydrogenolysisStable to acid and hydrogenolysis
Key Advantages - Cost-effective reagent (Cbz-Cl)- Imparts crystallinity, aiding purification- Reduced racemization potential in solution-phase- Well-established in SPPS- Milder final cleavage than traditional Cbz methods- Orthogonal to acid-labile side-chain protecting groups- Milder deprotection conditions than Boc-SPPS final cleavage
Potential Limitations - Not ideal for SPPS- Incompatible with reducible groups- Requires handling of flammable catalysts and hydrogen gas- Requires strong acid for cleavage, which can degrade sensitive substrates- Non-orthogonal with acid-labile side-chain protecting groups- Deprotection byproduct (dibenzofulvene) can form adducts- Base-labile side chains can be problematic

Quantitative Performance Comparison for L-Alanine

The following table provides a summary of typical quantitative data for the protection and deprotection of L-Alanine, a common amino acid.

ParameterCbz-L-AlanineBoc-L-AlanineFmoc-L-Alanine
Protection Yield 73-98%[1][2]>95%81-99%[3][4][5]
Protection Time ~2-4 hours[1]4-6 hours4-15 hours[3][5]
Deprotection Yield >95%>95%[6]>95%
Deprotection Time 0.5-24 hours[7][8]0.5-2 hours[6]5-20 minutes[9]

Note: Reaction times and yields are highly dependent on specific reaction conditions, scale, and purification methods.

Experimental Protocols

Detailed methodologies for the protection of L-Alanine with Cbz, Boc, and Fmoc are provided below for a side-by-side comparison.

Cbz Protection of L-Alanine Boc Protection of L-Alanine Fmoc Protection of L-Alanine
Reagents L-Alanine, 2N NaOH, Benzyl chloroformate (Cbz-Cl), Diethyl ether, HClL-Alanine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide, Dioxane/Water, Ethyl acetate, 1M HClL-Alanine, 9-fluorenylmethyl chloroformate (Fmoc-Cl), 10% Sodium Carbonate, Dioxane, Diethyl ether, HCl
Protocol 1. Dissolve L-Alanine in 2N NaOH and cool to 0°C. 2. Simultaneously add Cbz-Cl and 2N NaOH dropwise, maintaining the temperature below 5°C. 3. Stir for 2 hours at room temperature. 4. Wash with diethyl ether to remove unreacted Cbz-Cl. 5. Acidify the aqueous layer with HCl to pH 1 to precipitate the product. 6. Filter, wash with cold water, and dry the Cbz-L-Alanine product.[1]1. Dissolve L-Alanine in a 1:1 mixture of dioxane and aqueous NaOH. 2. Add (Boc)₂O and stir at room temperature for 4-6 hours. 3. Acidify the mixture with 1M HCl to pH 2-3. 4. Extract the product with ethyl acetate. 5. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Boc-L-Alanine.1. Dissolve L-Alanine in 10% aqueous sodium carbonate and cool to 0°C. 2. Add a solution of Fmoc-Cl in dioxane dropwise. 3. Stir for 1 hour at 0°C and then for 15 hours at 5°C. 4. Wash the reaction mixture with diethyl ether. 5. Acidify the aqueous layer with HCl to precipitate the product. 6. Extract with ethyl acetate, wash, dry, and concentrate to yield Fmoc-L-Alanine.[5]

Experimental Workflows

The following diagrams illustrate the typical workflows for peptide synthesis using the Cbz, Boc, and Fmoc protecting group strategies.

Cbz_Solution_Phase_Workflow cluster_cycle Peptide Elongation Cycle Cbz_Protect N-terminal Protection (Cbz-Cl) Activate_COOH Carboxyl Activation (e.g., DCC) Cbz_Protect->Activate_COOH Cbz-Amino Acid Coupling Peptide Bond Formation Activate_COOH->Coupling C_Deprotect C-terminal Deprotection (e.g., Saponification) Coupling->C_Deprotect Protected Dipeptide Purification Intermediate Purification C_Deprotect->Purification Purification->Activate_COOH Repeat for next cycle Final_Deprotection Final N-terminal Deprotection (Hydrogenolysis) Purification->Final_Deprotection Completed Peptide Chain Start Amino Acid Start->Cbz_Protect Final_Peptide Final Peptide Final_Deprotection->Final_Peptide

Cbz Solution-Phase Peptide Synthesis Workflow

Boc_SPPS_Workflow cluster_cycle Boc-SPPS Cycle Deprotection Boc Deprotection (TFA in DCM) Neutralization Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization Coupling Coupling (Activated Boc-Amino Acid) Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for next cycle Cleavage Final Cleavage (HF or TFMSA) Washing->Cleavage Completed Peptide Chain Start Resin-Bound Amino Acid Start->Deprotection Final_Peptide Final Peptide Cleavage->Final_Peptide

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

Fmoc_SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle Deprotection Fmoc Deprotection (Piperidine in DMF) Washing1 Washing Deprotection->Washing1 Coupling Coupling (Activated Fmoc-Amino Acid) Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection Repeat for next cycle Cleavage Final Cleavage (TFA Cocktail) Washing2->Cleavage Completed Peptide Chain Start Resin-Bound Amino Acid Start->Deprotection Final_Peptide Final Peptide Cleavage->Final_Peptide

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

References

Kinetic studies of nucleophilic substitution on benzyl phenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Kinetics of Nucleophilic Substitution on Benzyl Phenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of this compound in nucleophilic substitution reactions. Due to the limited availability of direct kinetic data for this compound in peer-reviewed literature, this analysis leverages data from structurally analogous carbonate esters to provide insights into its expected reactivity and mechanistic pathways.

Introduction

This compound is a versatile reagent in organic synthesis, acting as a key intermediate in the formation of various functional groups. Understanding the kinetics of nucleophilic substitution on this substrate is crucial for reaction optimization, mechanism elucidation, and the development of novel synthetic methodologies. This guide compares the reactivity of this compound with alternative carbonate esters, supported by experimental data from related systems.

Data Presentation: Comparative Kinetic Data

The following tables summarize quantitative data for the nucleophilic substitution reactions of various carbonate esters. This data is intended to provide a comparative framework for estimating the reactivity of this compound.

Table 1: Second-Order Rate Constants (kN) for the Aminolysis of Various Carbonate Esters

SubstrateNucleophileSolventTemperature (°C)kN (M-1s-1)Reference
4-Nitrophenyl Phenyl CarbonatePiperazine80% H2O / 20% DMSO25.0108 ± 2[1]
4-Nitrophenyl Phenyl CarbonateMorpholine80% H2O / 20% DMSO25.011.3 ± 0.1[1]
4-Nitrophenyl Phenyl Carbonate3-Methylpiperidine80% H2O / 20% DMSO25.0248 ± 3[1]
Benzyl 2-Pyridyl CarbonateMorpholineAcetonitrile25.00.940[2]
Phenyl 2-Pyridyl CarbonateMorpholineAcetonitrile25.018.6[2]

Table 2: Qualitative Comparison of Hydrolysis Rates of Substituted Carbonates

Based on established reactivity principles, the following qualitative comparisons can be made for the hydrolysis of this compound derivatives. Electron-donating groups on the benzyl moiety are expected to accelerate the reaction due to stabilization of the transition state.[3]

Carbonate DerivativeSubstituent on Benzyl RingExpected Relative Rate Constant (k/k₀)
This compoundH (Reference)1.00
4-Methoxythis compound4-OCH₃ (Electron-donating)> 1.00
4-Nitrothis compound4-NO₂ (Electron-withdrawing)< 1.00

Experimental Protocols

While a specific, detailed protocol for the kinetic study of this compound was not found in the reviewed literature, the following general methodology is based on common practices for studying the kinetics of related carbonate esters.[2]

General Protocol for Kinetic Analysis of Aminolysis

1. Materials:

  • This compound (or alternative carbonate ester)

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Anhydrous acetonitrile (or other suitable solvent)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

2. Procedure:

  • Stock Solutions: Prepare a stock solution of the carbonate ester in the chosen solvent (e.g., 1.0 x 10-3 M). Prepare a series of stock solutions of the amine nucleophile at various concentrations (e.g., 0.01 M to 0.1 M).

  • Kinetic Runs: The kinetic study is performed under pseudo-first-order conditions, with the amine concentration being at least 20 times in excess of the substrate concentration.[2]

    • Equilibrate both the substrate and amine solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) in the spectrophotometer's cell holder.

    • Initiate the reaction by rapidly mixing the substrate and amine solutions directly in the cuvette.

    • Monitor the reaction progress by recording the increase in absorbance of the product (e.g., the released phenoxide) at its λmax over time.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobsd) is determined by fitting the absorbance vs. time data to a first-order rate equation: ln(A∞ - At) = -kobsdt + C.[2]

    • The second-order rate constant (kN) is obtained from the slope of a linear plot of kobsd versus the concentration of the amine.[2]

Mandatory Visualizations: Reaction Mechanisms

The following diagrams illustrate the proposed mechanistic pathways for the nucleophilic substitution on this compound.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products BPC This compound Tetrahedral Tetrahedral Intermediate BPC->Tetrahedral Nucleophilic Attack Nu Nucleophile (Nu⁻) Nu->Tetrahedral Product Substituted Product Tetrahedral->Product Leaving Group Departure LeavingGroup Phenoxide Tetrahedral->LeavingGroup G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products BPC This compound TS [Nu---C(O)---OPh]⁻ BPC->TS Concerted Attack & Departure Nu Nucleophile (Nu⁻) Nu->TS Concerted Attack & Departure Product Substituted Product TS->Product LeavingGroup Phenoxide TS->LeavingGroup G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Substrate Prepare Substrate Solution Equilibrate Equilibrate Solutions to T Prep_Substrate->Equilibrate Prep_Nucleophile Prepare Nucleophile Solutions Prep_Nucleophile->Equilibrate Mix Mix in Cuvette Equilibrate->Mix Monitor Monitor Absorbance vs. Time Mix->Monitor Calc_kobs Calculate k_obsd Monitor->Calc_kobs Plot Plot k_obsd vs. [Nucleophile] Calc_kobs->Plot Calc_kN Determine k_N from Slope Plot->Calc_kN

References

A Comparative Analysis of Benzyl Phenyl Carbonate and Dibenzyl Carbonate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of two common benzylating agents: benzyl phenyl carbonate and dibenzyl carbonate. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate reagent for their specific synthetic needs.

Executive Summary

The primary difference in reactivity between this compound and dibenzyl carbonate in nucleophilic substitution reactions stems from the nature of their respective leaving groups. This compound possesses a phenoxide leaving group, which is significantly more stable than the benzyloxide leaving group of dibenzyl carbonate. This fundamental difference in leaving group stability renders This compound the more reactive of the two compounds towards nucleophilic attack at the carbonyl carbon.

Theoretical Reactivity: The Decisive Role of the Leaving Group

The reactivity of a carbonate ester in a nucleophilic acyl substitution reaction is largely dictated by the stability of the leaving group. A more stable leaving group, which is a weaker base, will depart more readily, thus accelerating the reaction rate.

The leaving group from this compound is the phenoxide ion (PhO⁻) , while the leaving group from dibenzyl carbonate is the benzyloxide ion (BnO⁻) . The relative stability of these two anions can be inferred from the pKa of their conjugate acids, phenol and benzyl alcohol, respectively.

CompoundConjugate AcidpKaLeaving Group Stability
This compoundPhenol (PhOH)~10[1][2]Higher
Dibenzyl CarbonateBenzyl Alcohol (BnOH)~15.4[3][4][5]Lower

The significantly lower pKa of phenol compared to benzyl alcohol indicates that the phenoxide ion is a much weaker base and therefore a more stable anion than the benzyloxide ion.[6][7][8][9][10] This is attributed to the resonance delocalization of the negative charge over the aromatic ring in the phenoxide ion, a stabilizing effect that is absent in the benzyloxide ion. Consequently, the phenoxy group is a better leaving group, making this compound inherently more susceptible to nucleophilic attack.[11][12]

Reaction Mechanisms

The reaction of both carbonates with a nucleophile (Nu⁻) generally proceeds through a nucleophilic acyl substitution mechanism.

This compound

The reaction is expected to proceed via a standard nucleophilic acyl substitution pathway where the nucleophile attacks the electrophilic carbonyl carbon, leading to the expulsion of the more stable phenoxide leaving group.

Benzyl_Phenyl_Carbonate_Mechanism sub This compound inter Tetrahedral Intermediate sub->inter Nucleophilic Attack nu Nu⁻ prod Acyl-Substituted Product inter->prod Collapse of Intermediate lg Phenoxide (PhO⁻) inter->lg Leaving Group Departure

Caption: Nucleophilic acyl substitution of this compound.

Dibenzyl Carbonate

Dibenzyl carbonate can also undergo nucleophilic attack at the carbonyl carbon. However, it is also widely used as a benzylating agent where the nucleophile attacks the benzylic carbon. In the context of comparing reactivity at the carbonyl center, the departure of the less stable benzyloxide anion makes this process less favorable than with this compound.

A proposed mechanism for the benzylation of active methylene compounds involves an initial carboxybenzylation followed by benzylation.[13]

Dibenzyl_Carbonate_Mechanism sub Dibenzyl Carbonate inter1 Carboxybenzylated Intermediate sub->inter1 Carboxybenzylation nu Nu-H nu->inter1 base Base base->nu Deprotonation inter2 Decarboxylation inter1->inter2 prod Benzylated Product inter2->prod Benzylation

Caption: Proposed mechanism for benzylation using dibenzyl carbonate.

Experimental Data and Protocols

While a direct head-to-head comparative study under identical conditions was not identified, the following sections summarize relevant experimental findings for each reagent.

This compound in Benzylation Reactions

This compound can be used as a benzylating agent, particularly in palladium-catalyzed reactions. This method offers a neutral alternative to traditional base-mediated benzylations.[14]

Table 1: Palladium-Catalyzed Benzylation of Phenols using this compound [14]

EntryPhenolProductYield (%)
1PhenolBenzyl phenyl ether95
24-MethoxyphenolBenzyl 4-methoxyphenyl ether98
34-ChlorophenolBenzyl 4-chlorophenyl ether94

Experimental Protocol: Palladium-Catalyzed Synthesis of Benzyl Phenyl Ether [14]

  • Materials:

    • This compound (1.0 mmol)

    • Phenol (1.2 mmol)

    • Pd(η³-C₃H₅)Cp (0.025 mmol)

    • DPEphos (0.030 mmol)

    • Toluene (2.0 mL)

  • Procedure:

    • A mixture of Pd(η³-C₃H₅)Cp and DPEphos in toluene is stirred at room temperature for 10 minutes.

    • This compound and phenol are added to the catalyst solution.

    • The reaction mixture is stirred at 80 °C for 12 hours.

    • After cooling to room temperature, the mixture is filtered through a pad of silica gel.

    • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired benzyl phenyl ether.

Dibenzyl Carbonate in Benzylation Reactions

Dibenzyl carbonate is an effective benzylating agent for a variety of nucleophiles, often under basic conditions.

Table 2: Benzylation of Phenol and Active Methylene Compounds with Dibenzyl Carbonate [13]

EntrySubstrateSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)
1PhenylacetonitrileDMF153 (reflux)69099 (mono-C)
2Benzyl phenylacetateDEF177 (reflux)88598 (mono-C)
3PhenolDMF153 (reflux)495>99 (O-benzyl)

Experimental Protocol: Synthesis of Benzyl Phenyl Ether using Dibenzyl Carbonate [13]

  • Materials:

    • Phenol (10 mmol)

    • Dibenzyl carbonate (15 mmol)

    • Potassium carbonate (20 mmol)

    • N,N-Dimethylformamide (DMF) (20 mL)

  • Procedure:

    • A mixture of phenol, dibenzyl carbonate, and potassium carbonate in DMF is heated to reflux (153 °C).

    • The reaction is monitored by gas chromatography.

    • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by distillation or column chromatography to yield benzyl phenyl ether.

Conclusion

Based on fundamental principles of chemical reactivity, This compound is expected to be a more potent acylating agent than dibenzyl carbonate due to the superior stability of the phenoxide leaving group. This makes it more suitable for reactions involving nucleophilic attack at the carbonyl carbon.

Dibenzyl carbonate, while less reactive at the carbonyl center, serves as an effective benzylating agent for a range of nucleophiles under appropriate conditions, often requiring higher temperatures. The choice between these two reagents should be guided by the specific requirements of the desired transformation, including the nature of the nucleophile, desired reaction conditions, and potential side reactions. For reactions where mild conditions are paramount and acylation is the primary goal, this compound is the theoretically superior choice. For benzylation reactions where higher temperatures are tolerable, dibenzyl carbonate provides a viable and effective alternative.

References

A Comparative Guide to the Synthesis and Validation of Carbamate-Protected Polyamines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective protection of polyamine amino groups is a critical step in the synthesis of complex, biologically active molecules. This guide provides an objective comparison of common carbamate protecting groups, supported by experimental data, to inform the selection of the most suitable synthetic strategy.

The use of carbamate protecting groups, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc), is a cornerstone of polyamine chemistry. These groups offer varying degrees of stability and can be selectively removed under specific conditions, a concept known as orthogonality, which is crucial in multi-step organic synthesis.[1][2] The choice of protecting group and the synthetic pathway significantly impacts reaction efficiency, yield, and purity of the final product.

Performance Comparison of Carbamate Protecting Groups

The selection of a protecting group is dictated by the overall synthetic plan, including the conditions of subsequent reaction steps and the desired deprotection sequence. The following tables summarize the performance of various reagents for the protection of common polyamines like spermidine and spermine.

Boc Protection of Polyamines

The tert-butoxycarbonyl (Boc) group is widely used due to its stability under a variety of reaction conditions and its straightforward removal under acidic conditions.[1][3] Di-tert-butyl dicarbonate ((Boc)₂O) is a common reagent for this purpose.[1] An alternative and efficient method involves the use of alkyl phenyl carbonates, which allows for the selective protection of primary amines in the presence of secondary amines.[4][5]

PolyamineProtecting ReagentSolventYield (%)Reference
Spermidinetert-butyl phenyl carbonateDMF78[4]
Sperminedi-tert-butyl dicarbonateCH₂Cl₂61[4]
Diethylenetriaminedi-tert-butyl dicarbonateCH₂Cl₂72[4]
Cbz Protection of Polyamines

The benzyloxycarbonyl (Cbz) group is another cornerstone in amine protection, introduced by Bergmann and Zervas.[2] It is stable to basic and mildly acidic conditions and is typically removed by catalytic hydrogenolysis, which provides orthogonality to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[2][6] Benzyl chloroformate (Cbz-Cl) is a common reagent for Cbz protection.[6]

PolyamineProtecting ReagentSolventYield (%)Reference
Spermidinebenzyl phenyl carbonateCH₂Cl₂Not Specified[4]
SpermineThis compoundCH₂Cl₂67[4]
DiethylenetriamineThis compoundCH₂Cl₂Not Specified[4]
Alloc Protection of Polyamines

The allyloxycarbonyl (Alloc) group offers an additional layer of orthogonality as it can be removed under neutral conditions using a palladium catalyst.[4] This makes it a valuable option in complex syntheses where acid or base-labile groups must be preserved.

PolyamineProtecting ReagentSolventYield (%)Reference
Spermidineallyl phenyl carbonateCH₂Cl₂89[4]
Spermineallyl phenyl carbonateCH₂Cl₂Not Specified[4]
Diethylenetriamineallyl phenyl carbonateCH₂Cl₂Not Specified[4]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and validation of carbamate-protected polyamines. Below are protocols for key protection strategies.

General Procedure for Carbamate Protection of Polyamines using Alkyl Phenyl Carbonates

This method is versatile for the selective Boc, Cbz, and Alloc protection of primary amines in polyamines.[4]

  • Dissolution: Dissolve the polyamine (0.05 mol) in either dimethylformamide (DMF, 50 mL) or dichloromethane (CH₂Cl₂, 100 mL).

  • Reagent Addition: Add the appropriate alkyl phenyl carbonate (1.1 equivalents per primary amino group).

  • Reaction: Stir the reaction mixture overnight at room temperature.

  • Workup: Pour the reaction mixture into a phosphate buffer (2 L) to precipitate the product.

  • Purification: The resulting carbamate-protected polyamine can be further purified by standard techniques such as chromatography.

Selective di-Boc Protection of Spermidine

This protocol utilizes tert-butyl phenyl carbonate for the selective protection of the primary amines of spermidine.[3]

  • Dissolution: Dissolve spermidine (1.08 g, 7.40 mmol) in DMF (20 mL).

  • Reagent Addition: Add tert-butyl phenyl carbonate (1.1 equivalents per primary amino group) to the solution.

  • Reaction: Reflux the reaction mixture overnight.

  • Solvent Removal: Remove the solvent in vacuo.

  • Aqueous Workup: Add 25 mL of water to the residue and adjust the pH to 3 by adding 2 M HCl.

  • Extraction (1): Extract the aqueous phase with CH₂Cl₂ (2 x 50 mL) to remove unreacted tert-butyl phenyl carbonate and phenol byproduct.

  • Basification: Make the aqueous phase strongly alkaline by adding 2 M NaOH.

  • Extraction (2): Extract the product with CH₂Cl₂ (3 x 80 mL).

  • Drying and Concentration: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine.[3]

General Procedure for Cbz Protection using Benzyl Chloroformate

This is a standard method for the introduction of the Cbz protecting group.[2]

  • Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or an aqueous solution with a base).

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.05 equivalents) and a base (e.g., Na₂CO₃, NaOH, or Et₃N) to the solution at 0 °C.

  • Reaction: Stir the mixture at 0 °C to room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, perform an aqueous workup.

  • Acidification and Extraction: For amino acids, acidify the aqueous layer to pH 2 with 1 M HCl and extract the product with an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amine.[2]

Deprotection Protocols

Boc Deprotection: The Boc group is readily removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or HCl in an organic solvent.[1]

Cbz Deprotection (Hydrogenolysis): This is a mild and common method for removing the Cbz group.[2]

  • Setup: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol).

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Hydrogenation: Place the reaction under a hydrogen atmosphere (e.g., a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Filtration: Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[2]

Validation Data

The identity and purity of the synthesized carbamate-protected polyamines are typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data for Selected Protected Polyamines
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (FAB) m/z (MH⁺)Reference
N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine1.20–1.30 (br s, 1 H), 1.42 (s, 18 H), 1.52 (m, 4 H), 2.65 (m, 4 H), 3.10 (q, 4 H, J = 6.4 Hz), 5.08 (br s, 2 H)27.2, 29.4, 40.0, 47.9, 49.3, 78.9, 156.1Not Specified[4]
N¹,N¹²-Bis(tert-butoxycarbonyl)spermine1.36 (s, 18 H), 1.86 (br s, 1 H), 2.64 (t, 2 H, J = 6 Hz), 3.13 (q, 2 H, J = 6 Hz), 5.12 (br s, 2 H)28.2, 40.1, 48.6, 78.9, 156.0304.2[4]
N¹,N⁸-Bis(benzyloxycarbonyl)spermine1.55 (quint, 4 H, J = 6.4 Hz), 2.58 (m, 4 H), 2.65 (t, 4 H, J = 6.4 Hz), 3.27 (q, 4 H, J = 5.5 Hz), 5.09 (s, 4 H), 5.68 (br s, 2 H), 7.30–7.38 (m, 10 H)27.9, 29.6, 40.2, 48.0, 49.8, 66.6, 128.1, 128.6, 136.9, 156.6471.4[4]
N¹,N⁸-Bis(allyloxycarbonyl)spermidine1.48 (quint, 2 H, J = 6.6 Hz), 1.63 (quint, 2 H, J = 6.6 Hz), 2.60 (t, 2 H, J = 6.6 Hz), 2.68 (t, 2 H, J = 6.2 Hz), 3.18 (q, 2 H, J = 6.2 Hz), 3.27 (q, 2 H, J = 6.2 Hz), 4.54 (d, 4 H, J = 5.5 Hz), 5.19 (dd, 2 H, J = 1.5, 10.3 Hz), 5.29 (dd, 2 H, J = 1.5, 17.2 Hz), 5.57 (br s, 2 H), 5.91 (m, 2 H)27.2, 27.7, 29.4, 39.8, 40.8, 47.7, 49.2, 65.3, 117.4, 133.0, 156.2314.3[4]

Visualizing Synthesis and Deprotection Pathways

The following diagrams illustrate the general workflows for the synthesis and deprotection of carbamate-protected polyamines.

G cluster_synthesis Synthesis Pathway Polyamine Polyamine (e.g., Spermidine) ProtectedPolyamine Carbamate-Protected Polyamine Polyamine->ProtectedPolyamine Protection Reagent Protecting Reagent (e.g., (Boc)₂O, Cbz-Cl) Reagent->ProtectedPolyamine Solvent Solvent (e.g., DMF, CH₂Cl₂) Solvent->ProtectedPolyamine

Caption: General synthesis pathway for carbamate-protected polyamines.

G cluster_deprotection Deprotection Pathways BocProtected Boc-Protected Polyamine DeprotectedPolyamine Deprotected Polyamine BocProtected->DeprotectedPolyamine Acid (e.g., TFA, HCl) CbzProtected Cbz-Protected Polyamine CbzProtected->DeprotectedPolyamine H₂, Pd/C (Hydrogenolysis) AllocProtected Alloc-Protected Polyamine AllocProtected->DeprotectedPolyamine Pd(PPh₃)₄ (Palladium Catalyst)

Caption: Common deprotection pathways for Boc, Cbz, and Alloc groups.

G cluster_workflow Experimental Workflow Start Start: Polyamine & Reagents Reaction Reaction (Stirring/Reflux) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Validation Validation (NMR, MS) Purification->Validation End End: Pure Protected Polyamine Validation->End

Caption: A typical experimental workflow for synthesis and validation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Benzyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Benzyl Phenyl Carbonate are paramount. This document provides a clear, step-by-step guide to its proper disposal, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

While some safety data sheets (SDS) classify this compound as not a hazardous substance, other sources indicate potential hazards. Specifically, it may cause an allergic skin reaction and serious eye damage.[1][2] Therefore, it is crucial to handle this compound with care, using appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves.[2] Work should be conducted in a well-ventilated area to avoid inhalation of any vapors.

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to entrust it to a licensed waste disposal company. Adherence to local and national regulations is mandatory for the disposal of both the chemical and its contaminated packaging.

Disposal Workflow:

cluster_prep Preparation for Disposal cluster_assessment Regulatory and Hazard Assessment cluster_disposal Disposal Action prep Identify this compound for Disposal container Ensure waste is in a properly labeled, sealed container prep->container consult_sds Consult Safety Data Sheet (SDS) for specific hazards container->consult_sds consult_regs Review local and national disposal regulations consult_sds->consult_regs contact_vendor Contact a licensed waste disposal company consult_regs->contact_vendor transfer Arrange for collection and transportation by the vendor contact_vendor->transfer document Maintain disposal records as per regulations transfer->document

Caption: Logical workflow for the proper disposal of this compound.

Quantitative Data Summary

Currently, specific quantitative data for the disposal of this compound, such as concentration thresholds for various disposal methods, are not available in the reviewed safety data sheets. The consistent recommendation is for professional disposal.

ParameterValueSource
Disposal Method Entrust to a licensed waste disposal company.
Regulatory Compliance Adhere to local and national regulations.
Contaminated Packaging Dispose of in accordance with local and national regulations after completely removing contents.

Environmental Considerations

While one source indicates that this compound is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB), it is good practice to prevent its release into the environment. A related compound, diphenyl carbonate, is noted as being toxic to aquatic life with long-lasting effects, underscoring the need for responsible disposal to avoid environmental contamination.

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate protective equipment and prevent the product from entering drains. Collect the spill with a suitable absorbent material and dispose of it as hazardous waste in accordance with regulations.

References

Personal protective equipment for handling Benzyl phenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Benzyl phenyl carbonate. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. This document offers direct, procedural guidance to address specific operational questions, aiming to be a trusted resource for laboratory safety and chemical handling.

Immediate Safety and Hazard Information

While some safety data sheets (SDS) classify this compound as non-hazardous, other sources indicate that it may cause an allergic skin reaction and serious eye damage.[1][2][3] Due to this conflicting information, a cautious approach is strongly recommended. All personnel handling this chemical should be thoroughly trained on its potential hazards and the procedures outlined in this guide.

Hazard Classifications:

Hazard StatementGHS Code
May cause an allergic skin reactionH317
Causes serious eye damageH318

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Safety glasses with side shields or chemical splash goggles.Double gloving with nitrile or neoprene gloves is recommended. If prolonged contact is anticipated, butyl rubber or Viton™ gloves should be considered.[4][5][6]Laboratory coat.Not generally required if performed in a certified chemical fume hood.
Dissolving and Mixing Chemical splash goggles. A face shield is recommended.Double gloving with nitrile or neoprene gloves. For larger volumes or extended handling, butyl rubber or Viton™ gloves are advised.[4][5][6]Chemical-resistant apron over a laboratory coat.If not performed in a chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Running Reactions Chemical splash goggles and a face shield.Double gloving with butyl rubber or Viton™ gloves is highly recommended due to the potential for extended contact and elevated temperatures.[4][5][6]Chemical-resistant apron over a laboratory coat.Operations should be conducted in a certified chemical fume hood. If this is not feasible, a NIOSH-approved respirator with an organic vapor cartridge must be used.
Work-up and Purification Chemical splash goggles and a face shield.Double gloving with butyl rubber or Viton™ gloves.[4][5][6]Chemical-resistant apron over a laboratory coat.All procedures should be performed in a certified chemical fume hood.
Handling Waste Chemical splash goggles.Double gloving with nitrile or neoprene gloves for sealed containers. For handling liquid waste or contaminated materials, butyl rubber or Viton™ gloves are recommended.[4][5][6]Laboratory coat.Not generally required if handling sealed containers in a well-ventilated area.

Experimental Protocols

Standard Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary equipment and reagents before starting work.

    • Don the appropriate PPE as specified in the table above.

  • Procedure:

    • Conduct all manipulations of this compound, including weighing, transferring, and mixing, within a chemical fume hood to minimize inhalation exposure.

    • Use disposable equipment (e.g., weighing boats, spatulas) where possible to avoid cross-contamination and simplify disposal.

    • When transferring the chemical, do so carefully to avoid generating dust or splashes.

    • Keep containers of this compound closed when not in use.

  • Post-Handling:

    • Decontaminate all non-disposable equipment that has come into contact with the chemical.

    • Wipe down the work area in the chemical fume hood with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • Properly dispose of all contaminated waste as outlined in the Disposal Plan.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles/face shield, then lab coat).

    • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. It is crucial to seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Operational and Disposal Plans

Spill Response Protocol
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., gloves, weighing paper, absorbent materials) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Ensure the container is compatible with the waste.

    • Do not pour any waste containing this compound down the drain.

  • Empty Containers:

    • "Empty" containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated containers.

Workflow for PPE Selection

PPE_Selection_Workflow cluster_start Initial Assessment cluster_ppe Personal Protective Equipment cluster_decision Risk Evaluation cluster_disposal Post-Handling start Handling this compound? risk_assessment Assess Risk of Splash, Inhalation, and Skin Contact start->risk_assessment eye_protection Eye/Face Protection - Safety Glasses with side shields - Chemical Splash Goggles - Face Shield decontaminate Decontaminate Work Area eye_protection->decontaminate hand_protection Hand Protection - Double glove (Nitrile or Neoprene) - Consider Butyl Rubber or Viton™ for prolonged contact hand_protection->decontaminate body_protection Body Protection - Lab Coat - Chemical-Resistant Apron body_protection->decontaminate respiratory_protection Respiratory Protection - Use in Chemical Fume Hood - NIOSH-approved respirator if hood is not available respiratory_protection->decontaminate risk_assessment->eye_protection Eye Hazard risk_assessment->hand_protection Skin Contact Hazard risk_assessment->body_protection Splash Hazard risk_assessment->respiratory_protection Inhalation Hazard waste_disposal Dispose of Contaminated Waste as Hazardous decontaminate->waste_disposal remove_ppe Remove PPE Correctly waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.